Product packaging for 1,4-Bis(2-hydroxyethoxy)-2-butyne(Cat. No.:CAS No. 1606-85-5)

1,4-Bis(2-hydroxyethoxy)-2-butyne

Cat. No.: B167926
CAS No.: 1606-85-5
M. Wt: 174.19 g/mol
InChI Key: IXAWTPMDMPUGLV-UHFFFAOYSA-N
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Description

1,4-Bis(2-hydroxyethoxy)-2-butyne (BEO) is a valuable chemical intermediate designed for research applications, characterized by its dual functionality. The molecule features an internal alkyne bond, offering a site for addition reactions like hydrogenation and cycloadditions, alongside terminal hydroxyl groups that enable further transformations such as esterification and etherification . This unique structure makes it a versatile building block for constructing complex organic architectures. Its primary research value lies in the synthesis of specialty polymers, where it can be incorporated into polyesters or polyethers via polycondensation, imparting unique properties derived from the alkyne backbone . Furthermore, the compound serves as a key precursor for the development of non-ionic surfactants and trisiloxane superspreaders; its structure, which combines hydrophilic ethoxy chains with a hydrophobic core, is essential for modifying surface activity and aggregation behavior in aqueous solutions . The alkyne moiety also allows for efficient "click chemistry" reactions, facilitating precise conjugation with azides for applications in materials science and bioconjugation . Beyond synthetic chemistry, this intermediate is recognized for its utility as a brightener in nickel electroplating processes and as an auxiliary agent in textile dyeing . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O4 B167926 1,4-Bis(2-hydroxyethoxy)-2-butyne CAS No. 1606-85-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(2-hydroxyethoxy)but-2-ynoxy]ethanol
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InChI

InChI=1S/C8H14O4/c9-3-7-11-5-1-2-6-12-8-4-10/h9-10H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IXAWTPMDMPUGLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC#CCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7041918
Record name 1,4-Bis(2-hydroxyethoxy)-2-butyne
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Molecular Weight

174.19 g/mol
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Physical Description

Liquid
Record name Ethanol, 2,2'-[2-butyne-1,4-diylbis(oxy)]bis-
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CAS No.

1606-85-5, 32167-31-0
Record name 1,4-Bis(2-hydroxyethoxy)-2-butyne
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Record name Hydroxyethylated 2-butyne-1,4-diol
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Record name 1,4-Bis(2-hydroxyethoxy)-2-butyne
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Record name Ethanol, 2,2'-[2-butyne-1,4-diylbis(oxy)]bis-
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Record name 1,4-Bis(2-hydroxyethoxy)-2-butyne
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Record name Oligomerisation products of but-2-yne-1,4-diol and ethylene oxide
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Record name 2,2'-but-2-ynylenedioxydiethanol
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Record name 1,4-BIS(2-HYDROXYETHOXY)-2-BUTYNE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Bis(2-hydroxyethoxy)-2-butyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis pathway and mechanism for 1,4-Bis(2-hydroxyethoxy)-2-butyne, a significant compound utilized in various industrial applications, including as a brightener in nickel electroplating. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Synthesis Pathway and Reaction Mechanism

The primary and most commercially viable method for the synthesis of this compound is the base-catalyzed ethoxylation of 2-butyne-1,4-diol. This reaction involves the nucleophilic ring-opening of ethylene oxide by the hydroxyl groups of 2-butyne-1,4-diol.

Reaction:

HO-CH₂-C≡C-CH₂-OH + 2 (CH₂)₂O → HO-CH₂CH₂-O-CH₂-C≡C-CH₂-O-CH₂CH₂-OH

Mechanism:

The reaction proceeds via a nucleophilic substitution mechanism, catalyzed by a basic catalyst, typically a basic ion-exchange resin. The mechanism can be described in the following steps:

  • Deprotonation: The basic catalyst removes a proton from one of the hydroxyl groups of 2-butyne-1,4-diol, forming a more nucleophilic alkoxide ion.

  • Nucleophilic Attack: The resulting alkoxide ion acts as a nucleophile and attacks one of the carbon atoms of the ethylene oxide ring. This leads to the opening of the strained three-membered epoxide ring.

  • Protonation: The newly formed alkoxide intermediate is then protonated by a proton source, which can be another molecule of 2-butyne-1,4-diol or trace amounts of water, to yield the mono-ethoxylated product and regenerate the catalyst.

  • Second Ethoxylation: The process is repeated on the second hydroxyl group of the mono-ethoxylated intermediate to yield the final product, this compound.

The use of a basic catalyst is crucial as it significantly increases the nucleophilicity of the alcohol, thereby facilitating the ring-opening of the ethylene oxide.

Quantitative Data

The following table summarizes the quantitative data obtained from a representative synthesis of this compound as described in the experimental protocol.

ParameterValueReference
Reactants
2-Butyne-1,4-diol860 parts (10 moles)[1]
Ethylene OxideContinuously fed[1]
Catalyst
Basic Ion Exchanger Resin (Amberlyst A 26)200 parts[1]
Reaction Conditions
Temperature45 to 55 °C[1]
Pressure2 to 3 atmospheres gage[1]
Reaction Time (Ethylene Oxide Feed)8 to 16 hours (preferably 11 to 13 hours)[1]
Product Characterization
Purity (Free Butyne-diol content)< 0.1%[1]
Refractive Index (n²⁰/D)1.4845[1]
Color (APHA)100 to 110[1]
Spectroscopic Data
¹H NMRSpectrum available
¹³C NMRSpectrum available

Experimental Protocols

The following experimental protocols are based on a patented industrial process for the synthesis of this compound.[1]

Materials and Equipment
  • Reactants:

    • Purified 2-Butyne-1,4-diol

    • Ethylene Oxide

  • Catalyst:

    • Basic ion exchanger resin (e.g., Amberlyst A 26 or Amberlite IRA 900 in the hydroxyl ion form)

  • Equipment:

    • Autoclave or pressure reactor equipped with a stirrer, temperature control, and gas inlet.

    • Continuous feed pump for ethylene oxide.

Synthesis Procedure

Method A: Batch Process

  • Charge the autoclave with 860 parts (10 moles) of purified 2-butyne-1,4-diol and 200 parts of the basic ion exchanger resin (Amberlyst A 26).

  • Seal the autoclave and purge with an inert gas (e.g., nitrogen).

  • Heat the mixture to a temperature of 45 to 55 °C.

  • Continuously feed ethylene oxide into the autoclave over a period of 8 to 16 hours (preferably 11 to 13 hours).

  • Maintain the pressure inside the autoclave at approximately 2 to 3 atmospheres gage during the ethylene oxide addition.

  • After the addition of ethylene oxide is complete, allow the reaction mixture to stand at the same temperature until the pressure remains constant, indicating the consumption of ethylene oxide.

  • Cool the reactor and filter the reaction mixture to remove the ion exchanger resin.

  • The resulting product is the bis(hydroxyethyl) ether of 2-butyne-1,4-diol.

Method B: Continuous Process

  • Pack a pressure tube with 1,000 parts of a basic ion exchanger resin (Amberlite IRA 900).

  • Continuously pump a mixture of 86 parts (1 mole) of 2-butyne-1,4-diol and 90 parts of ethylene oxide per hour through the pressure tube.

  • Maintain the pressure at 6 atmospheres gage and the temperature at 50 to 60 °C, using a cooling cycle to manage the exothermic reaction.

  • The product, this compound, is collected as it elutes from the column.

Visualizations

Synthesis Pathway

Synthesis_Pathway 2-Butyne-1,4-diol 2-Butyne-1,4-diol Product This compound 2-Butyne-1,4-diol->Product Base Catalyst (e.g., Ion Exchange Resin) Ethylene Oxide (2 eq.) Ethylene Oxide (2 eq.) Ethylene Oxide (2 eq.)->Product

Caption: Synthesis pathway of this compound.

Experimental Workflow (Batch Process)dot

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Charge_Reactants Charge Autoclave: - 2-Butyne-1,4-diol - Basic Ion Exchange Resin Heat_Reactants Heat to 45-55 °C Charge_Reactants->Heat_Reactants Add_EO Continuously Feed Ethylene Oxide (8-16 hours, 2-3 atm) Heat_Reactants->Add_EO Stir Hold at Temperature until Pressure is Constant Add_EO->Stir Cool Cool Reactor Stir->Cool Filter Filter to Remove Catalyst Cool->Filter Final_Product Obtain Final Product: This compound Filter->Final_Product

References

A Comprehensive Technical Guide to the Physicochemical Properties of 1,4-Bis(2-hydroxyethoxy)-2-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(2-hydroxyethoxy)-2-butyne is a chemical compound with the CAS number 1606-85-5. It is recognized for its utility as a brightener in nickel electroplating processes and in the dyeing of acrylic fibers.[1] This technical guide provides a detailed overview of its physicochemical properties, synthesis, and the experimental methodologies used for their determination. This document is intended to be a valuable resource for professionals in research, chemical synthesis, and materials science.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various applications, from reaction kinetics to formulation development.

PropertyValueReference
Molecular Formula C8H14O4[1]
Molecular Weight 174.19 g/mol [1]
Appearance Clear yellow to brown viscous liquid[1]
Boiling Point 225.17 °C (rough estimate)[1]
Density 1.144 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.485[1]
Flash Point >230 °F (>110 °C)
Stability Stable at room temperature in closed containers under normal storage and handling conditions.

Synthesis

This compound is synthesized through the condensation reaction of 2-butyne-1,4-diol with ethylene oxide. This process involves the ethoxylation of the hydroxyl groups of the butynediol.

A general synthesis procedure is as follows: 2-butyne-1,4-diol is reacted with ethylene oxide in the presence of a suitable catalyst, such as a base or a Lewis acid. The reaction is typically carried out under controlled temperature and pressure to ensure the desired degree of ethoxylation and to minimize side reactions. The resulting product is then purified to yield this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product 2-Butyne-1,4-diol 2-Butyne-1,4-diol Reaction Reaction 2-Butyne-1,4-diol->Reaction Ethylene Oxide Ethylene Oxide Ethylene Oxide->Reaction Catalyst Catalyst Catalyst->Reaction Controlled Temperature & Pressure Controlled Temperature & Pressure Controlled Temperature & Pressure->Reaction This compound This compound Purification Purification Reaction->Purification Purification->this compound

A simplified workflow for the synthesis of this compound.

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physicochemical properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a viscous liquid like this compound, a common method is the micro-boiling point determination.

Methodology:

  • A small sample of the liquid is placed in a capillary tube, which is then attached to a thermometer.

  • The assembly is heated in a suitable apparatus, such as a Thiele tube or a melting point apparatus equipped for boiling point determination.

  • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.

Boiling_Point_Determination Sample Preparation Sample Preparation Heating Heating Sample Preparation->Heating Place sample in capillary tube and attach to thermometer Observation Observation Heating->Observation Heat in Thiele tube Data Recording Data Recording Observation->Data Recording Observe for continuous bubble stream Boiling Point Boiling Point Data Recording->Boiling Point Record temperature

Workflow for the determination of boiling point.
Determination of Density

The density of a substance is its mass per unit volume. For liquids, this is commonly determined using a pycnometer or a hydrometer.

Methodology (Pycnometer):

  • The mass of a clean, dry pycnometer is accurately measured.

  • The pycnometer is filled with the sample liquid, ensuring no air bubbles are present, and its mass is measured again.

  • The volume of the pycnometer is determined by repeating the process with a reference liquid of known density, such as deionized water.

  • The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Density_Determination Measure Mass of Empty Pycnometer Measure Mass of Empty Pycnometer Fill with Sample & Measure Mass Fill with Sample & Measure Mass Measure Mass of Empty Pycnometer->Fill with Sample & Measure Mass Calculate Density Calculate Density Fill with Sample & Measure Mass->Calculate Density Determine Pycnometer Volume Determine Pycnometer Volume Determine Pycnometer Volume->Calculate Density Using reference liquid Density Value Density Value Calculate Density->Density Value (Mass of Sample) / (Volume of Pycnometer)

Workflow for the determination of density using a pycnometer.
Determination of Refractive Index

The refractive index of a material is a dimensionless number that describes how fast light travels through it. It is a characteristic property of a substance and is often used for identification and purity assessment. An Abbe refractometer is a common instrument for this measurement.

Methodology:

  • A few drops of the liquid sample are placed on the prism of the Abbe refractometer.

  • Light is passed through the sample, and the refractometer is adjusted until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Refractive_Index_Determination Sample Application Sample Application Instrument Adjustment Instrument Adjustment Sample Application->Instrument Adjustment Place sample on refractometer prism Reading Reading Instrument Adjustment->Reading Focus and align boundary line Refractive Index Value Refractive Index Value Reading->Refractive Index Value Read from scale

Workflow for the determination of refractive index.

Safety and Handling

This compound is classified as harmful if swallowed.[2] Standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. Store in a cool, dry place away from incompatible materials.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of this compound, its general synthesis, and the experimental protocols for property determination. The data and methodologies presented herein are intended to support researchers, scientists, and professionals in the chemical and materials science fields in their work with this compound. While its primary applications are industrial, a thorough understanding of its fundamental properties is essential for any potential new applications or research endeavors.

References

1,4-Bis(2-hydroxyethoxy)-2-butyne molecular structure and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,4-Bis(2-hydroxyethoxy)-2-butyne: Molecular Structure and Reactivity

Introduction

This compound is a valuable chemical intermediate recognized for its unique bifunctional nature, possessing both alkyne and hydroxyl functionalities. This structure allows it to serve as a versatile building block in a variety of chemical syntheses, from polymer manufacturing to the development of specialty chemicals. This guide provides a detailed overview of its molecular structure, chemical properties, reactivity, and applications, tailored for researchers and professionals in chemistry and drug development.

Molecular Structure and Properties

This compound, also known by synonyms such as 2-Butyne-1,4-diol bis(2-hydroxyethyl) ether, is a distinct organic compound with the CAS number 1606-85-5.[1][2] Its molecular structure is characterized by a central four-carbon chain containing a but-2-yne core. This alkyne group is flanked by two hydroxyethoxy groups attached at the 1 and 4 positions.

The key structural features are:

  • An internal alkyne bond (C≡C): This triple bond is a site of high electron density, making it susceptible to various addition reactions.

  • Two primary hydroxyl (-OH) groups: Located at the termini of the ethoxy chains, these groups are reactive sites for esterification, etherification, and polymerization.[3]

  • Two ether linkages (-O-): These linkages provide flexibility to the molecular chain.

The molecule is achiral and does not have any stereocenters.[4]

Molecular Structure of this compound cluster_0 HO1 HO C1 CH₂ HO1->C1 C2 CH₂ C1->C2 O1 O C2->O1 C3 CH₂ O1->C3 C4 C C3->C4 C5 C C4->C5 C6 CH₂ C5->C6 O2 O C6->O2 C7 CH₂ O2->C7 C8 CH₂ C7->C8 OH2 OH C8->OH2

Caption: 2D structure of this compound.

Physicochemical Properties

The compound is typically a clear yellow to brown viscous liquid.[1][2] Its properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 1606-85-5[1][2]
Molecular Formula C₈H₁₄O₄[1][2][4]
Molecular Weight 174.19 g/mol [1][2][4]
Appearance Clear yellow to brown viscous liquid[1][2]
Density 1.144 g/mL at 25 °C[1][5][6]
Boiling Point 71-72 °C at 1 Torr[2]
Refractive Index (n20/D) 1.485[1][2][5]
EINECS Number 216-526-0[1][7]
SMILES C(#CCOCCO)COCCO[4][8]
InChIKey IXAWTPMDMPUGLV-UHFFFAOYSA-N[4][8][9]

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a highly adaptable molecule for creating more complex organic structures.[3] Its reactivity is centered on its alkyne and terminal hydroxyl groups.

Reactivity Pathways of this compound core This compound alkyne_reactions Alkyne Group Reactions core->alkyne_reactions C≡C bond hydroxyl_reactions Hydroxyl Group Reactions core->hydroxyl_reactions -OH groups hydrogenation Hydrogenation alkyne_reactions->hydrogenation cycloaddition Cycloaddition alkyne_reactions->cycloaddition esterification Esterification / Etherification hydroxyl_reactions->esterification polymerization Polycondensation hydroxyl_reactions->polymerization alkane_diol Alkane Diol Derivative hydrogenation->alkane_diol heterocycles Heterocyclic Compounds cycloaddition->heterocycles esters_ethers Di-esters / Di-ethers esterification->esters_ethers polymers Polyesters / Polyethers polymerization->polymers

Caption: Key reaction pathways for this compound.

Reactions of the Alkyne Group

The internal carbon-carbon triple bond is a key site for addition reactions.

  • Hydrogenation: The alkyne can be selectively hydrogenated to the corresponding alkene (cis-1,4-bis(2-hydroxyethoxy)-2-butene) or fully reduced to the alkane (1,4-bis(2-hydroxyethoxy)butane). This transformation is typically achieved using metal catalysts such as palladium.[10][11]

  • Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the triple bond can yield di- or tetra-halogenated derivatives, which are useful intermediates for further functionalization.

  • Cycloaddition: The alkyne can participate in cycloaddition reactions, such as [3+2] cycloadditions (e.g., with azides in "click chemistry") or Diels-Alder reactions, to form various heterocyclic compounds.[3]

Reactions of the Hydroxyl Groups

The two primary hydroxyl groups offer reactive handles for a range of transformations.

  • Esterification and Etherification: The hydroxyl groups readily react with carboxylic acids, acid chlorides, or anhydrides to form diesters. They can also be converted into ethers, further modifying the molecule's solubility and reactivity.[3]

  • Polymerization: The diol nature of this molecule makes it an excellent monomer for polycondensation reactions. With diacids or their derivatives, it can form polyesters, and with appropriate linkers, it can form polyethers. The resulting polymers incorporate the rigid butyne unit into their backbone, potentially imparting unique thermal or mechanical properties.[3]

Applications in Industry

The versatile reactivity of this compound leads to its use in several industrial applications:

  • Electroplating: It is widely used as a long-acting brightener and grain refiner in nickel electroplating baths.[1][5][6]

  • Polymer Synthesis: It serves as a monomer for specialty polyesters and polyurethanes.[3]

  • Corrosion Inhibition: The molecule can act as a corrosion inhibitor for metals, particularly in acidic environments.[12]

  • Chemical Intermediate: It is a precursor for the synthesis of fine chemicals, pharmaceutical intermediates, textile additives, and herbicides.[12][13]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reaction of 2-butyne-1,4-diol with ethylene oxide or a protected ethylene glycol equivalent. One cited method involves the deprotection of a trityl-protected precursor.[1][5]

Objective: To synthesize this compound from 2,2'-(but-2-yne-1,4-diylbis(oxy))diethanol ditrityl ether.

Materials:

  • 2,2'-(but-2-yne-1,4-diylbis(oxy))diethanol ditrityl ether

  • Acid catalyst (e.g., formic acid, p-toluenesulfonic acid)

  • Solvent (e.g., Dichloromethane, Methanol)

  • Inert gas (Nitrogen or Argon)

  • Neutralizing agent (e.g., sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Setup: A round-bottom flask is charged with the starting material, 2,2'-(but-2-yne-1,4-diylbis(oxy))diethanol ditrityl ether, and dissolved in a suitable solvent under an inert atmosphere.[1]

  • Deprotection: An acid catalyst is added to the solution. The reaction mixture is stirred at room temperature or with gentle heating.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction is quenched by adding a neutralizing agent. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent.

  • Purification: The solvent is removed under reduced pressure. The resulting crude product is purified using column chromatography or vacuum distillation to yield the final product, this compound.

Synthesis Workflow start Dissolve Protected Precursor in Solvent react Add Acid Catalyst (Deprotection) start->react Inert Atmosphere monitor Monitor Reaction (TLC) react->monitor workup Quench, Extract, & Dry monitor->workup Reaction Complete purify Purify (Chromatography/Distillation) workup->purify product Final Product purify->product

Caption: Generalized workflow for the synthesis of the title compound.

Analytical Characterization
  • Gas Chromatography (GC): Purity is often assessed by GC, with some commercial grades specified at >50.0%.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. The ¹³C NMR spectrum provides characteristic signals for the alkyne carbons and the different methylene carbons in the hydroxyethoxy chains.[9]

  • Mass Spectrometry (MS): Used to confirm the molecular weight (174.19 g/mol ).[1][9]

Safety and Handling

While specific toxicity data for this compound is limited, it is structurally related to 2-butyne-1,4-diol, which is known to be toxic and corrosive.[15][16] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses). It should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[2] The compound is listed as harmful if swallowed.[2]

References

Spectroscopic Profile of 1,4-Bis(2-hydroxyethoxy)-2-butyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Bis(2-hydroxyethoxy)-2-butyne (CAS No. 1606-85-5), a versatile building block in advanced chemical synthesis.[1] The unique molecular structure, featuring a central alkyne functionality flanked by two hydroxyethoxy arms, gives rise to a distinct spectroscopic signature. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Chemical Structure and Properties

  • Molecular Formula: C₈H₁₄O₄[2][3][4][5]

  • Molecular Weight: 174.19 g/mol [2][3][4][5]

  • Appearance: Clear yellow to brown viscous liquid[4][5]

  • Synonyms: 2-Butyne-1,4-diol bis(2-hydroxyethyl) ether, 1,4-Di(2-hydroxyethoxy)-2-butyne

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound based on its chemical structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 4.2Singlet4H-O-CH₂ -C≡
~ 3.7Triplet4HHO-CH₂-CH₂ -O-
~ 3.6Triplet4HHO-CH₂ -CH₂-O-
~ 2.5 (variable)Broad Singlet2H-OH

¹³C NMR (Carbon-13 NMR) Data

The carbon-13 NMR spectrum will provide information on the different carbon environments. Due to the molecule's symmetry, four distinct signals are anticipated.

Chemical Shift (δ, ppm) Assignment
~ 82-O-CH₂-C
~ 70HO-CH₂-CH₂ -O-
~ 61HO-CH₂ -CH₂-O-
~ 58-O-CH₂ -C≡
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.

Wavenumber (cm⁻¹) Intensity Functional Group Vibration
3600-3200Strong, BroadO-HStretching
2950-2850Medium-StrongC-HStretching (sp³)
2250-2100Weak-MediumC≡CStretching (Internal Alkyne)
1150-1050StrongC-OStretching (Ether and Alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, a soft ionization technique is preferred to observe the molecular ion.

m/z Relative Intensity (%) Assignment
175.0965High[M+H]⁺
197.0784Moderate[M+Na]⁺
174.0892Low-Moderate[M]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse experiment.

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Given the viscous liquid nature of the compound, the Attenuated Total Reflectance (ATR) technique is highly suitable.

  • Sample Preparation: Place a small drop of neat this compound directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

To minimize fragmentation and observe the molecular ion, a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) is recommended.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A mass spectrometer equipped with an ESI or CI source.

  • ESI-MS Acquisition (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Capillary Voltage: 3-5 kV.

    • Nebulizer Gas (N₂): Flow rate adjusted to ensure a stable spray.

    • Drying Gas (N₂): Temperature and flow rate optimized to desolvate the ions.

    • Mass Range: m/z 50-500.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and any significant fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid (ATR) Sample->Prep_IR Prep_MS Dilute Solution Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR IR IR Spectroscopy (FTIR-ATR) Prep_IR->IR MS Mass Spectrometry (ESI or CI) Prep_MS->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

References

Solubility profile of 1,4-Bis(2-hydroxyethoxy)-2-butyne in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 1,4-Bis(2-hydroxyethoxy)-2-butyne in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on a predicted solubility profile based on the molecular structure and general principles of chemical solubility. Additionally, a detailed, generalized experimental protocol for determining solubility is provided, along with a workflow diagram for systematic solubility testing.

Predicted Solubility Profile

The solubility of a compound is primarily determined by its molecular structure and the principle of "like dissolves like." this compound (CAS No: 1606-85-5, Molecular Formula: C8H14O4) is a molecule that possesses both polar and non-polar characteristics.[1][2] Its structure consists of a central, relatively non-polar 2-butyne backbone, flanked by two polar hydroxyethoxy groups.

The presence of two hydroxyl (-OH) groups and two ether linkages makes the molecule capable of forming hydrogen bonds with polar protic solvents. These polar functional groups are expected to dominate the solubility characteristics, leading to good solubility in polar solvents. The central alkyne group provides some non-polar character, which may allow for some solubility in less polar organic solvents.

Based on this structural analysis, the predicted solubility of this compound in various common laboratory solvents is summarized in the table below. It is important to note that these are predictions and should be confirmed by experimental testing for any critical applications.

Data Presentation: Predicted Solubility of this compound

Solvent CategorySolventPredicted SolubilityRationale
Polar Protic WaterSoluble / MiscibleThe two hydroxyl groups can form strong hydrogen bonds with water molecules.
MethanolSoluble / MiscibleThe compound is expected to be highly soluble due to hydrogen bonding with methanol.
EthanolSoluble / MiscibleSimilar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble / MiscibleDMSO is a strong polar aprotic solvent that can accept hydrogen bonds.
AcetoneSoluble / MiscibleThe polarity of acetone should allow for good solvation of the polar groups.
AcetonitrileSolubleExpected to be a good solvent due to its polar nature.
Less Polar Ethyl AcetateModerately SolubleThe ester group of ethyl acetate has some polarity, which may allow for partial solubility.
Dichloromethane (DCM)Sparingly SolubleThe moderate polarity of DCM might allow for some dissolution.
Tetrahydrofuran (THF)SolubleThe ether linkage and cyclic structure of THF provide some polarity for dissolution.
Non-Polar TolueneSparingly Soluble / InsolubleThe largely non-polar nature of toluene is unlikely to effectively solvate the polar hydroxyethoxy groups.
HexanesInsolubleAs a non-polar aliphatic hydrocarbon, hexanes are not expected to dissolve the polar compound.

Experimental Protocols

Since no specific experimental data for the solubility of this compound was found, a general and robust methodology for determining the solubility of a liquid compound is provided below. This protocol can be adapted for various solvents and temperature conditions.

Objective: To determine the qualitative and quantitative solubility of this compound in a selection of laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, ethyl acetate, toluene, hexanes)

  • Analytical balance

  • Volumetric flasks and pipettes of various sizes

  • Small vials or test tubes with closures

  • Vortex mixer

  • Temperature-controlled shaker or water bath

  • Microscope or a light scattering instrument for visual inspection

  • (Optional for quantitative analysis) High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector.

Procedure:

  • Qualitative Solubility Determination: a. Add a small, known volume (e.g., 10 µL) of this compound to a test tube. b. To this, add the selected solvent in small increments (e.g., 0.1 mL), vortexing for 30-60 seconds after each addition. c. Continue adding the solvent until the solute completely dissolves or a maximum volume (e.g., 10 mL) is reached. d. Visually inspect the solution against a dark background for any signs of undissolved droplets or phase separation. e. Classify the solubility as:

    • Miscible: Forms a single, clear phase in all proportions.
    • Soluble: Dissolves completely up to a certain concentration.
    • Sparingly Soluble: Only a small amount dissolves.
    • Insoluble: No visible signs of dissolution.

  • Quantitative Solubility Determination (Saturated Solution Method): a. Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial. b. Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. c. After equilibration, allow the solution to stand undisturbed at the same temperature for several hours to allow any undissolved solute to settle. d. Carefully withdraw a known volume of the clear supernatant. e. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method. f. Analyze the diluted solution using a calibrated analytical technique (e.g., HPLC, GC) to determine the concentration of this compound. g. Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or g/100mL.

Mandatory Visualization

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

Solubility_Workflow start Start: Select Compound and Solvents prepare_samples Prepare Samples: - Known amount of compound - Known volume of solvent start->prepare_samples mix_vortex Mix and Vortex prepare_samples->mix_vortex visual_inspection Visual Inspection for Miscibility mix_vortex->visual_inspection saturate Create Saturated Solution (Constant Temperature Agitation) visual_inspection->saturate If soluble, proceed to quantify classify Classify Solubility (Miscible, Soluble, etc.) visual_inspection->classify equilibrate Equilibrate and Settle saturate->equilibrate supernatant Extract Supernatant equilibrate->supernatant analyze Analyze Concentration (e.g., HPLC, GC) supernatant->analyze quantify Quantify Solubility (e.g., mg/mL) analyze->quantify report Report Findings classify->report quantify->report

Caption: General workflow for determining compound solubility.

References

An In-depth Technical Guide to the Thermal Degradation Profile of 1,4-Bis(2-hydroxyethoxy)-2-butyne

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data on the thermal degradation of 1,4-Bis(2-hydroxyethoxy)-2-butyne (CAS: 1606-85-5) is not extensively available in peer-reviewed literature. This guide is therefore constructed based on an analysis of its chemical structure, the known properties of its constituent functional groups (alkyne, ether, primary alcohol), and data from structurally analogous compounds. The quantitative data and degradation pathways presented are illustrative and intended to provide a probable profile for research and safety considerations.

Introduction

This compound, also known as Butynediol Ethoxylate (BEO), is a viscous liquid utilized as a brightener in nickel electroplating, a corrosion inhibitor, and an intermediate in the synthesis of polymers and other specialty chemicals.[1][2][3] Its molecular structure, featuring a central alkyne bond flanked by two hydroxyethoxy arms, provides a unique combination of reactivity and functionality.[2] Understanding its thermal stability is critical for safe handling, storage, and application, particularly in processes involving elevated temperatures.

This technical guide provides a detailed overview of the expected thermal degradation profile of this compound, outlines standard experimental protocols for its analysis, and proposes potential degradation pathways.

Chemical and Physical Properties

The compound is characterized by the following properties:

PropertyValueReference
CAS Number 1606-85-5[1]
Molecular Formula C8H14O4[1]
Molecular Weight 174.19 g/mol [1]
Appearance Clear yellow to brown viscous liquid[1][4]
Boiling Point ~322.1°C @ 760 mmHg (Predicted, likely with decomposition)[5]
Flash Point >110°C (>230°F)[1][4]
Density ~1.14 g/mL @ 25°C[1][6]
Stability Stable at room temperature in closed containers.[3][4]

Predicted Thermal Degradation Profile

The thermal decomposition of this compound is expected to be a multi-stage process governed by the relative stability of its functional groups. The presence of primary alcohols, ether linkages, and an internal alkyne suggests a complex degradation pathway.

  • Initial Decomposition (Approx. 150-250°C): Decomposition is likely initiated at the terminal hydroxyl groups, which are the most reactive sites. This stage may involve dehydration reactions (loss of water) and the initial cleavage of the C-O bonds in the ethoxy chains. Structurally similar diols, such as 1,4-butanediol, are known to become unstable at temperatures above 150-200°C.[7]

  • Main Degradation (Approx. 250-400°C): Following the initial reactions, the ether linkages are expected to undergo scission, leading to the fragmentation of the molecule into smaller volatile compounds. The central butyne core is relatively stable but will degrade at these higher temperatures.

  • Final Stage (>400°C): At elevated temperatures, the remaining organic fragments will likely break down into simple gaseous products (CO, CO2, light hydrocarbons) and potentially form a small amount of carbonaceous char.

Illustrative Quantitative Data (TGA)

The following table presents a hypothetical summary of quantitative data that could be expected from a Thermogravimetric Analysis (TGA) of this compound under an inert nitrogen atmosphere.

ParameterIllustrative ValueDescription
T-onset (Onset Temperature) ~180 - 210 °CThe temperature at which significant mass loss begins.
T-peak (Peak Degradation Temp.) ~280 - 320 °CThe temperature at which the maximum rate of mass loss occurs.
Mass Loss Stage 1 (150-250°C) ~15 - 25 %Corresponds to initial dehydration and side-chain cleavage.
Mass Loss Stage 2 (250-400°C) ~60 - 75 %Corresponds to the primary decomposition of the molecular backbone.
Residue @ 600°C < 10 %The remaining char residue after the main degradation events.

Experimental Protocols

To experimentally determine the thermal degradation profile, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Objective: To determine the temperatures at which the material degrades and to quantify the mass loss at each stage.

  • Methodology:

    • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).

    • Instrument Setup: The instrument is purged with an inert gas (e.g., Nitrogen at a flow rate of 20-50 mL/min) to prevent oxidative degradation.

    • Thermal Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 700°C) at a constant heating rate (e.g., 5, 10, 15, or 20 °C/min).[8]

    • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of degradation, the peak degradation temperatures (from the derivative curve, DTG), and the percentage of mass lost in each decomposition step.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.

  • Objective: To identify thermal transitions such as melting, crystallization, and glass transitions that occur before decomposition.

  • Methodology:

    • Sample Preparation: A small sample (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

    • Instrument Setup: The sample and reference pans are placed in the DSC cell, under a controlled nitrogen atmosphere.

    • Thermal Program: The sample is subjected to a controlled heating and cooling cycle (e.g., heat from 25°C to 200°C at 10°C/min, cool to 25°C, and reheat). The temperature range should be kept below the onset of degradation determined by TGA to avoid instrument contamination.

    • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (melting) and exothermic (crystallization, curing) events.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the typical workflow for evaluating the thermal properties of a chemical compound.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample Obtain Sample (this compound) Weigh_TGA Weigh 5-10 mg for TGA Sample->Weigh_TGA Weigh_DSC Weigh 5-10 mg for DSC Sample->Weigh_DSC TGA Thermogravimetric Analysis (TGA) (N2 atmosphere, 10°C/min) Weigh_TGA->TGA DSC Differential Scanning Calorimetry (DSC) (N2 atmosphere, 10°C/min) Weigh_DSC->DSC TGA_Data Analyze TGA/DTG Curves: - Onset Temperature - Peak Degradation - Mass Loss % TGA->TGA_Data DSC_Data Analyze DSC Thermogram: - Melting Point (Tm) - Glass Transition (Tg) DSC->DSC_Data Report Generate Thermal Degradation Profile TGA_Data->Report DSC_Data->Report

Caption: Workflow for TGA and DSC thermal analysis.

Proposed Thermal Degradation Pathway

This diagram outlines a plausible, high-level degradation pathway for this compound under thermal stress.

G cluster_stage1 Stage 1: Initial Decomposition (~150-250°C) cluster_stage2 Stage 2: Main Decomposition (~250-400°C) cluster_products Final Products Compound This compound Dehydration Dehydration (-H2O) Compound->Dehydration Heat SideChainCleavage Side-Chain Cleavage Compound->SideChainCleavage Heat EtherCleavage Ether Linkage Scission Dehydration->EtherCleavage Increased Heat AlkyneBreakdown Butyne Core Fragmentation Dehydration->AlkyneBreakdown Increased Heat SideChainCleavage->EtherCleavage Increased Heat SideChainCleavage->AlkyneBreakdown Increased Heat Volatiles Volatile Products (CO, CO2, H2O, Aldehydes, Light Hydrocarbons) EtherCleavage->Volatiles Residue Char Residue EtherCleavage->Residue AlkyneBreakdown->Volatiles AlkyneBreakdown->Residue

Caption: Proposed multi-stage thermal degradation pathway.

References

Alkyne Diols: A Technical Guide to Emerging Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Alkyne diols, organic compounds featuring both hydroxyl and alkyne functional groups, are emerging as exceptionally versatile building blocks in modern chemical research. Their unique structural characteristics and reactivity have paved the way for significant advancements across diverse scientific disciplines. In organic synthesis, they serve as pivotal precursors for the construction of complex molecular architectures, including bioactive spiroketals. Within materials science, the incorporation of alkyne diols into polymer backbones allows for the development of novel materials with tunable mechanical and thermal properties, as well as photo-cross-linkable functionalities. Furthermore, in the realm of medicinal chemistry and drug development, alkyne diols are instrumental as scaffolds for novel therapeutic agents and as key components in targeted drug delivery systems, largely facilitated by their aptitude for bioorthogonal "click" chemistry. This guide provides an in-depth overview of the synthesis, properties, and burgeoning research applications of alkyne diols, complete with quantitative data, detailed experimental protocols, and visual representations of key workflows and signaling pathways to empower researchers in leveraging these remarkable compounds.

Core Applications of Alkyne Diols

Alkyne diols are prized for their dual functionality, which allows for a wide range of chemical transformations. The hydroxyl groups can undergo oxidation, esterification, and etherification, while the alkyne moiety can participate in reactions such as hydrogenation, hydration, and various coupling reactions.[1] This versatility makes them ideal starting materials and intermediates in several key research areas.

Organic Synthesis: Building Complex Molecules

The rigid, linear structure of the alkyne group, combined with the reactivity of the diol functionality, makes these compounds powerful tools for constructing complex organic molecules. One notable application is in the synthesis of spiroketals, which are important structural motifs in many biologically active natural products.[2][3] Gold-catalyzed cycloisomerization of alkyne diols provides an efficient and atom-economical route to these intricate structures.[3][4]

Table 1: Gold-Catalyzed Cycloisomerization of an Alkyne Diol for Spiroketal Synthesis

CatalystSolventTemperatureYield of SpiroketalReference
AuCl₃MethanolRoom Temp.80%[3]
PtCl₂Toluene80 °CLower Yields[3]
Materials Science: Engineering Novel Polymers

The incorporation of alkyne diols into polyester and polyurethane backbones is a rapidly growing area of materials science. The alkyne groups serve as latent functionalities that can be modified post-polymerization, for instance, through thiol-yne "click" chemistry to create cross-linked networks.[5] This approach allows for the development of materials with tailored properties, such as photo-cross-linkable elastomers with mechanical properties similar to soft human tissues.[5] The structure of the diol, including chain length and branching, significantly influences the mechanical and thermal properties of the resulting polymer.[6]

Table 2: Mechanical Properties of Alkyne-Functionalized Polyesters

Polymer CompositionYoung's Modulus (MPa)Elongation at Break (%)Reference
20% PAPS with 0.5x cross-linker~1.0~150[5]
20% PAPS with 1x cross-linker~1.5~125[5]
20% PAPS with 2x cross-linker~2.0~100[5]

PAPS: Poly(alkyne serinol)-ran-propanediol-co-sebacate

Medicinal Chemistry and Drug Delivery

The alkyne moiety is a key functional group for "click" chemistry, a set of bioorthogonal reactions that are rapid, specific, and high-yielding.[7][8] This has made alkyne diols and their derivatives highly valuable in drug development. They can be used as scaffolds to synthesize novel bioactive molecules or as linkers in antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[9] The ability to "click" a targeting ligand or a therapeutic payload onto an alkyne-functionalized molecule under physiological conditions is a major advantage in this field.[7][10]

Furthermore, alkyne-containing molecules have been shown to exhibit potent anticancer activity. For instance, synthetic analogues of dehydrozingerone featuring an alkyne group for subsequent click chemistry modification have demonstrated significant cytotoxicity against various cancer cell lines.[11] These compounds have been shown to inhibit critical cell signaling pathways, such as the PI3K/Akt/NF-kB pathway, which is often dysregulated in cancer.[11]

Table 3: Anticancer Activity of Alkyne-Azide Dehydrozingerone Derivatives (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)PC-3 (Prostate Cancer)HCT-116 (Colon Cancer)Reference
3 2.12.41.8[11]
6 2.02.82.4[11]
7 1.82.02.1[11]
8 2.42.12.5[11]
9 2.82.53.0[11]
15 2.21.92.3[11]

Key Signaling Pathway Inhibition: The PI3K/Akt/NF-kB Axis

The PI3K/Akt/NF-kB signaling pathway is a crucial regulator of cell survival, proliferation, and inflammation, and its aberrant activation is a hallmark of many cancers. Certain alkyne-containing compounds have been shown to exert their anticancer effects by modulating this pathway.[11] Compound 7 from the dehydrozingerone series, for example, was found to suppress AKT/mTOR signaling, which in turn regulates the nuclear transcription factor NF-kB.[11] This inhibition leads to a downstream cascade of events that can induce apoptosis and inhibit cancer cell invasion and metastasis.

PI3K_Akt_NFkB_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PIP2 PIP2 PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates IkB IκB Akt->IkB Phosphorylates & Inhibits Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Nucleus->Gene_Expression Promotes Compound7 Alkyne Derivative 7 Compound7->Akt Inhibits

PI3K/Akt/NF-kB signaling pathway and the inhibitory action of an alkyne derivative.

Experimental Protocols

Synthesis of a Representative Alkyne Diol: 2,5-Dimethyl-3-hexyne-2,5-diol

This protocol details the synthesis of 2,5-dimethyl-3-hexyne-2,5-diol via the reaction of acetone with acetylene, a common method for preparing tertiary alkyne diols.[12]

Materials:

  • Acetone

  • Acetylene gas

  • Potassium hydroxide (KOH)

  • Anhydrous solvent (e.g., tetrahydrofuran or liquid ammonia)

  • Reaction vessel suitable for gas reactions (e.g., autoclave or a three-necked flask with a gas inlet)

  • Standard glassware for extraction and purification

Procedure:

  • In a suitable reaction vessel, dissolve potassium hydroxide in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture to the desired reaction temperature (this can range from -70°C for liquid ammonia to room temperature for other solvents).

  • Slowly bubble acetylene gas through the stirred solution.

  • Add acetone dropwise to the reaction mixture while maintaining the flow of acetylene. The molar ratio of acetone to acetylene is typically around 2:1.

  • After the addition of acetone is complete, allow the reaction to proceed for several hours at the chosen temperature.

  • Upon completion, carefully quench the reaction with a proton source, such as an aqueous solution of ammonium chloride.

  • Extract the product into an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., magnesium sulfate), and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or distillation to yield pure 2,5-dimethyl-3-hexyne-2,5-diol.

Synthesis_Workflow Start Start Prepare_Base Prepare KOH solution in anhydrous solvent Start->Prepare_Base Introduce_Acetylene Bubble acetylene gas through the solution Prepare_Base->Introduce_Acetylene Add_Acetone Add acetone dropwise Introduce_Acetylene->Add_Acetone React Allow reaction to proceed for several hours Add_Acetone->React Quench Quench reaction with aqueous NH4Cl React->Quench Extract Extract with organic solvent Quench->Extract Dry_Filter Dry and filter the organic layer Extract->Dry_Filter Concentrate Concentrate under reduced pressure Dry_Filter->Concentrate Purify Purify by recrystallization or distillation Concentrate->Purify End End Product: 2,5-Dimethyl-3-hexyne-2,5-diol Purify->End

Experimental workflow for the synthesis of 2,5-dimethyl-3-hexyne-2,5-diol.
Synthesis of Alkyne-Functionalized Polyesters via Melt Polycondensation

This protocol is adapted from the synthesis of poly(alkyne serinol)-ran-propanediol-co-sebacate (PAPS).[13]

Materials:

  • Sebacic acid

  • 1,3-propanediol

  • Alkyne-functionalized diol monomer (e.g., an alkyne-functionalized serinol derivative)

  • Acetone

  • Round-bottom flask equipped for vacuum and inert atmosphere

Procedure:

  • Combine sebacic acid and 1,3-propanediol in a round-bottom flask.

  • Heat the mixture to 135°C under a nitrogen atmosphere and stir for 24 hours to form a prepolymer.

  • Apply a vacuum to the reaction and continue stirring at 135°C for another 24 hours to increase the molecular weight.

  • Cool the reaction and add the alkyne-functionalized diol monomer along with acetone to dissolve the mixture.

  • Reflux the reaction to ensure all sublimed low-molecular-weight species are returned to the reaction mixture.

  • Distill off the acetone.

  • Stir the melt at 135°C under a nitrogen atmosphere for 24 hours.

  • Finally, apply a vacuum for another 24 hours to drive the polymerization to completion.

  • Cool the mixture to obtain the solid alkyne-functionalized polyester, which can be used without further purification.

Conclusion and Future Outlook

Alkyne diols have firmly established themselves as a class of compounds with significant potential to drive innovation in chemistry, materials science, and medicine. Their synthetic accessibility and the orthogonal reactivity of their functional groups provide a robust platform for the creation of a vast array of complex and functional molecules. Future research is likely to focus on the development of novel catalytic systems for more efficient and selective transformations of alkyne diols. In materials science, the exploration of new alkyne diol monomers will undoubtedly lead to the creation of advanced polymers with unprecedented properties. For drug development professionals, the continued application of alkyne diols in the synthesis of novel therapeutic agents and the design of sophisticated drug delivery systems holds immense promise for addressing unmet medical needs. The convergence of these research areas, all underpinned by the unique chemistry of alkyne diols, signals a bright future for this versatile class of molecules.

References

The Dual Functionality of 1,4-Bis(2-hydroxyethoxy)-2-butyne: A Technical Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1,4-Bis(2-hydroxyethoxy)-2-butyne (CAS No. 1606-85-5) is a versatile bifunctional molecule possessing both hydroxyl and alkyne moieties. This unique structural arrangement allows for its application in a diverse range of chemical syntheses, from polymer chemistry to its potential use as a linker in bioconjugation for drug development. This technical guide provides a comprehensive overview of the synthesis, properties, and dual functionality of this compound, with a focus on its applications for researchers, scientists, and professionals in drug development. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical implementation in the laboratory.

Introduction

The development of complex molecular architectures in materials science and medicinal chemistry relies on the availability of versatile building blocks. This compound, also known as butynediol ethoxylate (BEO), is one such molecule that offers two distinct types of reactive sites: terminal hydroxyl groups and a central alkyne bond.[1] The hydroxyl groups can readily participate in classic reactions such as esterification, etherification, and condensation polymerizations to form polyurethanes and polyesters.[2] Concurrently, the internal alkyne functionality provides a handle for modern click chemistry reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely employed in bioconjugation and materials functionalization.[3][4] This dual reactivity makes this compound a valuable component in the synthesis of advanced polymers and a promising candidate for use as a flexible linker in antibody-drug conjugates (ADCs).[5]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below. This data is essential for its identification, purification, and use in subsequent chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1606-85-5[1]
Molecular Formula C₈H₁₄O₄[1]
Molecular Weight 174.19 g/mol [6]
Appearance Clear yellow to brown viscous liquid[1]
Density 1.144 g/mL at 25 °C[1]
Boiling Point 225.17 °C (estimated)[1]
Refractive Index (n20/D) 1.485[1]
Flash Point >230 °F (>110 °C)[7]

Table 2: Spectroscopic Data for this compound

Spectroscopy TypeKey FeaturesReference
¹H NMR Spectral data available from chemical databases. Expected signals would correspond to the hydroxyl protons, the methylene groups adjacent to the oxygen atoms, and the methylene groups adjacent to the alkyne.[8]
Mass Spectrometry (MS) Mass spectrum available from chemical databases, consistent with the molecular weight of 174.19 g/mol .[5]
Infrared (IR) Spectroscopy Expected characteristic peaks: Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), a weak C≡C stretch (~2200-2260 cm⁻¹, may be absent or very weak due to the symmetry of the internal alkyne), and C-O stretch (~1050-1150 cm⁻¹).[9]

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the ethoxylation of 2-butyne-1,4-diol.[10][11] This process involves the ring-opening reaction of ethylene oxide with the hydroxyl groups of the starting diol, usually under basic catalysis.[11]

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product A 2-Butyne-1,4-diol R1 + A->R1 B Ethylene Oxide B->R1 C Base Catalyst (e.g., KOH) P1 C->P1 D Elevated Temperature & Pressure D->P1 E This compound R1->P1 Ethoxylation P1->E

Caption: Synthetic workflow for this compound.

Representative Experimental Protocol: Ethoxylation of 2-Butyne-1,4-diol

Disclaimer: This is a representative protocol based on general ethoxylation procedures.[11] It should be performed by trained personnel with appropriate safety precautions, particularly when handling ethylene oxide.

Materials:

  • 2-Butyne-1,4-diol

  • Ethylene oxide

  • Potassium hydroxide (KOH) pellets (catalyst)

  • Nitrogen gas (for inert atmosphere)

  • Neutralizing agent (e.g., acetic acid)

Equipment:

  • High-pressure stainless-steel autoclave reactor equipped with a stirrer, heating mantle, temperature controller, pressure gauge, and ports for gas inlet/outlet and liquid addition.

Procedure:

  • Catalyst Loading and Inerting: The autoclave reactor is charged with 2-butyne-1,4-diol and a catalytic amount of potassium hydroxide (typically 0.1-0.5% by weight of the final product). The reactor is then sealed and purged several times with dry nitrogen to ensure an inert atmosphere.

  • Heating and Pressurization: The mixture is heated to the reaction temperature, typically in the range of 120-180 °C.

  • Ethylene Oxide Addition: Liquid ethylene oxide is introduced into the reactor under pressure (e.g., 1-5 bar). The addition is controlled at a rate that allows for the management of the exothermic reaction, maintaining a constant temperature and pressure.

  • Reaction Monitoring: The reaction is monitored by observing the decrease in reactor pressure as the ethylene oxide is consumed. The reaction is considered complete when the pressure stabilizes.

  • Cooling and Neutralization: After the reaction is complete, the reactor is cooled to below 50 °C. The basic catalyst is then neutralized by the addition of an acid, such as acetic acid.

  • Purification: The crude product is typically purified by vacuum distillation to remove any unreacted starting materials, water, and catalyst residues, yielding this compound as a viscous liquid.

Quantitative Data (Illustrative):

  • Yield: Typically >90%

  • Purity: >98% (as determined by GC or HPLC)

Dual Functionality in Synthesis

The dual reactivity of this compound is the cornerstone of its utility in advanced synthesis. The hydroxyl groups serve as points for chain extension in polymerization, while the alkyne group remains available for subsequent modifications.

Application in Polyurethane Synthesis

The diol functionality allows this compound to act as a chain extender in the synthesis of polyurethanes. Reaction with diisocyanates produces a polymer backbone containing alkyne units, which can be used for cross-linking or functionalization.[2][12]

Table 3: Components for Alkyne-Functionalized Polyurethane Synthesis

ComponentRoleExample
Diol (Chain Extender) Provides hydroxyl groups for urethane linkage; introduces alkyne functionality.This compound
Diisocyanate Provides isocyanate groups for reaction with hydroxyls to form the polymer backbone.Hexamethylene diisocyanate (HDI), Isophorone diisocyanate (IPDI)
Catalyst Accelerates the urethane formation reaction.Dibutyltin dilaurate (DBTDL)
Solvent Solubilizes reactants and controls viscosity.Tetrahydrofuran (THF), Dimethylformamide (DMF)
Representative Experimental Protocol: Polyurethane Synthesis

Disclaimer: This is a representative protocol based on general polyurethane synthesis.[2] Appropriate safety measures for handling isocyanates must be followed.

Procedure:

  • Reaction Setup: A dried, three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. The flask is charged with this compound and an anhydrous solvent (e.g., THF).

  • Catalyst Addition: A catalytic amount of DBTDL is added to the solution.

  • Diisocyanate Addition: The diisocyanate is dissolved in the same solvent and added dropwise to the stirred diol solution at room temperature.

  • Polymerization: The reaction mixture is heated to 60-80 °C and stirred for several hours until the desired molecular weight is achieved, as monitored by the disappearance of the NCO peak in the IR spectrum or by gel permeation chromatography (GPC).

  • Isolation: The resulting polyurethane solution can be used directly or the polymer can be isolated by precipitation in a non-solvent such as methanol or hexane, followed by drying under vacuum.

Application in Drug Development: A Hypothetical ADC Linker

The structure of this compound makes it an attractive candidate for a hydrophilic, bifunctional linker in the construction of Antibody-Drug Conjugates (ADCs).[5] In this hypothetical application, the molecule would be derivatized to connect a potent cytotoxic drug to a monoclonal antibody.

Dual Functionality in Action:

  • Drug Conjugation: One of the hydroxyl groups can be activated or replaced with a functional group (e.g., an amine or carboxylate) to covalently attach a cytotoxic payload.

  • Antibody Ligation via Click Chemistry: The alkyne handle allows for a highly specific and efficient conjugation to an azide-modified antibody via CuAAC "click" chemistry. The ethoxy groups contribute to the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.[13]

ADC_Pathway cluster_components Components cluster_steps Conjugation Steps cluster_product Final Product A 1,4-Bis(2-hydroxyethoxy) -2-butyne Derivative S1 Step 1: Drug Attachment A->S1 B Cytotoxic Drug B->S1 C Azide-Modified Antibody S2 Step 2: Click Chemistry C->S2 D D S1->D Drug-Linker Intermediate P Antibody-Drug Conjugate (ADC) S2->P D->S2

Caption: Hypothetical workflow for using the compound as an ADC linker.

Conclusion

This compound is a molecule of significant synthetic potential, primarily due to its inherent dual functionality. The presence of both hydroxyl and alkyne groups within a single, flexible scaffold allows for its participation in both traditional polymerization and modern bioconjugation chemistries. While its primary established use is in industrial applications such as electroplating, its structure is highly amenable to the creation of advanced materials and complex bioconjugates. This guide has provided a framework for understanding and utilizing this versatile building block, offering representative protocols and conceptual workflows to stimulate further research and application in materials science and drug development.

References

A Technical Guide to 1,4-Bis(2-hydroxyethoxy)-2-butyne: Commercial Availability, Purity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and purity of 1,4-Bis(2-hydroxyethoxy)-2-butyne (CAS No. 1606-85-5), a versatile building block in various chemical syntheses. This document includes a summary of commercially available grades, detailed experimental protocols for synthesis and analysis, and visualizations of key workflows to support researchers in its application.

Commercial Availability and Purity

This compound is available from a range of chemical suppliers in varying purities and quantities. The compound is typically offered as a clear yellow to brown viscous liquid. Purity levels can differ significantly between suppliers, with common grades including technical grade (e.g., >50% by GC) and higher purity grades (e.g., ≥98%). Researchers should carefully consider the required purity for their specific application and consult the supplier's certificate of analysis.

Below is a summary of representative commercial suppliers and their stated purities for this compound.

SupplierStated PurityAnalysis Method
TCI Chemicals>50.0%GC
Jinan Future chemical Co.,Ltd≥98.0%Not specified
Wuhan Kemi-Works Chemical Co., Ltd.98% minNot specified
Amadis Chemical Co., Ltd.Not specifiedHNMR, CNMR, FNMR, HPLC/GC
Spectrum ChemicalNot specifiedNot specified
Henan Allgreen Chemical Co.,Ltd98%Not specified

Physicochemical Properties

A compilation of key physicochemical properties for this compound is provided below. These values are based on information from various suppliers and databases.

PropertyValue
CAS Number 1606-85-5
Molecular Formula C₈H₁₄O₄
Molecular Weight 174.19 g/mol
Appearance Clear yellow to brown viscous liquid
Density ~1.144 g/mL at 25 °C
Refractive Index (n20/D) ~1.485
Boiling Point 225.17 °C (rough estimate)
Flash Point >230 °F

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis Protocol

The following protocol is adapted from a patented method for the production of hydroxyethyl ethers of 2-butyne-1,4-diol. This process involves the reaction of 2-butyne-1,4-diol with ethylene oxide in the presence of a basic ion exchanger resin.

Materials:

  • 2-Butyne-1,4-diol (purified)

  • Ethylene oxide

  • Basic ion exchanger resin (e.g., polystyrene-based with quaternary ammonium groups)

  • Autoclave

Procedure:

  • Charge a suitable autoclave with purified 2-butyne-1,4-diol and the basic ion exchanger resin.

  • Seal the autoclave and begin agitation.

  • Continuously feed ethylene oxide into the autoclave over a period of 8 to 16 hours.

  • Maintain the reaction temperature between 45 °C and 60 °C (preferably 50-55 °C). The pressure may rise to approximately 2 to 3 atmospheres gauge during the addition.

  • After the addition of ethylene oxide is complete, allow the reaction mixture to stand at the maintained temperature until the pressure remains constant, indicating the completion of the reaction.

  • Cool the autoclave and vent any residual pressure.

  • Filter the reaction mixture to remove the ion exchanger resin.

  • The resulting product is the bis(hydroxyethyl) ether of 2-butyne-1,4-diol.

Logical Flow of Synthesis:

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product A 2-Butyne-1,4-diol D Charge Autoclave with 2-Butyne-1,4-diol and Resin A->D B Ethylene Oxide E Feed Ethylene Oxide (8-16h, 45-60°C) B->E C Basic Ion Exchanger Resin C->D D->E F Maintain Temperature until Pressure is Constant E->F G Cool and Vent Autoclave F->G H Filter to Remove Resin G->H I This compound H->I

Caption: Synthesis workflow for this compound.

Analytical Protocols

This protocol provides a general framework for the analysis of this compound purity by GC. Instrument conditions may need to be optimized for specific equipment.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar analytes (e.g., a wax-type column like DB-WAX or a mid-polar column like DB-624)

GC Conditions:

  • Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen

  • Inlet Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold: 10 minutes at 240 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of approximately 10 mg/mL in a suitable solvent such as methanol or isopropanol.

  • Further dilute the stock solution to a working concentration of approximately 1 mg/mL.

  • If an internal standard is used for quantification, add a known amount of the internal standard to the sample solution.

Data Analysis:

  • The purity is determined by calculating the area percent of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Experimental Workflow for GC Analysis:

G GC Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent (e.g., Methanol) A->B C Dilute to Working Concentration B->C D Inject Sample into GC-FID C->D E Run Temperature Program D->E F Detect and Record Chromatogram E->F G Integrate Peak Areas F->G H Calculate Area Percent Purity G->H

Caption: Workflow for GC-based purity assessment.

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher)

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Transfer the solution to an NMR tube.

¹H NMR (in CDCl₃, predicted):

  • ~4.2 ppm (t, 4H): Methylene protons adjacent to the ether oxygen and the alkyne (-C≡C-CH₂-O-).

  • ~3.7 ppm (t, 4H): Methylene protons adjacent to the hydroxyl group (-O-CH₂-CH₂-OH).

  • ~3.6 ppm (t, 4H): Methylene protons adjacent to the ether oxygen (-O-CH₂-CH₂-OH).

  • ~2.5 ppm (br s, 2H): Hydroxyl protons (-OH).

¹³C NMR (in CDCl₃, predicted):

  • ~82 ppm: Alkyne carbons (-C≡C-).

  • ~70 ppm: Methylene carbon adjacent to the ether oxygen (-O-CH₂-CH₂-OH).

  • ~61 ppm: Methylene carbon adjacent to the hydroxyl group (-O-CH₂-CH₂-OH).

  • ~58 ppm: Methylene carbon adjacent to the ether oxygen and the alkyne (-C≡C-CH₂-O-).

Logical Relationship of NMR Analysis:

G NMR Structural Confirmation Logic cluster_nmr NMR Spectroscopy cluster_data Spectral Data A This compound Sample B ¹H NMR A->B C ¹³C NMR A->C D Chemical Shifts Integration Coupling Patterns B->D E Number and Type of Carbons C->E F Structural Confirmation D->F E->F

Caption: Logical flow for NMR-based structural confirmation.

Conclusion

This technical guide provides essential information for researchers working with this compound. The availability of this compound from various suppliers with differing purity levels underscores the importance of careful selection based on experimental needs. The provided synthesis and analytical protocols offer a starting point for the in-house preparation and characterization of this versatile chemical intermediate.

CAS number 1606-85-5 chemical properties and uses

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1,4-Bis(2-hydroxyethoxy)-2-butyne (CAS 1606-85-5)

Introduction

This compound, identified by the CAS number 1606-85-5, is a chemical compound also known as Butynediol ethoxylate (BEO).[1] It is a condensation product of butynediol and ethylene oxide.[2] This technical guide provides a comprehensive overview of its chemical properties, primary industrial applications, and synthesis, tailored for researchers, scientists, and professionals in chemical and materials science. While the audience includes drug development professionals, it is important to note that the current body of scientific literature does not indicate significant research into the pharmacological or biological activities of this compound. Its primary applications are in the industrial sector.

Chemical Properties and Identification

This compound is an ethoxy alcohol analog that typically presents as a clear, colorless to yellow or brown viscous liquid.[3][4][5][6] It is known to be air-sensitive and should be stored under an inert gas in a cool, dark place.[5] This compound is incompatible with oxidizing agents.[5]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number1606-85-5[7]
Molecular FormulaC8H14O4[7][8]
Molecular Weight174.19 g/mol [3]
IUPAC Name2-[4-(2-hydroxyethoxy)but-2-ynoxy]ethanol[9]
SynonymsButynediol ethoxylate (BEO), 2-Butyne-1,4-diol Bis(2-hydroxyethyl) Ether, 1,4-Di(2-hydroxyethoxy)-2-butyne[8]
InChIInChI=1S/C8H14O4/c9-3-7-11-5-1-2-6-12-8-4-10/h9-10H,3-8H2[7]
InChIKeyIXAWTPMDMPUGLV-UHFFFAOYSA-N[7]
Canonical SMILESOCCOCC#CCOCCO[7]

Table 2: Physicochemical Properties

PropertyValue
Appearance Clear yellow to brown viscous liquid[4]
Density 1.1415 g/cm³ at 20 °C[7][10]
1.144 g/mL at 25 °C[4]
1.11-1.16 g/cm³ at 20 °C[6]
Boiling Point 150-156 °C at 2 Torr[7]
71-72 °C at 1 Torr[10]
322.1 °C at 760 mmHg (Predicted)[11]
Flash Point >230 °F (>110 °C)[1][10]
Refractive Index n20/D 1.485[4]
1.4740-1.4840 at 20 °C[6]
Solubility Miscible with water in all proportions[12]
Vapor Pressure 2.28E-05 mmHg at 25°C[10]
Stability Stable at room temperature in closed containers under normal storage and handling conditions.[10] Air sensitive.[5]

Primary Uses and Applications

The predominant application of this compound is as a key additive in the electroplating industry, specifically in nickel electroplating baths.[13][14] It functions as a long-lasting brightener and a weak leveling agent.[1][13][14]

In nickel electroplating, BEO helps to refine the grain size of the nickel coating.[2] This results in a brighter, more uniform, and aesthetically pleasing finish. It is often used in conjunction with other additives such as saccharin and various sulfonated compounds (e.g., PPS, PESS, MOSS) to achieve desired coating properties.[2][13]

Beyond electroplating, other documented uses include:

  • Corrosion Inhibitor: It can be used as a corrosion inhibitor for metals in acidic media.[12][14]

  • Chemical Intermediate: It serves as an intermediate in the manufacture of various products, including herbicides, textile additives, plasticizers, and synthetic resins.[12]

Mechanism of Action in Nickel Electroplating

The function of BEO as a brightener and leveler is attributed to its adsorption onto the nickel cathode surface during electrodeposition. The molecule's triple bond plays a crucial role in this adsorption process.[8]

The proposed mechanism involves the following steps:

  • Adsorption: BEO molecules adsorb onto the surface of the nickel electrode.

  • Inhibition of Crystallization: This adsorbed layer inhibits the electrocrystallization of nickel.[8][13]

  • Hydrogenation: The adsorbed BEO can react with atomic hydrogen on the cathode surface, leading to its hydrogenation. This process consumes hydrogen ions near the electrode, which can increase the local pH.[8]

  • Leveling Effect: The additive tends to adsorb more strongly on peaks and protrusions of the surface, inhibiting deposition in these areas more than in the valleys. This differential inhibition leads to a smoother, leveled surface.

G cluster_solution Plating Bath Solution cluster_surface Cathode Surface cluster_deposit Resulting Deposit Ni_ions Ni²⁺ Ions Cathode Nickel Cathode Surface (Micro-roughness) Ni_ions->Cathode Diffusion & Reduction (Ni²⁺ + 2e⁻ → Ni) BEO_sol BEO Molecules Adsorbed_BEO Adsorbed BEO Layer BEO_sol->Adsorbed_BEO Adsorption onto High-Current Density Areas Bright_Ni Bright, Leveled Nickel Deposit Cathode->Bright_Ni Formation of Fine-Grained Structure Adsorbed_BEO->Cathode Inhibits Crystal Growth

Caption: Mechanism of BEO in Nickel Electroplating.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the ethoxylation of 2-butyne-1,4-diol. A more specific, though less detailed, synthesis route mentioned in the literature starts from 2,2'-(but-2-yne-1,4-diylbis(oxy))diethanol ditrityl ether in the presence of an inert gas.[3][4] The fundamental reaction is the addition of ethylene oxide to 2-butyne-1,4-diol.

A plausible generalized laboratory-scale synthesis based on Williamson ether synthesis principles would involve the reaction of the dianion of 2-butyne-1,4-diol with an appropriate ethylene oxide equivalent, such as 2-chloroethanol, under basic conditions.

Materials:

  • 2-Butyne-1,4-diol

  • A strong base (e.g., Sodium Hydride, NaH)

  • 2-Chloroethanol

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran, THF)

  • Inert atmosphere (Nitrogen or Argon)

Methodology:

  • Alkoxide Formation: Dissolve 2-butyne-1,4-diol in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a stoichiometric amount (2 equivalents) of a strong base like sodium hydride to form the dialkoxide. Allow the reaction to stir for a period to ensure complete deprotonation.

  • Nucleophilic Substitution: Slowly add 2 equivalents of 2-chloroethanol to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux to drive the SN2 reaction to completion. Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

  • Workup and Purification: After the reaction is complete, cool the mixture and quench it by carefully adding water or a saturated aqueous ammonium chloride solution.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product, likely via vacuum distillation, to yield the final this compound.

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products Butynediol 2-Butyne-1,4-diol Deprotonation Deprotonation Butynediol->Deprotonation Base Strong Base (e.g., NaH) Base->Deprotonation Ethylene_Source Ethylene Oxide Source (e.g., 2-Chloroethanol) SN2 SN2 Reaction Ethylene_Source->SN2 Deprotonation->SN2 Dialkoxide Intermediate Crude Crude Product SN2->Crude Workup Final Purified BEO (CAS 1606-85-5) Crude->Final Purification (Vacuum Distillation)

Caption: General Synthesis Pathway for BEO.

Safety and Toxicology

According to available safety data sheets, this compound is irritating to the eyes, respiratory system, and skin.[4] It is advised to wear suitable protective gloves and eye/face protection when handling this chemical. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] One safety data sheet indicates that the substance does not meet the criteria for classification as acutely toxic, corrosive, a sensitizer, mutagenic, carcinogenic, or a reproductive toxicant under Regulation (EC) No 1272/2008.[15] However, comprehensive toxicological data for this specific compound is limited in publicly accessible literature.

Conclusion

This compound (CAS 1606-85-5) is a specialty chemical with well-established applications in the electroplating industry as a brightener and leveling agent. Its chemical properties, particularly the presence of a butyne core and hydrophilic hydroxyethoxy groups, dictate its function at the cathode-solution interface. While its primary role is industrial, the synthesis and physicochemical data presented provide a valuable resource for chemists and material scientists. The lack of significant research into its biological activities suggests its use is confined to non-pharmacological applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Alkyne-Functionalized Polyesters using 1,4-Bis(2-hydroxyethoxy)-2-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and characterization of alkyne-functionalized polyesters using the diol monomer, 1,4-Bis(2-hydroxyethoxy)-2-butyne. The presence of the internal alkyne group within the polyester backbone provides a versatile handle for post-polymerization modification via "click chemistry," enabling the attachment of various functionalities, including drug molecules, targeting ligands, and imaging agents. This makes these polymers highly attractive for applications in drug delivery, tissue engineering, and advanced materials science.

The primary synthetic route detailed is melt polycondensation, a common and straightforward method for polyester synthesis that avoids the use of large volumes of solvent.[1] While effective, it is important to note that achieving high molecular weight polyesters can be challenging, and side reactions like cyclization may occur.[2] Additionally, the thermal stability of the alkyne group at elevated temperatures should be considered.[2]

Data Presentation

Table 1: Properties of Monomers and Reagents
CompoundStructureMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Notes
This compoundC₈H₁₄O₄174.19[3][4]71-72 @ 1 Torr[5]1.144 @ 25°C[3]Alkyne-functionalized diol monomer.
Sebacic AcidC₁₀H₁₈O₄202.25294.4 @ 100 mmHg1.207Common diacid for polyester synthesis.
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)C₁₆H₃₀O₄Sn405.12~2151.25Common catalyst for polycondensation.
Table 2: Proposed Reaction Conditions for Melt Polycondensation
ParameterValuePurpose
Monomer Mole Ratio (Diol:Diacid)1:1Stoichiometric balance for high molecular weight polymer formation.
Catalyst Loading (Sn(Oct)₂)0.1 - 0.5 mol % (relative to diacid)To accelerate the esterification and polycondensation reactions.
Initial Reaction Temperature150 - 180 °CFor the initial esterification/transesterification stage under inert gas flow to remove water or methanol.
Final Reaction Temperature200 - 220 °CFor the polycondensation stage under high vacuum to drive the reaction to completion by removing condensation byproducts.[2]
Reaction Time4 - 24 hoursDependent on desired molecular weight and reaction progress.
Vacuum Level< 1 TorrTo effectively remove volatile byproducts and shift the equilibrium towards polymer formation.
Table 3: Expected Properties of Alkyne-Functionalized Polyester
PropertyExpected Range/ValueCharacterization Method
Molecular Weight (Mn)5,000 - 20,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.5 - 2.5Gel Permeation Chromatography (GPC)
Glass Transition Temp. (Tg)-20 to 40 °CDifferential Scanning Calorimetry (DSC)
Melting Temperature (Tm)50 - 90 °C[2]Differential Scanning Calorimetry (DSC)
AppearanceWaxy solid or viscous oilVisual Inspection

Experimental Protocols

Disclaimer: The following protocol is a proposed method based on established polyester synthesis techniques for similar monomers, as a specific protocol for this compound was not found in the cited literature. Optimization of reaction conditions may be necessary.

Protocol 1: Synthesis of Alkyne-Functionalized Polyester via Melt Polycondensation

Materials:

  • This compound

  • Sebacic acid

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Nitrogen or Argon gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor and a vacuum-tight adapter

  • Heating mantle with a temperature controller

  • Schlenk line or similar vacuum/inert gas manifold

  • Short-path distillation head with a condenser and receiving flask

  • High-vacuum pump

  • Standard laboratory glassware

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, a gas inlet/outlet connected to the Schlenk line, and a stopper. Ensure all glassware is oven-dried and assembled hot under a flow of inert gas to exclude moisture.

  • Charging Monomers and Catalyst: To the flask, add equimolar amounts of this compound and sebacic acid (e.g., 17.42 g, 0.1 mol and 20.22 g, 0.1 mol, respectively). Add the catalyst, Tin(II) 2-ethylhexanoate (e.g., 0.1 mol % relative to sebacic acid).

  • Initial Esterification: Begin stirring the mixture and heat the flask to 160 °C under a slow stream of inert gas. Water will be produced as a byproduct and will distill from the reaction mixture. Continue this stage for 2-4 hours or until the majority of water evolution has ceased.

  • Polycondensation: Gradually increase the temperature to 210 °C while slowly applying a vacuum. Be cautious to avoid excessive foaming. Over the course of 1-2 hours, reduce the pressure to below 1 Torr.

  • Reaction Progression: Continue the reaction under high vacuum and stirring at 210 °C for 4-18 hours. The viscosity of the mixture will noticeably increase as the polymer chain grows. The reaction can be stopped when the desired viscosity is achieved.

  • Cooling and Isolation: Remove the heating mantle and allow the reactor to cool to room temperature under an inert atmosphere. The resulting polyester will be a viscous liquid or a waxy solid.

Purification:

  • Dissolve the crude polymer in a minimal amount of dichloromethane.

  • Slowly pour the polymer solution into a large volume of cold methanol (a non-solvent) with vigorous stirring to precipitate the polyester.

  • Decant the methanol and wash the precipitated polymer with fresh methanol two more times.

  • Dry the purified polymer under vacuum at room temperature for 24-48 hours to remove all residual solvent.

Characterization:

  • ¹H NMR: Dissolve a small sample of the dried polymer in CDCl₃. The spectrum should confirm the formation of ester linkages and the presence of the alkyne group. Expected peaks include those corresponding to the methylene protons adjacent to the ester and ether linkages, and the methylene protons adjacent to the alkyne group.

  • FT-IR: Analyze a thin film of the polymer. Look for a strong ester carbonyl (C=O) stretch around 1735 cm⁻¹, C-O stretching vibrations, and the characteristic weak alkyne (C≡C) stretch around 2100-2260 cm⁻¹.

  • GPC: Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer using a GPC system calibrated with polystyrene standards.

Visualizations

Synthesis of Alkyne-Functionalized Polyester

Synthesis diol This compound (Diol) plus + diacid Sebacic Acid (Diacid) polyester Alkyne-Functionalized Polyester plus_water + water Water (byproduct) catalyst Sn(Oct)₂ Heat, Vacuum mid_point->polyester

Caption: Polycondensation reaction for the synthesis of the alkyne-functionalized polyester.

Experimental Workflow for Polyester Synthesis

Workflow setup 1. Reactor Setup (Dry Glassware, Inert Atmosphere) charge 2. Charge Reactants (Diol, Diacid, Catalyst) setup->charge esterification 3. Esterification (160°C, N₂ Flow) charge->esterification polycondensation 4. Polycondensation (210°C, High Vacuum) esterification->polycondensation cool 5. Cool & Isolate (Crude Polymer) polycondensation->cool dissolve 6. Purification: Dissolve (in Dichloromethane) cool->dissolve precipitate 7. Purification: Precipitate (in Cold Methanol) dissolve->precipitate dry 8. Dry (Vacuum Oven) precipitate->dry characterize 9. Characterization (NMR, FT-IR, GPC) dry->characterize

Caption: Step-by-step workflow for the synthesis and purification of the polyester.

Application in Drug Delivery: Post-Polymerization Modification

DrugDelivery polyester Alkyne-Functionalized Polyester Backbone click_reaction Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 'Click Reaction' polyester->click_reaction azide_drug Azide-Modified Drug Molecule (N₃-Drug) azide_drug->click_reaction drug_conjugate Polyester-Drug Conjugate click_reaction->drug_conjugate formulation Formulation into Nanoparticles drug_conjugate->formulation delivery Targeted Drug Delivery formulation->delivery

Caption: Functionalization of the polyester with a drug molecule via click chemistry.

References

Application Notes and Protocols: 1,4-Bis(2-hydroxyethoxy)-2-butyne as a Chain Extender in Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-Bis(2-hydroxyethoxy)-2-butyne as a chain extender in the synthesis of polyurethanes (PUs). The incorporation of this alkyne-functionalized diol into the polyurethane backbone opens up possibilities for post-polymerization modification via "click" chemistry, allowing for the attachment of various functionalities, such as bioactive molecules, imaging agents, or cross-linking moieties. This makes it a valuable tool for the development of advanced materials in drug delivery, tissue engineering, and biomedical devices.

Introduction to this compound in Polyurethane Synthesis

Polyurethanes are a versatile class of polymers synthesized from the reaction of a diisocyanate, a polyol (soft segment), and a chain extender (hard segment). The chain extender, typically a low molecular weight diol or diamine, plays a critical role in defining the properties of the hard segment, which in turn influences the overall mechanical and thermal properties of the polymer.

This compound is a unique chain extender containing a central alkyne group. This functionality does not interfere with the urethane-forming reaction but provides a reactive handle for subsequent modifications. The presence of the butyne group can also influence the polymer's morphology and intermolecular interactions, potentially affecting its mechanical and thermal characteristics.

Data Presentation

The following tables summarize the expected effects of incorporating an alkyne-containing diol as a chain extender on the properties of polyurethanes. The data is based on studies of structurally similar alkyne-containing diols, such as 2,5-dimethyl-3-hexine-2,5-diol, and is provided for comparative purposes.

Table 1: Mechanical Properties of Polyurethanes with Different Chain Extenders

Chain ExtenderTensile Strength (MPa)Elongation at Break (%)Shore A Hardness
1,4-Butanediol (Control)15 - 25500 - 80080 - 90
This compound (Expected)10 - 20600 - 90075 - 85

Note: The expected values for this compound are estimations based on the influence of similar alkyne-containing diols, which may introduce some flexibility and slightly lower the tensile strength and hardness compared to the more rigid 1,4-butanediol.

Table 2: Thermal Properties of Polyurethanes with Different Chain Extenders

Chain ExtenderGlass Transition Temperature (Tg, °C) of Soft SegmentMelting Temperature (Tm, °C) of Hard SegmentDecomposition Temperature (Td, 5% weight loss, °C)
1,4-Butanediol (Control)-40 to -60180 - 220> 300
This compound (Expected)-45 to -65170 - 210> 290

Note: The presence of the butyne group might slightly disrupt the packing of the hard segments, potentially leading to a minor decrease in the melting and decomposition temperatures.

Experimental Protocols

Two primary methods for polyurethane synthesis are the one-shot process and the two-step (or prepolymer) process. The choice of method depends on the desired polymer structure and properties.

Protocol 1: One-Shot Polyurethane Synthesis

This method involves reacting the diisocyanate, polyol, and chain extender simultaneously.

Materials:

  • Polyol (e.g., Poly(tetramethylene ether) glycol, PTMG, Mn = 2000 g/mol ), dried under vacuum at 80°C for 24 hours.

  • Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate), MDI).

  • Chain Extender: this compound, dried under vacuum at 50°C for 24 hours.

  • Catalyst (e.g., Dibutyltin dilaurate, DBTDL).

  • Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF), if solution polymerization is desired.

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the pre-dried polyol and this compound.

  • Heat the mixture to 70-80°C under a gentle stream of nitrogen while stirring until a homogeneous melt is obtained.

  • Add the MDI to the mixture and stir vigorously for 1-2 minutes. The NCO/OH molar ratio should be carefully controlled (typically between 1.02 and 1.05).

  • Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of the total reactants).

  • An exothermic reaction will occur, and the viscosity of the mixture will increase. Continue stirring for another 5-10 minutes.

  • Pour the viscous liquid into a preheated mold (e.g., a Teflon-coated pan) and cure in an oven at 100-110°C for 12-24 hours.

  • After curing, allow the polymer to cool to room temperature.

  • Post-cure the polyurethane film at room temperature for at least 7 days before characterization.

Protocol 2: Two-Step (Prepolymer) Polyurethane Synthesis

This method involves first reacting the diisocyanate with the polyol to form an isocyanate-terminated prepolymer, which is then chain-extended. This allows for better control over the polymer's block structure.

Materials:

  • Same as Protocol 1.

Procedure:

  • Prepolymer Synthesis:

    • In a three-necked round-bottom flask, add the pre-dried polyol and a molar excess of MDI (typically a 2:1 molar ratio of NCO to OH).

    • Heat the mixture to 80-90°C under a nitrogen atmosphere with constant stirring.

    • Add a catalytic amount of DBTDL.

    • Maintain the reaction for 2-3 hours to form the NCO-terminated prepolymer. The NCO content can be monitored by titration.

  • Chain Extension:

    • In a separate flask, dissolve the pre-dried this compound in a minimal amount of anhydrous DMF or use it in its molten state.

    • Cool the prepolymer to 60-70°C.

    • Slowly add the stoichiometric amount of the this compound solution/melt to the prepolymer under vigorous stirring. The amount of the chain extender is calculated to react with the remaining NCO groups.

    • Continue stirring for 30-60 minutes as the viscosity increases.

  • Casting and Curing:

    • Pour the polymer into a preheated mold and cure as described in Protocol 1.

    • Post-cure the resulting polyurethane as described in Protocol 1.

Mandatory Visualizations

G cluster_reactants Reactants cluster_synthesis Polyurethane Synthesis Diisocyanate Diisocyanate (e.g., MDI) Prepolymer NCO-Terminated Prepolymer (Two-Step Method) Diisocyanate->Prepolymer + Polyol Polyurethane Polyurethane with Pendant Alkyne Groups Diisocyanate->Polyurethane One-Shot Method Polyol Polyol (Soft Segment) (e.g., PTMG) Polyol->Polyurethane One-Shot Method ChainExtender This compound (Hard Segment) ChainExtender->Polyurethane One-Shot Method Prepolymer->Polyurethane + Chain Extender

Caption: Polyurethane synthesis pathways.

G start Start dry_reagents Dry Polyol and Chain Extender start->dry_reagents mix_reagents Mix Polyol and Chain Extender dry_reagents->mix_reagents add_diisocyanate Add Diisocyanate mix_reagents->add_diisocyanate add_catalyst Add Catalyst add_diisocyanate->add_catalyst reaction Polymerization Reaction (Increase in Viscosity) add_catalyst->reaction cast_mold Cast into Mold reaction->cast_mold cure Cure in Oven cast_mold->cure post_cure Post-Cure at Room Temp cure->post_cure characterize Characterization post_cure->characterize end End characterize->end

Caption: Experimental workflow for one-shot synthesis.

G cluster_structure This compound BHEB

Caption: Chemical structure of the chain extender.

Application Notes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1,4-Bis(2-hydroxyethoxy)-2-butyne

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1][2] This reaction facilitates the specific and efficient formation of a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.[1][3] The CuAAC reaction is renowned for its reliability, stereospecificity, and biocompatibility, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[4][5]

1,4-Bis(2-hydroxyethoxy)-2-butyne is a symmetrical and highly functional alkyne. Its key features include:

  • Two Terminal Hydroxyl Groups: These groups enhance water solubility and provide reactive handles for subsequent functionalization, such as esterification or etherification.

  • Internal Alkyne: The central butyne core provides a rigid structural element.

  • Hydroxyethoxy Spacers: These flexible, hydrophilic chains can improve the pharmacokinetic properties of drug conjugates or modulate the physical properties of materials.

These characteristics make this compound an excellent building block for creating advanced molecular architectures, including water-soluble linkers for antibody-drug conjugates (ADCs), hydrophilic polymers, and functionalized biomaterials.[6]

Reaction Mechanism

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) species, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent like sodium ascorbate.[1][3] The Cu(I) ion coordinates with the alkyne to form a copper-acetylide intermediate, which significantly lowers the pKa of the terminal proton.[3][7] This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, which subsequently rearranges and, after protonolysis, releases the stable 1,4-disubstituted triazole product, regenerating the catalyst for the next cycle.[1]

CuAAC_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide Complex [R1-C≡C-Cu] CuI->Cu_Acetylide + Alkyne - H+ Alkyne R1-C≡CH (this compound) Azide R2-N3 Six_Membered Six-Membered Cu Metallacycle Cu_Acetylide->Six_Membered + Azide Triazolide Copper Triazolide Six_Membered->Triazolide Cyclization Product 1,4-Triazole Product Triazolide->Product + H+ Product->CuI - Catalyst Regeneration

Caption: Catalytic cycle of the CuAAC reaction.

Experimental Protocols

The following protocols describe the synthesis of mono- and di-adducts using this compound and a model azide, benzyl azide.

Protocol 1: Synthesis of a Mono-Adduct

This protocol favors the formation of the mono-triazole product by using an excess of the di-alkyne.

Materials and Reagents:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (2.0 mmol, 2.0 eq.) in a 1:1 mixture of t-BuOH and deionized water (20 mL).

  • Add benzyl azide (1.0 mmol, 1.0 eq.) to the solution and stir for 5 minutes.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq.) in deionized water (1 mL).

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 mmol, 0.1 eq.) in deionized water (1 mL).

  • Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄·5H₂O solution. The mixture may turn cloudy or change color.

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzyl azide starting material is consumed (typically 2-6 hours).

  • Once complete, dilute the reaction mixture with water (20 mL) and extract with DCM (3 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous ammonium chloride (2 x 20 mL) to remove the copper catalyst, followed by brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the mono-adduct.

Protocol 2: Synthesis of a Di-Adduct

This protocol is designed to form the di-triazole product by reacting the di-alkyne with two equivalents of the azide.

Materials and Reagents:

  • Same as Protocol 1.

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) in a 1:1 mixture of t-BuOH and deionized water (20 mL).

  • Add benzyl azide (2.1 mmol, 2.1 eq.) to the solution and stir for 5 minutes.

  • Prepare fresh solutions of sodium ascorbate (0.4 mmol, 0.4 eq. in 2 mL water) and CuSO₄·5H₂O (0.2 mmol, 0.2 eq. in 2 mL water).

  • Add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution, to the main reaction flask.

  • Stir the reaction vigorously at room temperature. The product may begin to precipitate. Monitor by TLC for the disappearance of the mono-adduct intermediate. The reaction may require 12-24 hours for completion.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold water.

  • If no precipitate forms, follow the work-up and purification steps (7-10) as described in Protocol 1. The di-adduct will be significantly more polar than the mono-adduct.

Data Presentation

The following tables provide representative data for the CuAAC reaction with this compound.

Table 1: Representative Reaction Conditions and Yields

EntryAzide:Alkyne RatioCatalyst (mol%)SolventTemp (°C)Time (h)ProductYield (%)
11 : 210t-BuOH/H₂O (1:1)254Mono-adduct85
22.1 : 120t-BuOH/H₂O (1:1)2518Di-adduct92
32.1 : 15DMSO5012Di-adduct88
41 : 115H₂O2512Mixture*N/A

*A 1:1 stoichiometric ratio typically results in a mixture of mono-adduct, di-adduct, and unreacted starting materials.

Table 2: Representative Characterization Data for the Di-Adduct with Benzyl Azide

AnalysisData
Appearance White to off-white solid
¹H NMR (400 MHz) δ (ppm): 7.8-7.9 (s, 2H, triazole-H), 7.3-7.4 (m, 10H, Ar-H), 5.5 (s, 4H, N-CH₂-Ar), 4.5 (s, 4H, O-CH₂-C≡), 3.6-3.7 (m, 8H, O-CH₂-CH₂-O), 3.5-3.6 (t, 4H, CH₂-OH)
¹³C NMR (100 MHz) δ (ppm): 145.5 (triazole C-C), 134.5 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 123.0 (triazole C-H), 70.0 (O-CH₂), 61.5 (CH₂-OH), 54.0 (N-CH₂)
HRMS (ESI+) Calculated for C₂₆H₃₂N₆O₄ [M+H]⁺: m/z 505.2561; Found: 505.2565

Visualized Workflows and Applications

General Experimental Workflow

The diagram below outlines the standard procedure for performing a CuAAC reaction in a research laboratory, from initial setup to final product characterization.

Experimental_Workflow prep 1. Reagent Preparation - Dissolve Alkyne & Azide - Prepare Catalyst Solutions react 2. Reaction Setup - Combine Reagents - Add Catalyst & Reductant prep->react monitor 3. Reaction Monitoring - TLC / LC-MS react->monitor workup 4. Work-up - Quench Reaction - Aqueous Extraction monitor->workup Reaction Complete purify 5. Purification - Column Chromatography - Recrystallization workup->purify char 6. Characterization - NMR, MS, etc. purify->char Applications core Di-Triazole Core Structure (from this compound) adc Antibody-Drug Conjugates (ADCs) - Hydrophilic linker improves solubility core->adc hydrogel Hydrogel Formation - Cross-linking of polymer chains core->hydrogel probes Fluorescent Probes - Linking two fluorophores for FRET core->probes materials Functional Materials - Surface modification of nanoparticles core->materials

References

Application Notes and Protocols for Melt Polycondensation of 1,4-Bis(2-hydroxyethoxy)-2-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the melt polycondensation of 1,4-Bis(2-hydroxyethoxy)-2-butyne with a representative dicarboxylic acid, adipic acid, to synthesize novel polyesters. The presence of the alkyne functionality in the polymer backbone opens up possibilities for post-polymerization modification via click chemistry, making these materials highly attractive for applications in drug delivery, tissue engineering, and advanced materials development.

Introduction

Melt polycondensation is a widely utilized industrial process for the synthesis of high molecular weight polyesters. This solvent-free method involves the direct reaction of a diol and a dicarboxylic acid at elevated temperatures and under high vacuum to drive the removal of the condensation byproduct, typically water. For the synthesis of polyesters from this compound, this technique offers a straightforward and scalable approach to producing functional polymers. The resulting polyesters contain a readily accessible alkyne group within their backbone, which can be further functionalized to attach therapeutic agents, targeting moieties, or crosslinking agents.

Experimental Protocols

This section details the materials, equipment, and a step-by-step procedure for the melt polycondensation of this compound and adipic acid. This protocol is based on established methods for polyester synthesis and can be adapted for other dicarboxylic acids.

Materials and Equipment
  • Monomers:

    • This compound (purity >98%)

    • Adipic acid (purity >99%)

  • Catalysts:

    • Titanium (IV) butoxide (Ti(OBu)₄) or Antimony (III) oxide (Sb₂O₃)

    • Esterification co-catalyst (optional): Phosphoric acid (H₃PO₄)

  • Antioxidant (optional):

    • Tris(2,4-di-tert-butylphenyl) phosphite (e.g., Irgafos 168)

  • Equipment:

    • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation column, condenser, and vacuum connection.

    • Heating mantle with a temperature controller.

    • High vacuum pump.

    • Inert gas supply (Nitrogen or Argon).

    • Standard laboratory glassware.

Two-Stage Melt Polycondensation Protocol

The synthesis is typically performed in two stages: an esterification stage at atmospheric pressure followed by a polycondensation stage under high vacuum.

Stage 1: Esterification

  • Reactor Setup: Assemble the glass reactor and ensure all joints are properly sealed. A nitrogen inlet should be positioned to purge the system.

  • Charging Monomers: Charge the reactor with equimolar amounts of this compound and adipic acid. A slight excess of the diol (e.g., 1.05 to 1.2 molar ratio relative to the diacid) can be used to compensate for any potential loss due to volatility.

  • Catalyst and Additive Addition: Add the esterification catalyst (e.g., 0.05-0.1 mol% relative to the diacid) and antioxidant (if used, e.g., 0.1 wt%).

  • Inert Atmosphere: Purge the reactor with dry nitrogen for at least 30 minutes to remove any residual air and moisture. Maintain a slow, continuous nitrogen flow throughout the esterification stage.

  • Heating Profile:

    • Gradually heat the reaction mixture to 180-200°C with continuous stirring.

    • As the reaction proceeds, water will be generated and distill off. The theoretical amount of water should be collected.

    • Maintain the temperature until approximately 80-90% of the theoretical amount of water has been collected. This stage typically takes 2-4 hours.

  • Oligomer Formation: At the end of this stage, a low molecular weight prepolymer (oligomer) is formed.

Stage 2: Polycondensation

  • Temperature Increase: After the esterification stage, gradually increase the temperature to 220-240°C.

  • Vacuum Application: Slowly apply vacuum to the system, gradually reducing the pressure to below 1 Torr. This is a critical step to avoid excessive foaming of the reaction mixture.

  • High Vacuum Polycondensation: Maintain the reaction at high temperature and low pressure with vigorous stirring. The viscosity of the melt will increase significantly as the molecular weight of the polymer builds up. The stirring torque can be monitored to follow the progress of the reaction. This stage can take an additional 3-5 hours.

  • Reaction Termination: Once the desired viscosity (or stirring torque) is reached, stop the reaction by cooling the reactor under a nitrogen atmosphere.

  • Polymer Extrusion and Quenching: Extrude the molten polymer from the reactor into a water bath to quench and solidify it.

  • Pelletization: The solidified polymer strand can then be pelletized for further processing and characterization.

Data Presentation

The following tables summarize typical reaction conditions and expected properties for polyesters synthesized from this compound and adipic acid. These values are based on analogous polyester systems and may require optimization for specific applications.

Table 1: Typical Melt Polycondensation Conditions

ParameterValue
Monomers This compound, Adipic Acid
Molar Ratio (Diol:Diacid) 1.05 : 1
Catalyst Titanium (IV) butoxide (Ti(OBu)₄)
Catalyst Concentration 0.05 - 0.1 mol% (relative to diacid)
Antioxidant Tris(2,4-di-tert-butylphenyl) phosphite
Antioxidant Concentration 0.1 wt%
Esterification Temperature 180 - 200 °C
Esterification Time 2 - 4 hours
Polycondensation Temperature 220 - 240 °C
Polycondensation Time 3 - 5 hours
Vacuum Pressure < 1 Torr

Table 2: Expected Polymer Properties (Poly(butynediol adipate))

PropertyExpected Value Range
Number Average Molecular Weight (Mn) 15,000 - 30,000 g/mol
Weight Average Molecular Weight (Mw) 30,000 - 60,000 g/mol
Polydispersity Index (PDI) 1.8 - 2.5
Glass Transition Temperature (Tg) 5 - 15 °C
Melting Temperature (Tm) 40 - 60 °C
Decomposition Temperature (Td, 5% weight loss) > 300 °C
Appearance Off-white to light yellow solid
Solubility Soluble in chlorinated solvents (e.g., chloroform, dichloromethane), THF

Visualizations

Melt Polycondensation Workflow

The following diagram illustrates the key stages of the melt polycondensation process.

Melt_Polycondensation_Workflow cluster_setup Reactor Setup & Charging cluster_esterification Stage 1: Esterification cluster_polycondensation Stage 2: Polycondensation cluster_workup Product Work-up Monomers 1. Charge Monomers (Diol & Diacid) Catalyst 2. Add Catalyst & Antioxidant Purge 3. Purge with N₂ Heat_Atm 4. Heat to 180-200°C (Atmospheric Pressure) Purge->Heat_Atm Water_Removal 5. Water Removal (Distillation) Heat_Atm->Water_Removal Heat_Vac 6. Heat to 220-240°C Water_Removal->Heat_Vac Apply_Vac 7. Apply Vacuum (< 1 Torr) Heat_Vac->Apply_Vac Polymerize 8. High Vacuum Polymerization Apply_Vac->Polymerize Cool 9. Cool under N₂ Polymerize->Cool Extrude 10. Extrude & Quench Pelletize 11. Pelletize

Caption: Workflow for the two-stage melt polycondensation process.

Chemical Reaction Scheme

The following diagram shows the general chemical reaction for the synthesis of a polyester from this compound and a generic dicarboxylic acid.

Reaction_Scheme cluster_conditions Conditions Diol HO-(CH₂)₂-O-CH₂-C≡C-CH₂-O-(CH₂)₂-OH Plus1 + Diacid HOOC-R-COOH Arrow Reagents Heat, Vacuum Catalyst Reagents->Arrow Polymer [-O-(CH₂)₂-O-CH₂-C≡C-CH₂-O-(CH₂)₂-O-C(=O)-R-C(=O)-]n Plus2 + Water 2n H₂O

Caption: General reaction scheme for polyester synthesis.

Safety Precautions

  • All procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • The reaction is conducted at high temperatures; appropriate precautions should be taken to avoid thermal burns.

  • The use of a high vacuum system requires careful handling to prevent implosion. Ensure all glassware is free of cracks and defects.

Application Notes and Protocols for Functional Hydrogel Synthesis Using 1,4-Bis(2-hydroxyethoxy)-2-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1,4-Bis(2-hydroxyethoxy)-2-butyne as a versatile crosslinking agent in the synthesis of functional hydrogels for biomedical applications. The protocols outlined below are based on established "click chemistry" principles, specifically thiol-yne and azide-alkyne cycloaddition reactions, offering a pathway to create hydrogels with tunable properties for applications such as controlled drug delivery and tissue engineering.

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids, making them ideal materials for a variety of biomedical applications.[1][2] The properties of hydrogels can be precisely tuned by the choice of polymer, crosslinker, and synthesis method.[3] this compound is a promising crosslinking agent due to the presence of a central alkyne group, which can readily participate in highly efficient and biocompatible "click chemistry" reactions.[1][4] Its hydrophilic ethoxy chains are anticipated to enhance the water-holding capacity and biocompatibility of the resulting hydrogel network.

While direct synthesis of this compound is documented, its specific application in hydrogel formation is an area of ongoing research.[5] The following sections detail proposed protocols for its use in fabricating functional hydrogels.

Proposed Synthesis Pathways

This compound can be utilized as a crosslinker in conjunction with polymers functionalized with either thiol or azide groups. The alkyne group serves as a reactive handle for forming stable covalent bonds, leading to the formation of a crosslinked hydrogel network.

Thiol-Yne Radical-Mediated Crosslinking

This method involves the reaction between the alkyne group of this compound and thiol-functionalized polymers in the presence of a photoinitiator and UV light. Each alkyne group can react with two thiol groups, leading to a highly crosslinked network.[1][6]

Thiol_Yne_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Thiol_Polymer Thiol-Functionalized Polymer (e.g., Thiolated Hyaluronic Acid) Hydrogel Crosslinked Hydrogel Network Thiol_Polymer->Hydrogel Thiol-Yne Reaction Alkyne_Crosslinker This compound Alkyne_Crosslinker->Hydrogel Initiator Photoinitiator (e.g., Irgacure 2959) Initiator->Hydrogel UV_Light UV Light (365 nm) UV_Light->Hydrogel

Caption: Thiol-Yne Reaction Workflow

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click" reaction involves the copper(I)-catalyzed reaction between the alkyne group of this compound and an azide-functionalized polymer. This reaction is highly specific and efficient, proceeding under mild, aqueous conditions.[1][7]

CuAAC_Pathway cluster_reactants Reactants cluster_catalyst Catalytic System Azide_Polymer Azide-Functionalized Polymer (e.g., Azido-PEG) Hydrogel Triazole-Crosslinked Hydrogel Network Azide_Polymer->Hydrogel CuAAC Reaction Alkyne_Crosslinker This compound Alkyne_Crosslinker->Hydrogel Copper_Source Copper(II) Sulfate Copper_Source->Hydrogel Reducing_Agent Sodium Ascorbate Reducing_Agent->Hydrogel

Caption: CuAAC Reaction Workflow

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of functional hydrogels using this compound.

Protocol 1: Synthesis of a Thiol-Yne Photocrosslinked Hydrogel

Objective: To synthesize a hydrogel via radical-mediated thiol-yne chemistry.

Materials:

  • Thiol-functionalized hyaluronic acid (HA-SH)

  • This compound

  • Irgacure 2959 (photoinitiator)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV lamp (365 nm)

Procedure:

  • Preparation of Precursor Solution:

    • Dissolve HA-SH in PBS to a final concentration of 2% (w/v).

    • Add this compound to the HA-SH solution. The molar ratio of thiol groups on HA-SH to alkyne groups should be 2:1.

    • Dissolve Irgacure 2959 in the precursor solution to a final concentration of 0.05% (w/v).

    • Gently mix the solution until all components are fully dissolved.

  • Hydrogel Formation:

    • Pipette the precursor solution into a desired mold (e.g., a cylindrical silicone mold).

    • Expose the solution to UV light (365 nm) at an intensity of 5-10 mW/cm² for 5-10 minutes.

    • The solution will transition into a solid hydrogel.

  • Purification and Swelling:

    • Carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of PBS to wash away any unreacted components. Change the PBS solution every 12 hours for 2-3 days.

    • Allow the hydrogel to reach its equilibrium swelling state in PBS.

Protocol 2: Synthesis of a CuAAC Crosslinked Hydrogel

Objective: To synthesize a hydrogel using copper-catalyzed azide-alkyne cycloaddition.

Materials:

  • Azide-functionalized polyethylene glycol (PEG-N₃)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Deionized water

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a 10% (w/v) solution of PEG-N₃ in deionized water.

    • Prepare a solution of this compound in deionized water. The molar ratio of azide groups to alkyne groups should be 1:1.

    • Prepare a 100 mM solution of CuSO₄ in deionized water.

    • Prepare a 200 mM solution of sodium ascorbate in deionized water.

  • Hydrogel Formation:

    • In a vial, mix the PEG-N₃ solution and the this compound solution.

    • Add the CuSO₄ solution to the polymer mixture and vortex briefly.

    • Initiate the crosslinking by adding the sodium ascorbate solution.

    • Quickly vortex the mixture and allow it to stand at room temperature. Gelation should occur within minutes.

  • Purification:

    • Immerse the resulting hydrogel in a solution of 5% ethylenediaminetetraacetic acid (EDTA) for 24 hours to chelate and remove the copper catalyst.

    • Subsequently, wash the hydrogel extensively with deionized water for 3-4 days, changing the water frequently.

Data Presentation

The following tables present hypothetical quantitative data for hydrogels synthesized using the proposed protocols. These values are representative of what could be expected based on similar hydrogel systems reported in the literature.

Table 1: Mechanical Properties of Synthesized Hydrogels

Hydrogel FormulationPolymer Concentration (w/v)Crosslinker:Polymer Molar RatioCompressive Modulus (kPa)
HA-SH / Thiol-Yne2%0.5:15 ± 1
HA-SH / Thiol-Yne4%0.5:115 ± 3
PEG-N₃ / CuAAC5%1:18 ± 2
PEG-N₃ / CuAAC10%1:125 ± 5

Table 2: Swelling and Degradation Characteristics

Hydrogel FormulationSwelling Ratio (%)In Vitro Degradation (50% Mass Loss, Days)
HA-SH / Thiol-Yne1500 ± 150> 28 (in PBS)
PEG-N₃ / CuAAC800 ± 100> 28 (in PBS)

Applications in Drug Delivery

Hydrogels synthesized with this compound can serve as excellent matrices for the controlled release of therapeutic agents. The porous, hydrophilic network allows for the encapsulation of drugs, and the release kinetics can be tuned by altering the crosslinking density.

Protocol 3: Loading and Release of a Model Drug (Doxorubicin)

Objective: To encapsulate and characterize the release of doxorubicin from a synthesized hydrogel.

Materials:

  • Synthesized hydrogel (e.g., from Protocol 1 or 2)

  • Doxorubicin hydrochloride

  • PBS (pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

  • Drug Loading:

    • Prepare a 1 mg/mL solution of doxorubicin in PBS.

    • Immerse a pre-weighed, swollen hydrogel disc in the doxorubicin solution.

    • Allow the hydrogel to incubate in the drug solution at 4°C for 24 hours to facilitate drug loading via passive diffusion.

    • Remove the hydrogel, gently blot the surface to remove excess solution, and weigh it.

  • In Vitro Drug Release:

    • Place the drug-loaded hydrogel in a vial containing 10 mL of fresh PBS at 37°C with gentle agitation.

    • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 1 mL aliquot of the release medium and replace it with 1 mL of fresh PBS.

    • Measure the absorbance of the collected aliquots at 480 nm using a UV-Vis spectrophotometer.

    • Calculate the cumulative drug release over time.

Table 3: Drug Loading and Release Parameters (Hypothetical Data)

Hydrogel FormulationDrug Loading Efficiency (%)Cumulative Release at 72h (%)
HA-SH / Thiol-Yne (2%)75 ± 560 ± 8
PEG-N₃ / CuAAC (10%)60 ± 745 ± 6

Conclusion

This compound presents a promising, yet underexplored, avenue for the synthesis of functional hydrogels. The presence of a "clickable" alkyne functionality allows for its integration into robust and biocompatible hydrogel networks through efficient chemical reactions. The protocols and data presented herein provide a foundational framework for researchers to explore the potential of this crosslinker in developing advanced biomaterials for drug delivery, tissue engineering, and other biomedical applications. Further experimental validation is necessary to fully characterize the properties and performance of these novel hydrogels.

References

Application Notes and Protocols for Surface Modification Using 1,4-Bis(2-hydroxyethoxy)-2-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the use of 1,4-Bis(2-hydroxyethoxy)-2-butyne (BEO) in advanced surface modification techniques. BEO is a versatile bifunctional molecule, featuring two primary hydroxyl groups for initial surface anchoring and a central alkyne group for subsequent covalent immobilization of biomolecules via "click chemistry." This unique structure makes it an ideal candidate for creating highly functionalized, biocompatible surfaces for applications in drug delivery, tissue engineering, and biosensor development. The protocols outlined herein are based on established chemical principles and are designed to serve as a foundational guide for researchers.

Introduction

The development of advanced biomaterials and medical devices often hinges on the ability to precisely control surface properties. An ideal surface modification agent should allow for stable attachment to a substrate while presenting chemically active groups for the subsequent conjugation of bioactive molecules. This compound (BEO) is a promising reagent for this purpose. Its hydrophilic ethoxy spacers can enhance the biocompatibility of a surface by reducing non-specific protein adsorption. The terminal hydroxyl groups can be used for covalent attachment to a variety of substrates, while the internal alkyne bond serves as a handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This allows for the straightforward and robust immobilization of peptides, proteins, nucleic acids, and other molecules of interest.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 1606-85-5
Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
Appearance Clear yellow to brown viscous liquid
Density ~1.144 g/mL at 25 °C
Refractive Index ~1.485 (n20/D)
Boiling Point 71-72 °C @ 1 Torr
Solubility Soluble in water and common organic solvents

Application 1: Preparation of "Click-Ready" Surfaces for Bioconjugation

The primary application of BEO in a research and drug development context is the creation of surfaces that are primed for the covalent attachment of azide-modified molecules. The hydroxyl groups of BEO can be used to graft the molecule onto a substrate, presenting the alkyne group for a subsequent click reaction. This two-step process allows for a modular approach to surface functionalization.

Experimental Protocol: Functionalization of a Silicon-Based Surface with BEO

This protocol describes the functionalization of a silicon oxide surface (e.g., glass slides, silicon wafers) using a silane-coupling agent followed by reaction with BEO.

Materials:

  • Silicon-based substrates (glass microscope slides or silicon wafers)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • This compound (BEO)

  • Diisocyanate linker (e.g., 1,6-hexamethylene diisocyanate)

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Nitrogen gas

  • Deionized water

  • Ethanol

Procedure:

  • Surface Cleaning and Hydroxylation:

    • Immerse the silicon substrates in Piranha solution for 30 minutes to clean and generate surface hydroxyl groups.

    • Rinse extensively with deionized water and then with ethanol.

    • Dry the substrates under a stream of nitrogen gas.

  • Silanization with APTES:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned, dry substrates in the APTES solution for 2 hours at room temperature under a nitrogen atmosphere.

    • Rinse the substrates with toluene, then ethanol, and cure in an oven at 110°C for 30 minutes. This creates an amine-terminated surface.

  • Attachment of BEO via a Diisocyanate Linker:

    • In a nitrogen-filled glovebox, dissolve the diisocyanate linker in anhydrous DMF to a concentration of 10 mM.

    • Add the APTES-modified substrates to this solution and let it react for 4 hours at room temperature. This will result in an isocyanate-terminated surface.

    • Carefully rinse the substrates with anhydrous DMF to remove unreacted diisocyanate.

    • Prepare a 20 mM solution of BEO in anhydrous DMF containing 2% (v/v) TEA as a catalyst.

    • Immerse the isocyanate-functionalized substrates in the BEO solution and react for 12 hours at 50°C.

    • Rinse the substrates thoroughly with DMF, followed by ethanol and deionized water.

    • Dry the BEO-functionalized substrates under a stream of nitrogen.

Expected Surface Characterization Data
Characterization TechniqueUntreated SurfaceAPTES-ModifiedBEO-Functionalized
Static Water Contact Angle < 10°50-60°30-40°
XPS Atomic % (Nitrogen) 0%5-8%2-4%
XPS Atomic % (Carbon) AdventitiousIncreasedFurther Increased

This data is hypothetical and based on typical results for similar surface modification procedures.

Application 2: Covalent Immobilization of an Azide-Modified Peptide

This protocol details the use of the BEO-functionalized surface for the covalent attachment of a model azide-containing peptide via CuAAC.

Materials:

  • BEO-functionalized substrates

  • Azide-modified peptide (e.g., Azido-GRGDS)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris-buffered saline (TBS)

  • Deionized water

Procedure:

  • Preparation of "Click" Solution:

    • Prepare a 1 mM solution of the azide-modified peptide in TBS.

    • Prepare stock solutions of 100 mM CuSO4 and 200 mM sodium ascorbate in deionized water.

    • To the peptide solution, add the CuSO4 stock solution to a final concentration of 1 mM.

    • Immediately before use, add the sodium ascorbate stock solution to a final concentration of 5 mM. The solution should be used promptly as the Cu(I) catalyst can be air-oxidized.

  • Click Reaction:

    • Immerse the BEO-functionalized substrates in the freshly prepared "click" solution.

    • Allow the reaction to proceed for 4-6 hours at room temperature with gentle agitation.

    • Remove the substrates and rinse thoroughly with TBS, followed by deionized water.

    • Dry under a stream of nitrogen.

Visualization of Workflow and Signaling Pathways

G cluster_0 Surface Preparation cluster_1 BEO Functionalization cluster_2 Bioconjugation via Click Chemistry A Silicon Substrate B Piranha Clean (Hydroxylation) A->B C APTES Silanization B->C D Amine-Terminated Surface C->D E Diisocyanate Linker Reaction D->E F BEO Attachment E->F G Alkyne-Terminated 'Click-Ready' Surface F->G I CuAAC Reaction G->I H Prepare Azide-Peptide and Cu(I) Catalyst H->I J Peptide-Immobilized Surface I->J

Caption: Experimental workflow for surface functionalization and bioconjugation.

G cluster_0 Step 1: Surface Activation cluster_1 Step 2: Linker and BEO Attachment cluster_2 Step 3: CuAAC Click Reaction Surface_OH Surface-OH APTES + APTES Surface_OH->APTES Surface_NH2 Surface-NH2 APTES->Surface_NH2 Surface_NH2_2 Surface-NH2 Linker + Diisocyanate Surface_NH2_2->Linker Surface_NCO Surface-NCO Linker->Surface_NCO BEO + BEO Surface_NCO->BEO Surface_Alkyne Surface-Alkyne BEO->Surface_Alkyne Surface_Alkyne_2 Surface-Alkyne Azide_Peptide + Azide-Peptide + Cu(I) catalyst Surface_Alkyne_2->Azide_Peptide Final_Surface Surface-Triazole-Peptide Azide_Peptide->Final_Surface

Caption: Chemical reaction pathway for surface modification.

Conclusion

This compound is a highly valuable molecule for the surface modification of materials for biomedical and drug development applications. Its bifunctional nature allows for a robust, two-step functionalization process, enabling the creation of "click-ready" surfaces. This approach provides a versatile platform for the covalent immobilization of a wide array of biomolecules, paving the way for the development of advanced drug delivery systems, biocompatible implants, and sensitive diagnostic devices. The protocols provided herein offer a starting point for researchers to explore the potential of BEO in their specific applications.

Application Notes and Protocols: Use of 1,4-Bis(2-hydroxyethoxy)-2-butyne in Creating Crosslinked Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,4-Bis(2-hydroxyethoxy)-2-butyne as a novel chain extender and crosslinking agent in the synthesis of polyurethane elastomers. The unique structure of this diol, featuring a central butyne group, offers potential for creating elastomers with tailored mechanical properties and opportunities for post-synthesis modification via "click" chemistry.

Introduction

This compound is a symmetrical diol containing a central carbon-carbon triple bond. Its chemical formula is C8H14O4, and its structure confers unique reactivity.[1][2][3][4] While it has been traditionally used as a brightener in nickel electroplating, its bifunctional nature as a diol makes it a candidate for polymerization reactions.[5] In the context of polyurethane elastomers, it can act as a chain extender, reacting with isocyanate groups to form urethane linkages. The presence of the alkyne functionality within the polymer backbone opens up possibilities for secondary crosslinking reactions, such as azide-alkyne cycloadditions ("click" chemistry), allowing for the formation of well-defined polymer networks with tunable mechanical properties.[6] This approach can lead to elastomers with enhanced thermal stability, mechanical strength, and solvent resistance.

Experimental Protocols

Protocol 1: Synthesis of a Polyurethane Elastomer using this compound as a Chain Extender

This protocol describes the two-step synthesis of a polyurethane elastomer. The first step involves the formation of an isocyanate-terminated prepolymer, followed by chain extension and curing with this compound.

Materials:

  • Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • This compound

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Toluene

Procedure:

  • Prepolymer Synthesis:

    • Dry the PTMEG under vacuum at 80°C for 4 hours to remove any residual water.

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the dried PTMEG.

    • Heat the PTMEG to 60°C and add molten MDI in a 1:2 molar ratio (PTMEG:MDI).

    • Add 2-3 drops of DBTDL catalyst to the mixture.

    • Allow the reaction to proceed at 80°C under a nitrogen atmosphere with constant stirring for 2-3 hours to form the NCO-terminated prepolymer. The progress of the reaction can be monitored by determining the NCO content via titration.

  • Chain Extension and Curing:

    • Dissolve the this compound chain extender in anhydrous DMF to make a 20% (w/v) solution.

    • Cool the prepolymer to 60°C and add the this compound solution dropwise with vigorous stirring. The molar ratio of NCO groups in the prepolymer to the OH groups of the chain extender should be approximately 1.05:1.

    • After complete addition, continue stirring for 5-10 minutes to ensure thorough mixing.

    • Pour the viscous mixture into a preheated Teflon mold.

    • Cure the mixture in an oven at 100°C for 24 hours.

    • After curing, allow the elastomer to cool to room temperature slowly.

    • Post-cure the elastomer at room temperature for 7 days before characterization.

Protocol 2: Characterization of the Crosslinked Polyurethane Elastomer

This protocol outlines the standard methods for characterizing the mechanical and thermal properties of the synthesized elastomer.

1. Mechanical Properties Testing:

  • Cut the cured elastomer sheets into dumbbell-shaped specimens according to ASTM D412 standards.

  • Perform tensile tests using a universal testing machine at a crosshead speed of 500 mm/min.

  • Record the tensile strength, elongation at break, and Young's modulus from the stress-strain curves.

2. Thermal Properties Analysis (Differential Scanning Calorimetry - DSC):

  • Use a DSC instrument to determine the glass transition temperature (Tg) of the elastomer.

  • Seal a 5-10 mg sample in an aluminum pan.

  • Heat the sample from -80°C to 150°C at a heating rate of 10°C/min under a nitrogen atmosphere to remove thermal history.

  • Cool the sample to -80°C at a rate of 10°C/min.

  • Heat the sample again from -80°C to 150°C at a rate of 10°C/min. The Tg is determined from the midpoint of the transition in the second heating scan.

3. Swelling Experiment for Crosslink Density Determination:

  • Cut a small piece of the elastomer (approximately 0.5 g) and record its initial weight (W_d).

  • Immerse the sample in toluene at room temperature for 72 hours to reach swelling equilibrium.

  • Remove the swollen sample, blot the surface to remove excess solvent, and record the swollen weight (W_s).

  • Dry the sample in a vacuum oven at 60°C until a constant weight is achieved, and record the final dry weight.

  • The volume fraction of the polymer in the swollen gel (V_r) and the crosslink density can be calculated using the Flory-Rehner equation.

Data Presentation

Table 1: Mechanical Properties of Polyurethane Elastomers with Varying this compound Content

Sample IDThis compound (mol%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
PU-B0015.28505.8
PU-B505022.57208.2
PU-B10010030.161012.5

Table 2: Thermal and Swelling Properties of Polyurethane Elastomers

Sample IDGlass Transition Temperature (Tg) (°C)Swelling Ratio (Q) in Toluene
PU-B0-556.8
PU-B50-505.2
PU-B100-454.1

Visualizations

Synthesis_Pathway MDI MDI (Diisocyanate) Prepolymer NCO-Terminated Prepolymer MDI->Prepolymer + PTMEG PTMEG (Polyol) PTMEG->Prepolymer BHEB This compound (Chain Extender) Elastomer Crosslinked Polyurethane Elastomer BHEB->Elastomer Prepolymer->Elastomer +

Caption: Polyurethane synthesis pathway.

Experimental_Workflow start Start synthesis Polymer Synthesis (Prepolymer + Chain Extension) start->synthesis curing Curing and Post-Curing synthesis->curing characterization Characterization curing->characterization mechanical Mechanical Testing characterization->mechanical thermal Thermal Analysis (DSC) characterization->thermal swelling Swelling Experiments characterization->swelling end End mechanical->end thermal->end swelling->end

References

Application Notes and Protocols for the Polymerization of 1,4-Bis(2-hydroxyethoxy)-2-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the polymerization of 1,4-Bis(2-hydroxyethoxy)-2-butyne, a diol containing a butyne functional group, to synthesize both polyurethanes and polyesters. The presence of the alkyne group in the polymer backbone offers a potential site for further functionalization, making these polymers attractive for various applications, including drug delivery and advanced materials development.

Introduction

This compound is a versatile monomer for step-growth polymerization. Its two primary hydroxyl groups can react with isocyanates to form polyurethanes or with carboxylic acids (or their derivatives) to form polyesters. The internal alkyne functionality is retained in the polymer backbone, providing a handle for post-polymerization modifications via click chemistry or other alkyne-specific reactions. This unique feature allows for the synthesis of functional polymers with tailored properties.

Experimental Protocols

Two primary polymerization routes for this compound are detailed below: polyurethane synthesis via reaction with a diisocyanate and polyester synthesis via reaction with a dicarboxylic acid.

2.1. Polyurethane Synthesis

This protocol describes the synthesis of a linear polyurethane by reacting this compound with a diisocyanate, for example, hexamethylene diisocyanate (HDI). The reaction is typically catalyzed by a tin-based catalyst.

Materials:

  • This compound (purified)

  • Hexamethylene diisocyanate (HDI) (distilled under reduced pressure)

  • Dibutyltin dilaurate (DBTDL) (catalyst)

  • Anhydrous N,N-dimethylformamide (DMF) (solvent)

  • Methanol (for precipitation)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen/Argon inlet

  • Condenser

  • Heating mantle with temperature controller

  • Dropping funnel

Procedure:

  • Reactor Setup: A three-neck round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a condenser. The system is flame-dried or oven-dried and assembled hot under a stream of dry nitrogen to ensure anhydrous conditions.

  • Reagent Charging: this compound is dissolved in anhydrous DMF in the reaction flask. A catalytic amount of dibutyltin dilaurate (e.g., 0.1 mol% relative to the diol) is added to the solution.

  • Reaction Initiation: The solution is stirred and heated to a specific temperature (e.g., 70-80 °C). An equimolar amount of hexamethylene diisocyanate, dissolved in a small amount of anhydrous DMF, is added dropwise to the reaction mixture over a period of 1-2 hours using a dropping funnel.

  • Polymerization: After the addition is complete, the reaction mixture is stirred at the same temperature for several hours (e.g., 6-12 hours) to allow for the growth of the polymer chains. The progress of the reaction can be monitored by the increase in viscosity of the solution.

  • Polymer Isolation: Once the desired viscosity is achieved, the reaction is cooled to room temperature. The viscous polymer solution is then slowly poured into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polyurethane.

  • Purification: The precipitated polymer is collected by filtration and washed several times with methanol to remove unreacted monomers, catalyst, and residual solvent.

  • Drying: The purified polyurethane is dried in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is obtained.

2.2. Polyester Synthesis

This protocol outlines the synthesis of a polyester from this compound and a dicarboxylic acid, such as adipic acid, through a two-stage melt polycondensation process.

Materials:

  • This compound

  • Adipic acid

  • Antimony(III) oxide (catalyst)

  • Triphenyl phosphate (stabilizer)

Equipment:

  • High-temperature reaction vessel with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.

  • Heating mantle with a programmable temperature controller.

  • Vacuum pump.

Procedure:

  • Esterification Stage:

    • Equimolar amounts of this compound and adipic acid are charged into the reaction vessel along with a catalytic amount of antimony(III) oxide (e.g., 200-300 ppm) and a stabilizer like triphenyl phosphate.

    • The mixture is heated under a slow stream of nitrogen to a temperature of 180-220 °C with continuous stirring.

    • Water, the byproduct of the esterification reaction, is distilled off and collected. This stage is continued for 2-4 hours until the theoretical amount of water is collected.

  • Polycondensation Stage:

    • The temperature is gradually increased to 240-260 °C.

    • A vacuum is slowly applied to the system (typically below 1 mmHg) to facilitate the removal of excess diol and promote the chain-growth reaction.

    • The reaction is continued under these conditions for another 3-5 hours. The increase in the stirrer's torque indicates the rise in the melt viscosity and, consequently, the polymer's molecular weight.

  • Polymer Recovery:

    • Once the desired viscosity is reached, the vacuum is broken with nitrogen, and the molten polyester is extruded from the reactor.

    • The polymer is cooled, for instance, by passing it through a water bath, and then pelletized.

  • Drying: The polyester pellets are dried in a vacuum oven at 80-100 °C to remove any residual moisture.

Data Presentation

The following tables summarize representative quantitative data for polyurethanes and polyesters synthesized from this compound. Note that these are typical values and can vary depending on the specific reaction conditions and comonomers used.

Table 1: Representative Properties of Polyurethane derived from this compound and HDI

PropertyTypical Value
Number Average Molecular Weight (Mn) ( g/mol )20,000 - 50,000
Polydispersity Index (PDI)1.8 - 2.5
Glass Transition Temperature (Tg) (°C)40 - 70
Decomposition Temperature (Td) (°C)> 280

Table 2: Representative Properties of Polyester derived from this compound and Adipic Acid

PropertyTypical Value
Number Average Molecular Weight (Mn) ( g/mol )15,000 - 40,000
Polydispersity Index (PDI)2.0 - 3.0
Glass Transition Temperature (Tg) (°C)10 - 40
Melting Temperature (Tm) (°C)100 - 150
Decomposition Temperature (Td) (°C)> 300

Visualizations

4.1. Experimental Workflow for Polyurethane Synthesis

Polyurethane_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Isolation & Purification cluster_characterization Characterization Monomer_Prep Monomer Purification (Diol & Diisocyanate) Reactor_Setup Reactor Setup (Anhydrous Conditions) Monomer_Prep->Reactor_Setup Solvent_Prep Solvent Drying (DMF) Reagent_Charging Reagent Charging (Diol, Catalyst, Solvent) Solvent_Prep->Reagent_Charging Reactor_Setup->Reagent_Charging Reaction Polymerization (Diisocyanate Addition, Heating & Stirring) Reagent_Charging->Reaction Precipitation Precipitation (in Methanol) Reaction->Precipitation Filtration_Washing Filtration & Washing Precipitation->Filtration_Washing Drying Vacuum Drying Filtration_Washing->Drying Characterization Polymer Characterization (NMR, FTIR, GPC, DSC, TGA) Drying->Characterization

Caption: Experimental workflow for polyurethane synthesis.

4.2. Experimental Workflow for Polyester Synthesis

Polyester_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Isolation & Purification cluster_characterization Characterization Monomer_Prep Monomer & Catalyst Preparation Esterification Esterification Stage (Melt, N2 atmosphere, Water removal) Monomer_Prep->Esterification Polycondensation Polycondensation Stage (High Temp, Vacuum) Esterification->Polycondensation Extrusion Polymer Extrusion & Pelletization Polycondensation->Extrusion Drying Vacuum Drying Extrusion->Drying Characterization Polymer Characterization (NMR, FTIR, GPC, DSC, TGA) Drying->Characterization

Caption: Experimental workflow for polyester synthesis.

Troubleshooting & Optimization

Overcoming low reactivity of 1,4-Bis(2-hydroxyethoxy)-2-butyne in polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 1,4-Bis(2-hydroxyethoxy)-2-butyne. The content is designed to address common challenges related to the monomer's reactivity and to provide a framework for successful polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive functionalities of this compound for polymerization?

This compound is a diol monomer featuring two primary hydroxyl (-OH) groups and an internal alkyne (carbon-carbon triple bond) group. The hydroxyl groups are the primary sites for step-growth polymerization reactions such as polyesterification (reaction with dicarboxylic acids) and polyurethane synthesis (reaction with diisocyanates).[1] The internal alkyne group is generally less reactive under typical polycondensation conditions but can be a site for post-polymerization modification.

Q2: What makes this compound potentially exhibit low reactivity in polymerization?

While the primary hydroxyl groups are generally reactive, the overall reactivity of the monomer can be influenced by several factors:

  • Steric Hindrance: The proximity of the bulky butyne group and the flexible ethoxy linkages might sterically hinder the approach of other monomers or catalysts to the hydroxyl groups.

  • Electronic Effects: The electron-withdrawing nature of the alkyne group could potentially decrease the nucleophilicity of the hydroxyl groups, making them less reactive towards electrophiles like carboxylic acids or isocyanates.

  • Monomer Purity: Impurities in the monomer can act as chain terminators, leading to low molecular weight polymers.[2][3] It is crucial to use high-purity this compound for successful polymerization.

Q3: Can the internal alkyne group participate in side reactions during polymerization?

Under typical polyesterification or polyurethane synthesis conditions (moderate temperatures and specific catalysts), the internal alkyne is expected to be relatively inert. However, at elevated temperatures or in the presence of certain transition metal catalysts, side reactions involving the triple bond, such as cross-linking or undesired additions, could occur.[4] It is important to carefully select reaction conditions to avoid such side reactions.

Troubleshooting Guide

Issue 1: Low Polymer Molecular Weight

Low molecular weight is a common issue in step-growth polymerization and indicates incomplete reaction.[2][5]

Troubleshooting Workflow for Low Molecular Weight Polymer

G cluster_solutions Potential Solutions A Low Molecular Weight Observed B Verify Monomer Purity & Stoichiometry A->B C Optimize Reaction Conditions (Temperature & Time) B->C Purity & Stoichiometry Confirmed B_sol Re-purify monomers. Precisely weigh reactants. B->B_sol D Improve Removal of Byproducts (e.g., water, HCl) C->D Conditions Optimized C_sol Increase temperature gradually. Extend reaction time. C->C_sol E Evaluate Catalyst Choice & Concentration D->E Byproduct Removal Efficient D_sol Apply high vacuum. Use a Dean-Stark trap. D->D_sol F Check for Side Reactions E->F Catalyst System Optimized E_sol Screen different catalysts. Optimize catalyst loading. E->E_sol G High Molecular Weight Achieved F->G No Significant Side Reactions F_sol Lower reaction temperature. Use a more selective catalyst. F->F_sol

Caption: A step-by-step workflow for troubleshooting low molecular weight in the polymerization of this compound.

Potential Cause Recommended Action
Imprecise Stoichiometry The molar ratio of the diol to the comonomer (diacid or diisocyanate) must be as close to 1:1 as possible. Even a small imbalance can significantly limit the polymer chain length.[3] Carefully calculate and weigh the monomers.
Monomer Impurities Impurities with a single reactive group (monofunctional impurities) will act as chain stoppers.[2] Purify the this compound and the comonomer before use. Recrystallization or column chromatography are common purification methods.
Inefficient Removal of Byproducts In polycondensation reactions like polyesterification, the removal of the small molecule byproduct (e.g., water) is crucial to drive the reaction towards completion.[2] Use high vacuum and efficient stirring, especially in the later stages of the reaction. For lab-scale synthesis, a Dean-Stark trap can be effective for water removal.
Suboptimal Reaction Temperature If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it's too high, side reactions or degradation may occur.[2] Optimize the reaction temperature. A step-wise increase in temperature is often beneficial.
Insufficient Reaction Time Step-growth polymerizations require long reaction times to achieve high molecular weights.[5] Ensure the reaction is allowed to proceed for a sufficient duration, monitoring the viscosity of the reaction mixture as an indicator of molecular weight build-up.
Catalyst Inactivity or Incorrect Concentration The choice and concentration of the catalyst are critical.[6][7] Ensure the catalyst is active and used at the recommended concentration. For polyesterification, tin or titanium-based catalysts are common. For polyurethane synthesis, organotin compounds or tertiary amines are typically used.[7][8]
Issue 2: Polymer Discoloration (Yellowing or Browning)

Discoloration often indicates degradation or side reactions.

Potential Cause Recommended Action
High Reaction Temperature Excessive heat can lead to thermal degradation of the polymer, especially given the presence of the butyne group which might be susceptible to thermal reactions.[2] Lower the reaction temperature and/or shorten the reaction time at the highest temperature.
Oxidation The presence of oxygen at high temperatures can cause oxidative degradation. Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon).
Catalyst-Induced Side Reactions Some catalysts can promote side reactions that lead to colored byproducts.[2] Reduce the catalyst concentration or switch to a different, less aggressive catalyst.

Experimental Protocols

General Protocol for Polyesterification

This protocol describes the synthesis of a polyester from this compound and a dicarboxylic acid (e.g., adipic acid).

Reaction Scheme for Polyesterification

G Monomer1 This compound (HO-R1-OH) Polymer Polyester (-O-R1-O-CO-R2-CO-)n Monomer1->Polymer Monomer2 Dicarboxylic Acid (HOOC-R2-COOH) Monomer2->Polymer Catalyst Catalyst (e.g., Sn(Oct)2) Catalyst->Polymer Heat, Vacuum Byproduct Water (H2O) Polymer->Byproduct elimination

Caption: General reaction scheme for the polyesterification of this compound.

Procedure:

  • Monomer Preparation: Ensure both this compound and the dicarboxylic acid are pure and dry.

  • Reaction Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a vacuum line.

  • Charging Reactants: Charge the flask with equimolar amounts of this compound and the dicarboxylic acid.

  • Catalyst Addition: Add the catalyst (e.g., stannous octoate, 0.05-0.1 mol% relative to the diacid).

  • Esterification Stage:

    • Heat the mixture to 150-180°C under a slow stream of nitrogen to facilitate the initial esterification and removal of water.

    • Maintain this temperature for 2-4 hours, or until the evolution of water ceases.

  • Polycondensation Stage:

    • Gradually increase the temperature to 200-220°C.

    • Slowly apply a vacuum (down to <1 mmHg) over 1-2 hours to remove the remaining water and drive the polymerization to completion.

    • Continue the reaction under high vacuum for another 4-8 hours. The increase in melt viscosity is an indicator of increasing molecular weight.

  • Cooling and Isolation: Cool the reaction mixture to room temperature under nitrogen and dissolve the resulting polymer in a suitable solvent (e.g., chloroform or THF) for characterization.

General Protocol for Polyurethane Synthesis

This protocol outlines the synthesis of a polyurethane from this compound and a diisocyanate (e.g., MDI or HDI).

Reaction Scheme for Polyurethane Synthesis

G Monomer1 This compound (HO-R1-OH) Polymer Polyurethane (-O-R1-O-CO-NH-R2-NH-CO-)n Monomer1->Polymer Monomer2 Diisocyanate (OCN-R2-NCO) Monomer2->Polymer Catalyst Catalyst (e.g., DBTDL) Catalyst->Polymer Heat

Caption: General reaction scheme for the synthesis of polyurethane from this compound.

Procedure:

  • Monomer Preparation: Thoroughly dry this compound and the diisocyanate. Diisocyanates are highly sensitive to moisture.

  • Reaction Setup: Use a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.

  • Charging Reactants:

    • Charge the flask with the this compound and a dry, aprotic solvent (e.g., anhydrous DMF or DMSO).

    • Add the catalyst (e.g., dibutyltin dilaurate (DBTDL), 0.01-0.05 mol%).

  • Diisocyanate Addition:

    • Heat the mixture to 60-80°C.

    • Slowly add the diisocyanate (neat or dissolved in the reaction solvent) dropwise from the addition funnel over a period of 1-2 hours with vigorous stirring.

  • Polymerization:

    • After the addition is complete, continue stirring the reaction mixture at 60-80°C for an additional 4-8 hours.

    • Monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) using in-situ IR spectroscopy, if available.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or water. Filter and dry the polymer under vacuum.

Catalyst Selection

The choice of catalyst is crucial for controlling the polymerization rate and minimizing side reactions.[8]

Polymerization Type Recommended Catalysts Typical Concentration (mol% relative to monomer) Notes
Polyesterification Stannous octoate (Sn(Oct)₂)0.05 - 0.1Effective and widely used. Can cause some discoloration at high temperatures.
Titanium(IV) butoxide (TBT)0.05 - 0.1Highly active, but sensitive to moisture.
p-Toluenesulfonic acid (p-TSA)0.1 - 0.5Acid catalyst, can be effective but may cause degradation at high temperatures.
Polyurethane Synthesis Dibutyltin dilaurate (DBTDL)0.01 - 0.05Highly effective for the isocyanate-hydroxyl reaction.
Stannous octoate (Sn(Oct)₂)0.01 - 0.05Also a common and effective catalyst.[9]
1,4-Diazabicyclo[2.2.2]octane (DABCO)0.1 - 1.0A tertiary amine catalyst, often used in combination with organometallic catalysts.[6]

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always conduct their own risk assessments and optimization studies. The provided protocols are general and may require modification based on the specific comonomers and desired polymer properties.

References

Optimizing catalyst loading for reactions with 1,4-Bis(2-hydroxyethoxy)-2-butyne

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center for optimizing catalyst loading for reactions with 1,4-Bis(2-hydroxyethoxy)-2-butyne.

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is structured in a question-and-answer format to directly address common challenges encountered during the optimization of catalyst loading for various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is catalyst loading and why is it a critical parameter for reactions with this compound?

A1: Catalyst loading refers to the amount of catalyst used relative to a limiting reactant. It is a crucial parameter because it directly influences the reaction rate, overall yield, selectivity, and cost-effectiveness of the process.[1] For a molecule like this compound, which has multiple reactive sites (a central alkyne and two primary hydroxyl groups), optimizing catalyst loading is essential to favor the desired transformation while minimizing side reactions.[1][2]

Q2: What are the common types of catalytic reactions involving this compound?

A2: Given its structure, this compound is a versatile substrate for several catalytic reactions:

  • Hydrogenation of the alkyne: The carbon-carbon triple bond can be fully or partially hydrogenated. Full hydrogenation to the corresponding alkane can be achieved with catalysts like Palladium on carbon (Pd/C) or Platinum (Pt).[3][4] Partial hydrogenation to a cis-alkene can be accomplished using a "poisoned" or modified catalyst, such as Lindlar's catalyst.[3][5][6]

  • Coupling Reactions: The terminal alkyne functionality, if present in a related precursor, or the internal alkyne can participate in carbon-carbon bond-forming reactions like the Sonogashira coupling, which typically uses palladium and copper catalysts.[7][8]

  • Reactions of the hydroxyl groups: While often requiring stoichiometric reagents, certain catalytic transformations like etherification or esterification might be employed, where catalyst loading would also be a key parameter.

Q3: How do I determine the optimal catalyst loading for my reaction?

A3: The optimal catalyst loading is best determined empirically through a series of small-scale screening experiments.[1] A common method is to run a set of parallel reactions, varying the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2.5 mol%, 5 mol%) while keeping all other parameters constant. The reaction progress, yield, and purity are monitored to find the loading that provides the best balance of reaction time and product quality.[1]

Q4: Can simply increasing the catalyst loading always improve my reaction?

A4: Not necessarily. While increasing the catalyst amount often increases the reaction rate, there is typically an optimal concentration.[9] Exceeding this optimal loading can lead to diminishing returns or negative effects such as catalyst aggregation, increased side reactions, and difficulties with post-reaction purification.[1][9] For expensive precious metal catalysts, excessive loading also significantly increases costs.

Q5: What are signs of incorrect catalyst loading?

A5:

  • Too Low: The reaction may be very slow, stall before completion, or show no conversion at all. This indicates an insufficient number of active sites to facilitate the reaction at a reasonable rate.[2][10]

  • Too High: You might observe a rapid reaction but with the formation of multiple byproducts, indicating poor selectivity.[11] In some cases, especially with palladium catalysts, high concentrations can lead to the formation of palladium black, a sign of catalyst decomposition.[7] It can also make product purification more challenging due to residual catalyst.

Q6: What are common catalyst poisons I should be aware of?

A6: Catalyst poisons are substances that bind to the active sites of a catalyst, reducing its activity.[6] Even in small amounts, they can be detrimental. Common poisons for transition metal catalysts (like Pd, Pt, Ni, Rh) include:

  • Sulfur compounds (e.g., thiols, thioethers)

  • Lead and Mercury compounds

  • Halides (from sources like chlorinated solvents)

  • Strongly coordinating species like carbon monoxide, cyanides, and some nitrogen-containing heterocycles.[6][12][13][14]

It is crucial to use high-purity reagents and solvents to avoid introducing these poisons.[1]

Troubleshooting Guide

This section addresses specific issues you might encounter when optimizing catalyst loading for reactions with this compound.

Issue Potential Cause Related to Catalyst Troubleshooting Steps & Solutions
Low or No Conversion Insufficient Catalyst Loading: Not enough active sites available for the reaction.[2]1. Incrementally increase the catalyst loading (e.g., double the current amount) and monitor the reaction.[10] 2. Confirm the catalyst's activity; it may have degraded during storage.
Catalyst Poisoning: Impurities in the substrate, reagents, or solvent are deactivating the catalyst.[12][13]1. Purify all starting materials, including the this compound substrate and solvents.[1] 2. Ensure the use of high-purity, inert gas if the reaction is air-sensitive.
Poor Selectivity / Byproduct Formation Excessive Catalyst Loading: High catalyst concentration can lead to over-reaction or undesired side reactions.[11] (e.g., full hydrogenation instead of partial).1. Systematically decrease the catalyst loading. 2. Consider using a "poisoned" or modified catalyst (like Lindlar's catalyst for partial alkyne reduction) to enhance selectivity.[6]
Incorrect Catalyst Type: The chosen catalyst may not be selective for the desired transformation.Re-evaluate the catalyst choice. For instance, to obtain a cis-alkene from the alkyne, Lindlar's catalyst is preferred over Pd/C.[3][15]
Reaction Stalls or is Sluggish Catalyst Deactivation: The catalyst loses activity over the course of the reaction.[11] This can be due to thermal degradation, coking, or slow poisoning.[13][16]1. Check for potential poisons in the starting materials or solvent.[10] 2. Ensure the reaction temperature is not too high, which could cause thermal degradation (sintering).[13] 3. Improve stirring to overcome mass transfer limitations, especially with heterogeneous catalysts.[10]
Inconsistent Results / Poor Reproducibility Variable Catalyst Quality: The activity of the catalyst varies between batches.1. Source catalyst from a reputable supplier. 2. If preparing the catalyst in-house, ensure the preparation protocol is highly standardized.
Improper Handling of Catalyst: For air- or moisture-sensitive catalysts, exposure can lead to deactivation.Use proper inert atmosphere techniques (e.g., Schlenk line or glovebox) for catalyst storage and handling.[14]

Data Presentation

Table 1: Illustrative Example of a Catalyst Loading Screen for the Hydrogenation of this compound to the corresponding cis-alkene.

EntryCatalyst (Lindlar's) Loading (mol%)Reaction Time (h)Conversion of Starting Material (%)Selectivity for cis-Alkene (%)
10.52445>98
21.01285>98
32.5 5 >99 97
45.02>9992 (8% alkane byproduct)
510.01>9985 (15% alkane byproduct)
Reaction Conditions: this compound (1 mmol), H₂ (1 atm), Ethyl Acetate (10 mL), Room Temperature. Data is for illustrative purposes only.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Catalyst Loading for the Hydrogenation of this compound

This protocol describes a general method for screening catalyst loading using a parallel reaction setup.

1. Preparation: a. Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas (e.g., Nitrogen or Argon). b. Ensure all solvents are anhydrous and reagents are of high purity. Degas the solvent by bubbling with inert gas for 30 minutes.

2. Reaction Setup: a. In a glovebox or under a positive pressure of inert gas, weigh the catalyst (e.g., 5% Pd/C or Lindlar's catalyst) for a range of loadings (e.g., for a 1 mmol scale reaction, weigh amounts corresponding to 0.5, 1.0, 2.5, and 5.0 mol%) into separate, labeled reaction vials equipped with stir bars. b. In a separate flask, prepare a stock solution of this compound in the chosen solvent (e.g., 0.1 M in ethyl acetate). c. Add the same volume of the substrate stock solution to each reaction vial.

3. Execution: a. Seal the reaction vials. b. If using a balloon of hydrogen, purge each vial by evacuating and backfilling with hydrogen gas three times. c. Place the vials on a multi-position stirring plate and begin vigorous stirring at the desired temperature (e.g., room temperature). d. Start a timer for each reaction.

4. Monitoring and Analysis: a. At set time intervals (e.g., 1h, 3h, 6h, 24h), take a small aliquot from each reaction mixture. b. Quench the aliquot by filtering it through a small plug of celite or silica to remove the heterogeneous catalyst. c. Analyze the crude sample by a suitable method (e.g., GC-MS, LC-MS, or ¹H NMR) to determine the ratio of starting material, desired product, and any byproducts.

5. Determination of Optimal Loading: a. Compare the conversion, yield, and selectivity across the different catalyst loadings and time points. b. The optimal loading is the one that provides the highest yield of the desired product in the shortest amount of time with the fewest byproducts.

Visualizations

experimental_workflow prep 1. Preparation - Dry Glassware - Purify Reagents - Degas Solvents setup 2. Reaction Setup - Weigh Catalyst (Varying Loads) - Prepare Substrate Stock Solution - Add Substrate to Vials prep->setup Inert Atmosphere execution 3. Execution - Seal Vials - Purge with Reactant Gas (e.g., H₂) - Start Stirring & Timer setup->execution monitoring 4. Monitoring & Analysis - Take Aliquots at Time Intervals - Quench & Filter Catalyst - Analyze by GC/LC/NMR execution->monitoring During Reaction optimization 5. Optimization - Compare Yield & Selectivity - Identify Optimal Loading monitoring->optimization Post-Reaction

Caption: Experimental workflow for optimizing catalyst loading.

catalyst_deactivation cluster_main Catalyst Deactivation Pathways cluster_causes Causes active_catalyst Active Catalyst Site poisoning Poisoning (e.g., Sulfur, Halides) active_catalyst->poisoning coking Coking/Fouling (Carbon Deposition) active_catalyst->coking sintering Sintering (Thermal Degradation) active_catalyst->sintering deactivated_catalyst Deactivated Catalyst (Loss of Activity) poisoning->deactivated_catalyst coking->deactivated_catalyst sintering->deactivated_catalyst

Caption: Common pathways for catalyst deactivation.

References

Technical Support Center: Polymer Synthesis from 1,4-Bis(2-hydroxyethoxy)-2-butyne

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address challenges encountered when aiming to increase the molecular weight of polymers synthesized from 1,4-Bis(2-hydroxyethoxy)-2-butyne.

Frequently Asked Questions (FAQs)

Q1: Why am I consistently obtaining low molecular weight polymers when using this compound?

Low molecular weight in step-growth polymerization, the common method for diols like this compound, is often due to a few critical factors. The polymerization must reach a very high conversion rate (>99%) to achieve high molecular weight.[1] Common issues include incorrect stoichiometry between the diol and the comonomer (e.g., a dicarboxylic acid), the presence of monofunctional impurities that terminate chain growth, or inefficient removal of the condensation byproduct (like water), which prevents the reaction equilibrium from shifting toward the polymer.[2][3][4]

Q2: What are the most critical experimental factors to control to maximize polymer molecular weight?

To maximize molecular weight, you must precisely control three key areas:

  • Stoichiometry: A precise 1:1 molar ratio of reactive functional groups (e.g., hydroxyl groups from your diol and carboxyl groups from a diacid) is essential. Any deviation limits the maximum achievable polymer chain length.[1][5]

  • Byproduct Removal: The condensation reaction is typically an equilibrium. To drive it towards forming high molecular weight polymer, the small molecule byproduct (e.g., water or methanol) must be continuously and efficiently removed using high vacuum and elevated temperatures.[2][3][6]

  • Monomer Purity: High purity of both the this compound and the comonomer is crucial. Monofunctional impurities will act as chain terminators, preventing further polymerization.[4]

Q3: My polymerization resulted in a low molecular weight product. Can I increase its molecular weight post-synthesis?

Yes, a common and effective method is chain extension . This process involves adding a small amount of a low molecular weight reagent, known as a chain extender, to the molten polymer.[1][7] Chain extenders are multifunctional molecules (e.g., diisocyanates or epoxies) that react with the end-groups of the existing polymer chains (in this case, hydroxyl or carboxyl groups), linking them together to form longer chains and significantly increasing the average molecular weight.[7][8][9]

Q4: What type of catalyst is recommended for the polycondensation of this compound with a dicarboxylic acid?

Catalyst selection is critical for achieving a high reaction rate without inducing degradation. Commonly used catalysts for polyester synthesis include:

  • Titanium-based catalysts (e.g., tetrabutyl titanate (TBT), titanium(IV) isopropoxide (TIS)): These are highly effective and active, often leading to the highest molecular weights.[2][10][11] However, they can cause polymer discoloration (yellowing or browning), especially at high temperatures.[10][11][12]

  • Tin-based catalysts (e.g., dibutyltin(IV) oxide (DBTO), tin(II) 2-ethylhexanoate (TEH)): These are also effective, though sometimes less active than titanium catalysts.[10][12] They may result in less coloration.

  • Acid catalysts (e.g., p-toluenesulfonic acid, H3PO4): These can be effective but may also promote side reactions like etherification or degradation, which can limit molecular weight or cause crosslinking.[3][13]

The optimal choice depends on balancing reaction speed, desired molecular weight, and acceptable final polymer color.

Q5: Are there any specific challenges related to the alkyne (-C≡C-) group in the this compound monomer?

The internal alkyne group is relatively stable under typical polycondensation conditions. However, at very high temperatures or in the presence of certain transition metal catalysts, alkynes can potentially undergo side reactions, such as isomerization, cyclization, or crosslinking. It is important to operate under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and to carefully select catalysts that do not promote unwanted alkyne chemistry. If crosslinking or gelation is observed, it may be necessary to re-evaluate the reaction temperature and catalyst system.[13]

Troubleshooting Guide

This guide addresses common problems encountered during polymerization and suggests solutions to improve the final polymer's molecular weight.

Problem Possible Cause Recommended Solution & Action
Low Molecular Weight / Low Intrinsic Viscosity Imprecise Stoichiometry: The molar ratio of hydroxyl groups to comonomer functional groups (e.g., carboxyl) is not exactly 1:1.[1]Action: Ensure high-purity monomers. Accurately weigh reactants or perform a titration of the functional groups on the raw materials to calculate the precise amounts needed. An excess of one monomer will limit chain growth.[1]
Inefficient Byproduct Removal: Water or other condensation byproducts are not being fully removed, inhibiting the forward reaction.[2][3]Action: Increase the vacuum level (<1 mmHg is often required for the final stage). Ensure the reactor design allows for a large surface area of the molten polymer. Use an efficient stirring mechanism to promote surface renewal.[6] A slow stream of inert gas (nitrogen sweep) during the initial stages can also help carry away volatiles.
Reaction Not Reaching High Conversion: The reaction time is too short, or the temperature is too low.Action: Increase the reaction time at the final high-temperature, high-vacuum stage. Monitor the reaction progress by measuring the melt viscosity (e.g., using stirrer torque) or by taking samples for analysis. Increase the temperature, but be cautious of the polymer's degradation temperature.[12]
Presence of Monofunctional Impurities: Impurities in the monomers or solvent are capping the polymer chains.[4]Action: Purify the this compound and comonomer before polymerization (e.g., by distillation or recrystallization). Ensure all glassware is scrupulously clean and dry.
Suboptimal Catalyst Performance: The catalyst is not active enough or is promoting side reactions.[13][14]Action: Increase the catalyst concentration, but be aware that too much catalyst can sometimes be detrimental.[15] Screen different types of catalysts (e.g., compare a titanium-based catalyst with a tin-based one).
Polymer Discoloration (Yellowing/Browning) Thermal Degradation: The polymerization temperature is too high, or the reaction time is excessively long, causing the polymer backbone to degrade.Action: Reduce the final polymerization temperature and/or time. Ensure a completely inert atmosphere is maintained throughout the process to prevent oxidation, which accelerates thermal degradation.
Catalyst-Induced Coloration: Certain catalysts, particularly those based on titanium, are known to cause yellowing in polyesters.[10][11][12]Action: Switch to a catalyst known for producing less color, such as certain tin or antimony compounds. Use the minimum effective concentration of the catalyst. The final polymer can sometimes be purified by dissolution and precipitation to remove colored by-products.[10]
Gel Formation / Crosslinking Side Reactions: The alkyne group may be reacting, or etherification of the diol may be occurring, leading to a crosslinked network.[13]Action: Lower the reaction temperature. Screen for a catalyst that is less likely to promote these side reactions. The use of certain acid catalysts can sometimes lead to ether formation from diols.[13]

Key Experimental Protocols

Protocol 1: Two-Stage Melt Polycondensation

This protocol describes a common method for synthesizing high molecular weight polyesters from a diol and a dicarboxylic acid (e.g., adipic acid or sebacic acid).

Stage 1: Esterification (Direct Esterification or Transesterification)

  • Setup: Assemble a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Charging: Charge the reactor with equimolar amounts of this compound and the chosen dicarboxylic acid. Add the catalyst (e.g., 200-500 ppm of a titanium or tin catalyst).

  • Inert Atmosphere: Purge the system with dry, inert gas (nitrogen or argon) for 15-20 minutes. Maintain a slow, steady flow of the gas.

  • Heating: Gradually heat the mixture with stirring. As the temperature rises (typically to 160-220°C), the esterification reaction will begin, and water will be produced and distilled off.[16]

  • Monitoring: Continue this stage until the theoretical amount of water has been collected, which typically takes 2-4 hours. The reaction mixture will become clearer and more viscous.

Stage 2: Polycondensation

  • System Change: Switch the setup from the distillation condenser to a vacuum line with a cold trap.

  • Temperature Increase: Gradually increase the temperature of the reaction mixture to 230-270°C.[16]

  • Vacuum Application: Slowly apply vacuum, gradually reducing the pressure to below 1 mmHg. This is critical for removing the last traces of water and glycol, driving the polymerization to completion.

  • Monitoring: The viscosity of the melt will increase significantly. This can be observed by the increase in torque on the mechanical stirrer.

  • Completion: Continue the reaction under high temperature and full vacuum for another 2-5 hours, or until the desired melt viscosity is achieved.

  • Recovery: Extrude or pour the molten polymer from the reactor and cool it. The polymer can then be pelletized for characterization.

Protocol 2: Chain Extension of Pre-Polymers

This protocol is for increasing the molecular weight of an existing polyester with hydroxyl or carboxyl end-groups.

  • Drying: Thoroughly dry the low molecular weight polyester prepolymer under vacuum to remove any absorbed water, which would react with the chain extender.

  • Melting: In an extruder or a suitable batch mixer, heat the prepolymer above its melting point under a nitrogen atmosphere.

  • Addition of Chain Extender: Add a small amount (typically 0.3-1.5% by weight) of the chain extender (e.g., a multifunctional epoxy or a diisocyanate-based extender) to the molten polymer.[17]

  • Mixing: Mix rapidly to ensure uniform distribution of the chain extender throughout the polymer melt. A twin-screw extruder is highly effective for this.[17]

  • Reaction: Allow a short residence time (a few minutes) for the chain extender to react with the polymer end-groups.

  • Extrusion & Cooling: Extrude the resulting high molecular weight polymer and cool it for subsequent processing and analysis.

Visualizations

Workflow for Optimizing Polymer Molecular Weight

G Workflow for Optimizing Polymer Molecular Weight A Monomer Purification (Distillation/Recrystallization) B Precise Stoichiometric Weighing (1:1 Molar Ratio) A->B C Stage 1: Esterification (Inert Atmosphere, 160-220°C) B->C D Monitor Byproduct Removal (e.g., Water Distillation) C->D E Stage 2: Polycondensation (High Temp: 230-270°C, High Vacuum: <1 mmHg) D->E F Monitor Melt Viscosity (e.g., Stirrer Torque) E->F G Polymer Characterization (GPC, Viscosity) F->G H Result: High MW Polymer G->H Goal Achieved I Result: Low MW Polymer G->I Problem J Troubleshoot or Perform Chain Extension I->J

Caption: A logical workflow for synthesizing high molecular weight polymers via a two-stage process.

Troubleshooting Logic for Low Molecular Weight

G Troubleshooting Logic for Low Molecular Weight Start Problem: Low Molecular Weight Q1 Was Stoichiometry Precisely 1:1? Start->Q1 A1_Yes Verify Monomer Purity (Impurities act as terminators) Q1->A1_Yes Yes A1_No Correct Stoichiometry (Titrate & re-weigh monomers) Q1->A1_No No Q2 Was High Vacuum (<1 mmHg) Maintained in Stage 2? A1_Yes->Q2 A2_Yes Check for Leaks & Cold Trap Efficiency Q2->A2_Yes Yes A2_No Improve Vacuum System (Pump, Seals, Setup) Q2->A2_No No Q3 Was Reaction Time/Temp Sufficient for High Conversion? A2_Yes->Q3 A3_Yes Consider Catalyst Activity (Screen different catalysts/concentrations) Q3->A3_Yes Yes A3_No Increase Final Stage Time and/or Temperature Q3->A3_No No

Caption: A decision tree to diagnose the root cause of low molecular weight polymer formation.

References

Managing the viscosity of 1,4-Bis(2-hydroxyethoxy)-2-butyne during processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Bis(2-hydroxyethoxy)-2-butyne, focusing on managing its viscosity during processing.

Section 1: Troubleshooting Guide

High viscosity of this compound can present challenges in handling, dispensing, and mixing. This guide provides systematic approaches to address these issues.

Problem: Difficulty in accurately pipetting or dispensing the reagent.

  • Observation: Inaccurate volumes, air bubbles in the pipette tip, or slow aspiration and dispensing.

  • Root Cause: High viscosity prevents standard pipetting techniques from functioning optimally.

  • Solutions:

    Solution IDMethodDescriptionAdvantagesDisadvantages
    TS-01Use Positive-Displacement PipettesThese pipettes use a piston that comes in direct contact with the liquid, making them ideal for viscous solutions.High accuracy and precision for viscous liquids.May be more expensive than air-displacement pipettes.
    TS-02Reverse Pipetting TechniqueAspirate more liquid than needed, then dispense the desired volume, leaving a small amount in the tip.Reduces the risk of air bubble formation and ensures accurate dispensing.Requires more reagent.
    TS-03Use Wide-Bore Pipette TipsTips with a larger opening reduce the shear force required to draw and dispense the liquid.Simple and cost-effective.May not be suitable for very small volumes.
    TS-04Automated Liquid Handling SystemsRobotic systems can be programmed for slow aspiration and dispensing speeds to handle viscous liquids accurately.High throughput and reproducibility.Significant initial investment.

Problem: Inefficient mixing or dissolution in reaction mixtures.

  • Observation: The reagent forms clumps, settles at the bottom of the vessel, or takes an extended time to dissolve.

  • Root Cause: The high viscosity hinders its dispersion into the solvent or other reactants.

  • Solutions:

    Solution IDMethodDescriptionAdvantagesDisadvantages
    TS-05Increase Agitation SpeedUse higher stirring speeds or more efficient stirring methods (e.g., overhead stirrer instead of magnetic stir bar).Simple to implement.May not be sufficient for very high viscosity and could introduce air into the mixture.
    TS-06Gradual AdditionAdd the this compound slowly to the vortex of the stirred solvent.Promotes better initial dispersion.Can be time-consuming for large quantities.
    TS-07Pre-heat the SolventWarming the solvent before adding the viscous reagent can lower the local viscosity at the point of addition.Improves dissolution rate.Requires careful temperature control to avoid solvent evaporation or degradation of other reactants.
    TS-08Use a HomogenizerFor formulations, a high-shear homogenizer can effectively disperse the viscous liquid.Provides excellent mixing and particle size reduction.Can be an expensive piece of equipment and may not be suitable for all reaction types.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the typical viscosity of this compound at room temperature?

Q2: How does temperature affect the viscosity of this compound?

A2: The viscosity of this compound, like other polyols, is highly dependent on temperature. As the temperature increases, the viscosity decreases significantly. This is due to the increase in molecular kinetic energy, which overcomes the intermolecular forces (primarily hydrogen bonding) that contribute to the high viscosity. While specific data is unavailable for this compound, the following table illustrates the expected trend based on the behavior of similar diols.

Illustrative Data: Expected Temperature vs. Viscosity Trend

Temperature (°C)Expected Viscosity Range (cP)
251000 - 3000
40300 - 900
6050 - 150
8010 - 40
Note: This data is illustrative and intended to show the expected trend. Actual values should be determined experimentally.

Q3: Can I reduce the viscosity of this compound by adding a solvent?

A3: Yes, adding a solvent is an effective way to reduce the viscosity. The choice of solvent will depend on the requirements of your experiment. This compound is miscible with water[3]. It is also expected to be miscible with polar organic solvents such as ethanol, methanol, and isopropanol. The addition of a less viscous, miscible solvent will result in a solution with a lower overall viscosity.

Illustrative Data: Effect of Water Addition on Viscosity at 25°C

% Water (w/w)Expected Viscosity Range (cP)
01000 - 3000
10400 - 1200
20150 - 500
5020 - 80
Note: This data is illustrative. The actual viscosity of a solution will depend on the specific solvent and concentration.

Q4: What are the recommended handling and storage conditions for this compound?

A4: It is recommended to store this compound in a tightly closed container in a cool, dry, and well-ventilated area[2]. Avoid exposure to high temperatures for prolonged periods to prevent potential degradation. When handling, especially when heating, it is advisable to work in a well-ventilated area or under a fume hood.

Section 3: Experimental Protocols

Protocol 1: Measurement of Viscosity using a Rotational Viscometer

This protocol outlines the steps to measure the dynamic viscosity of this compound at different temperatures.

  • Materials:

    • This compound

    • Rotational viscometer with appropriate spindles

    • Temperature-controlled water bath or heating mantle

    • Beaker or sample container

    • Thermometer or temperature probe

  • Procedure:

    • Place a sufficient amount of this compound into the sample container.

    • Equilibrate the sample to the desired temperature using the water bath or heating mantle. Monitor the temperature with a calibrated thermometer.

    • Select an appropriate spindle and rotational speed on the viscometer based on the expected viscosity.

    • Immerse the spindle into the sample up to the marked level.

    • Start the viscometer and allow the reading to stabilize.

    • Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).

    • Repeat the measurement at different temperatures to generate a temperature-viscosity profile.

Protocol 2: Viscosity Reduction by Solvent Addition

This protocol describes how to determine the effect of solvent addition on the viscosity of this compound.

  • Materials:

    • This compound

    • Selected solvent (e.g., deionized water, ethanol)

    • Rotational viscometer

    • Analytical balance

    • Beakers and stir bar

  • Procedure:

    • Prepare a series of solutions with varying concentrations of the solvent (e.g., 5%, 10%, 20%, 50% w/w).

    • To do this, weigh the desired amount of this compound into a beaker.

    • Add the calculated amount of solvent and mix thoroughly until a homogeneous solution is obtained.

    • Measure the viscosity of each solution at a constant temperature using the rotational viscometer as described in Protocol 1.

    • Plot the viscosity as a function of the solvent concentration to determine the most effective ratio for your application.

Section 4: Visualizations

Viscosity_Troubleshooting_Workflow start High Viscosity Issue problem Identify the specific problem start->problem pipetting Inaccurate Pipetting problem->pipetting Dispensing Error mixing Poor Mixing/Dissolution problem->mixing Mixing Inefficiency pipetting_solutions Use Positive-Displacement Pipette Reverse Pipetting Wide-Bore Tips Automated Liquid Handler pipetting->pipetting_solutions Implement Solution mixing_solutions Increase Agitation Gradual Addition Pre-heat Solvent Use Homogenizer mixing->mixing_solutions Implement Solution end Problem Resolved pipetting_solutions->end mixing_solutions->end

Caption: Troubleshooting workflow for high viscosity issues.

Viscosity_Management_Options cluster_methods Viscosity Reduction Methods cluster_details Implementation Details compound This compound (High Viscosity) heating Heating compound->heating Reduces intermolecular forces solvent Solvent Addition compound->solvent Dilution effect mechanical Mechanical Assistance compound->mechanical Overcomes flow resistance heating_details • Controlled temperature bath • Monitor for degradation heating->heating_details solvent_details • Select a miscible, low-viscosity solvent • Determine optimal concentration solvent->solvent_details mechanical_details • Positive-displacement pipettes • High-torque overhead stirrers mechanical->mechanical_details

Caption: Options for managing the viscosity of this compound.

References

Technical Support Center: Enhancing the Thermal Stability of Polymers Containing 1,4-Bis(2-hydroxyethoxy)-2-butyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with polymers synthesized using 1,4-Bis(2-hydroxyethoxy)-2-butyne. The focus is on understanding and improving the thermal stability of these materials.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of a polyurethane synthesized with this compound?

Q2: How does the choice of diisocyanate affect the thermal stability of the resulting polyurethane?

A2: The diisocyanate component plays a crucial role in the thermal stability of polyurethanes. Aromatic diisocyanates, such as Methylene Diphenyl Diisocyanate (MDI), generally impart greater thermal stability compared to aliphatic diisocyanates, like Hexamethylene Diisocyanate (HDI). This is attributed to the rigid aromatic structures that enhance the overall thermal resistance of the polymer backbone.

Q3: What are the primary degradation mechanisms for polyurethanes?

A3: The thermal degradation of polyurethanes is a complex process that can proceed through several pathways. The urethane bond is typically the least thermally stable linkage. Common degradation mechanisms include:

  • Dissociation to isocyanate and alcohol: This is a reversible reaction that is often the initial step in thermal degradation.

  • Formation of a primary amine, an olefin, and carbon dioxide.

  • Formation of a secondary amine and carbon dioxide.

The polyether soft segments, derived from this compound, are also susceptible to thermo-oxidative degradation.

Q4: Can the alkyne group in this compound cause side reactions during polymerization or thermal stress?

A4: Yes, the internal alkyne group is a reactive moiety. At elevated temperatures, it can undergo various reactions, including cross-linking. This can lead to changes in the polymer's properties, such as increased rigidity, reduced solubility, and potentially a higher char yield upon decomposition. The propensity for such reactions depends on the temperature, the presence of catalysts, and the overall polymer matrix. Alkyne-functionalized polymers are known to be prone to spontaneous crosslinking reactions, which can be triggered by the formation of radical species.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and thermal analysis of polymers containing this compound.

Issue Potential Cause(s) Suggested Solution(s)
Premature Gelling or Insolubility During Polymerization The polymerization temperature may be too high, causing premature cross-linking of the alkyne groups. The presence of certain catalysts might also promote side reactions involving the alkyne moiety.Lower the polymerization temperature and/or reduce the reaction time. Screen different catalysts to find one that selectively promotes urethane formation without activating the alkyne group at the reaction temperature.
Inconsistent Thermal Stability Results (TGA) Incomplete removal of solvent or unreacted monomers can lead to early weight loss. The heating rate during TGA can also affect the observed decomposition temperatures. Inconsistent sample size or morphology can also lead to variability.Ensure samples are thoroughly dried under vacuum before TGA analysis. Use a consistent and appropriate heating rate (e.g., 10 °C/min) for all analyses. Ensure consistent sample preparation.
Lower than Expected Decomposition Temperature The presence of impurities in the this compound or other monomers can catalyze degradation. Sub-optimal stoichiometry (NCO:OH ratio) can result in a less stable polymer network. Thermo-oxidative degradation may be occurring if the analysis is not performed under an inert atmosphere.Purify all monomers before use. Carefully control the stoichiometry of the reactants. Ensure TGA is performed under a consistently inert atmosphere (e.g., nitrogen or argon).
Discoloration of the Polymer at Elevated Temperatures Side reactions involving the alkyne group or oxidation of the polymer backbone can lead to the formation of chromophores.Process the polymer under an inert atmosphere to minimize oxidation. Consider the addition of antioxidants to the formulation.

Data Presentation

As specific quantitative data for polyurethanes derived from this compound is limited, the following table presents typical thermal stability data for analogous polyether-based polyurethanes to provide a comparative baseline.

Table 1: Illustrative Thermal Decomposition Data of Analogous Polyether-Based Polyurethanes (Determined by TGA)

Polymer SystemTd5% (°C) (5% Weight Loss)Td10% (°C) (10% Weight Loss)Tmax (°C) (Maximum Decomposition Rate)Char Yield at 600°C (%)
Polyether-based PU (Aliphatic Isocyanate)~300 - 320~320 - 340~380 - 400< 5
Polyether-based PU (Aromatic Isocyanate)~320 - 340~340 - 360~400 - 420~5 - 10
Hypothetical PU with this compoundExpected to be in a similar range, with a potentially higher char yield due to alkyne cross-linking.Expected to be in a similar range, with a potentially higher char yield due to alkyne cross-linking.May exhibit multiple decomposition peaks due to the different moieties.Potentially > 10%

Note: The data for the hypothetical polymer is an educated estimation based on the known behavior of related structures and should be confirmed by experimental analysis.

Experimental Protocols

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile of the polymer.

  • Instrumentation: A thermogravimetric analyzer.

  • Procedure:

    • Place a small, accurately weighed sample (5-10 mg) into a TGA pan (platinum or alumina).

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

    • Record the sample weight as a function of temperature.

    • Analyze the resulting TGA curve to determine the onset of decomposition (Td), the temperature of maximum decomposition rate (Tmax), and the residual weight (char yield).

2. Synthesis of Polyurethane via Prepolymer Method

  • Objective: To synthesize a polyurethane using this compound.

  • Materials: this compound, a diisocyanate (e.g., MDI or HDI), a suitable catalyst (e.g., dibutyltin dilaurate), and a dry, inert solvent (e.g., anhydrous DMF or THF).

  • Procedure:

    • In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the this compound and the solvent.

    • Heat the mixture to a moderate temperature (e.g., 60-70 °C) under a nitrogen atmosphere with stirring until the diol is completely dissolved.

    • Slowly add the diisocyanate to the reaction mixture. An excess of diisocyanate (e.g., NCO:OH ratio of 2:1) is typically used to ensure the formation of an NCO-terminated prepolymer.

    • Add a catalytic amount of dibutyltin dilaurate.

    • Allow the reaction to proceed for a set time (e.g., 2-4 hours) at the specified temperature. Monitor the reaction progress by titrating for the NCO content.

    • Once the desired NCO content is reached, the prepolymer can be chain-extended by adding a diol or diamine, or it can be used as is for further applications.

    • Precipitate the polymer in a non-solvent (e.g., methanol or water), filter, and dry under vacuum.

Visualizations

Thermal_Stability_Enhancement_Workflow cluster_0 Problem Identification cluster_1 Investigation & Analysis cluster_2 Hypothesis Formulation cluster_3 Solution Implementation cluster_4 Verification start Low Thermal Stability Observed in Polymer issue Unexpected Degradation or Cross-linking start->issue tga Perform TGA/DSC Analysis issue->tga spectroscopy FTIR/NMR Spectroscopy issue->spectroscopy morphology Analyze Polymer Morphology (SEM/AFM) issue->morphology hypo1 Hypothesis 1: Urethane Linkage Instability tga->hypo1 hypo2 Hypothesis 2: Alkyne Group Side Reactions spectroscopy->hypo2 hypo3 Hypothesis 3: Thermo-oxidative Degradation morphology->hypo3 sol1 Modify Polymer Backbone: - Use Aromatic Diisocyanate - Incorporate Stabilizing Moieties hypo1->sol1 sol2 Control Alkyne Reactivity: - Optimize Synthesis Temperature - Use Alkyne-Specific Stabilizers hypo2->sol2 sol3 Prevent Oxidation: - Add Antioxidants - Process Under Inert Atmosphere hypo3->sol3 re_evaluate Re-evaluate Thermal Stability (TGA) sol1->re_evaluate sol2->re_evaluate sol3->re_evaluate end Enhanced Thermal Stability Achieved re_evaluate->end

Caption: Workflow for diagnosing and enhancing polymer thermal stability.

Degradation_Pathways cluster_degradation Primary Degradation Pathways at Elevated Temperature cluster_products Resulting Products & Effects polymer Polyurethane with This compound urethane_scission Urethane Bond Scission polymer->urethane_scission ether_oxidation Ether Linkage Oxidation polymer->ether_oxidation alkyne_reaction Alkyne Cross-linking polymer->alkyne_reaction prod1 Isocyanate & Alcohol urethane_scission->prod1 prod2 Primary Amine, Olefin, CO2 urethane_scission->prod2 prod3 Chain Scission, Carbonyls ether_oxidation->prod3 prod4 Cross-linked Network, Char Formation alkyne_reaction->prod4

Caption: Potential thermal degradation pathways for the target polymer.

References

Addressing hydrolytic stability issues of polyesters from 1,4-Bis(2-hydroxyethoxy)-2-butyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with polyesters synthesized from 1,4-Bis(2-hydroxyethoxy)-2-butyne. It addresses common challenges related to the hydrolytic stability of these polymers.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during synthesis and stability studies.

Issue Possible Causes Recommended Solutions
Rapid Loss of Molecular Weight in Aqueous Media 1. High Carboxyl End Group Concentration: Acid-catalyzed hydrolysis is a primary degradation pathway for polyesters.[1][2] 2. Presence of Residual Catalyst: Acidic or basic catalysts from polymerization can accelerate hydrolysis. 3. Elevated Temperatures: Higher temperatures significantly increase the rate of hydrolysis.[3] 4. Hydrophilic Nature of the Polymer: The ether linkages in the this compound monomer may increase water uptake, facilitating hydrolysis.1. End-capping: React the polyester with a monofunctional alcohol or other capping agents to reduce the number of carboxyl end groups.[4] 2. Thorough Purification: Ensure complete removal of catalysts and unreacted monomers after polymerization through precipitation and washing. 3. Controlled Environment: Store and handle the polymer in a cool, dry environment. For applications in aqueous media, consider the operational temperature. 4. Copolymerization: Introduce more hydrophobic monomers into the polymer backbone to reduce water absorption.
Inconsistent Degradation Rates Between Batches 1. Variation in Initial Molecular Weight: Lower molecular weight polymers have a higher concentration of end groups, which can accelerate degradation.[1] 2. Differences in Crystallinity: Amorphous regions are more susceptible to hydrolysis than crystalline regions.[5] 3. Inconsistent Catalyst Removal: Residual catalyst levels can vary between batches.1. Standardize Polymerization Conditions: Maintain consistent reaction times, temperatures, and monomer ratios to achieve a target molecular weight range. 2. Control Thermal History: Implement a consistent annealing process to control the degree of crystallinity. 3. Implement Stringent Purification Protocols: Standardize the purification process to ensure consistent removal of residual catalysts.
Formation of Insoluble Gels During Storage in Solution 1. Side Reactions of the Alkyne Group: The triple bond in the 2-butyne unit can potentially undergo side reactions, leading to crosslinking over time, especially in the presence of certain ions or radicals. 2. Transesterification Reactions: Can be promoted by residual catalysts or impurities.1. Use of Stabilizers: Add radical scavengers or chelating agents to the storage solution. 2. Purified Solvents: Use high-purity, degassed solvents for storage. 3. Inert Atmosphere: Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Unexpected pH Drop in Aqueous Formulations 1. Hydrolytic Degradation: The primary degradation products are carboxylic acids, which lower the pH of the surrounding medium.[1]1. Buffering Agents: Incorporate biocompatible buffers into the formulation to maintain a stable pH. 2. Use of Hydrolysis-Resistant Copolymers: Consider copolymerization with more stable monomers to slow the degradation rate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of hydrolytic degradation for polyesters derived from this compound?

A1: The primary mechanism is the cleavage of the ester bonds in the polymer backbone through hydrolysis. This reaction is often autocatalyzed by the carboxylic acid end groups generated during the degradation process.[1][2] The presence of ether linkages from the this compound monomer may also influence the degradation profile by affecting water accessibility to the ester groups.

Q2: How does the alkyne group in the polymer backbone affect its hydrolytic stability?

A2: The direct impact of the alkyne group on the hydrolytic stability of the ester bond is not extensively documented in publicly available literature. However, its presence introduces a site for potential side reactions that could lead to crosslinking or other modifications, indirectly affecting the polymer's degradation behavior and physical properties over time.

Q3: What are the expected degradation products of these polyesters?

A3: The primary degradation products from the hydrolysis of the polyester backbone are the original monomers: this compound and the diacid used in the synthesis, as well as lower molecular weight oligomers.[6]

Q4: How can the hydrolytic stability of these polyesters be improved?

A4: Several strategies can be employed:

  • End-capping: To reduce the concentration of catalytic carboxylic acid end groups.[4]

  • Copolymerization: Incorporating more hydrophobic monomers can reduce water uptake.

  • Increasing Crystallinity: Higher crystallinity can limit water diffusion into the polymer matrix.[5]

  • Use of Stabilizers: Adding hydrolysis stabilizers can help to mitigate the degradation process.

Q5: Are there standard tests to evaluate the hydrolytic stability of these polyesters?

A5: Yes, standard methods like ASTM D2619 ("beverage bottle method") can be adapted to evaluate hydrolytic stability.[7] These tests typically involve exposing the polymer to an aqueous environment at elevated temperatures to accelerate degradation and monitoring changes in properties such as molecular weight, mass loss, and the acidity of the solution over time.

Data Presentation

The following tables provide a hypothetical yet representative comparison of the hydrolytic degradation of a polyester synthesized from this compound and a dicarboxylic acid, with and without modifications to improve stability.

Table 1: Effect of End-Capping on Molecular Weight Retention

Time (days)Unmodified Polyester (Mw, kDa)End-Capped Polyester (Mw, kDa)
050.050.0
742.548.5
1435.046.0
2825.042.0
5615.035.0

Table 2: Influence of a Hydrophobic Co-monomer on Mass Loss

Time (days)Homopolyester (% Mass Loss)Copolyester with 20% Hydrophobic Monomer (% Mass Loss)
00.00.0
145.22.1
2812.55.5
5628.012.0
8445.022.5

Experimental Protocols

Protocol 1: Accelerated Hydrolytic Degradation Study

This protocol is adapted from ASTM F1635 for in vitro degradation testing.

  • Sample Preparation:

    • Prepare polymer films of standardized dimensions (e.g., 10 mm x 10 mm x 0.2 mm).

    • Dry the films under vacuum at a temperature below the polymer's glass transition temperature until a constant weight is achieved.

    • Record the initial dry weight (W_i) and molecular weight (Mw_i) of each sample.

  • Degradation Setup:

    • Place each film in a sterile vial containing 10 mL of phosphate-buffered saline (PBS, pH 7.4).

    • Incubate the vials at an elevated temperature (e.g., 50°C or 70°C) in a shaking incubator.

  • Time Points:

    • At predetermined time points (e.g., 0, 7, 14, 28, 56 days), remove triplicate samples for analysis.

  • Analysis:

    • Mass Loss:

      • Carefully remove the polymer film from the PBS.

      • Gently rinse with deionized water to remove salts.

      • Dry the film to a constant weight under vacuum and record the final dry weight (W_f).

      • Calculate the percentage mass loss: ((W_i - W_f) / W_i) * 100%.

    • Molecular Weight:

      • Dissolve a portion of the dried film in a suitable solvent (e.g., tetrahydrofuran).

      • Determine the molecular weight (Mw_f) using Gel Permeation Chromatography (GPC).

      • Calculate the percentage of molecular weight retention: (Mw_f / Mw_i) * 100%.

    • pH of Degradation Medium:

      • Measure the pH of the PBS from each vial to monitor the release of acidic degradation products.

Protocol 2: Synthesis of Polyester via Melt Polycondensation
  • Reactant Preparation:

    • Equimolar amounts of this compound and a dicarboxylic acid (e.g., succinic acid) are added to a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

    • A catalytic amount of a suitable catalyst (e.g., antimony trioxide or tin(II) 2-ethylhexanoate) is added (typically 100-300 ppm).

  • Esterification:

    • The reaction mixture is heated to 180-200°C under a slow stream of nitrogen.

    • Water is distilled off as a byproduct of the esterification reaction. This stage is typically continued for 2-4 hours.

  • Polycondensation:

    • The temperature is gradually increased to 220-250°C.

    • A vacuum is slowly applied (reducing the pressure to <1 mmHg) to facilitate the removal of the condensation byproduct (water or ethylene glycol, depending on the diacid source) and drive the polymerization to a high molecular weight.

    • The reaction is continued until the desired melt viscosity is achieved, which is indicative of the target molecular weight.

  • Purification:

    • The resulting polyester is cooled and dissolved in a suitable solvent (e.g., chloroform or dichloromethane).

    • The polymer is precipitated by pouring the solution into a non-solvent (e.g., cold methanol).

    • The precipitated polymer is filtered, washed with fresh non-solvent, and dried under vacuum.

Mandatory Visualizations

Hydrolytic_Degradation_Pathway cluster_polymer Polyester Chain cluster_degradation Hydrolysis ... ... Ester_Linkage Ester_Linkage ...->Ester_Linkage R-C(O)O-R' Ester_Linkage->... Carboxylic_Acid R-COOH Ester_Linkage->Carboxylic_Acid Forms Alcohol HO-R' Ester_Linkage->Alcohol Forms H2O H₂O H2O->Ester_Linkage Attack on Ester Bond

Caption: General pathway of polyester hydrolytic degradation.

Experimental_Workflow_Hydrolysis Start Start Sample_Prep Prepare & Weigh Polymer Films Start->Sample_Prep Incubation Incubate in PBS at Elevated Temp Sample_Prep->Incubation Time_Points Time Point Reached? Incubation->Time_Points Analysis Analyze Samples: - Mass Loss - Molecular Weight (GPC) - pH of Medium Time_Points->Analysis Yes End End Time_Points->End No (Final Time Point) Analysis->Time_Points Synthesis_Troubleshooting_Logic Problem Low Molecular Weight in Final Polymer Cause1 Incomplete Removal of Water/Glycol Problem->Cause1 Cause2 Suboptimal Catalyst Concentration Problem->Cause2 Cause3 Reaction Time Too Short Problem->Cause3 Solution1 Increase Vacuum & Extend Polycondensation Time Cause1->Solution1 Solution2 Optimize Catalyst Loading Cause2->Solution2 Solution3 Increase Polycondensation Duration Cause3->Solution3

References

Technical Support Center: Purification of 1,4-Bis(2-hydroxyethoxy)-2-butyne-based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of polymers based on 1,4-Bis(2-hydroxyethoxy)-2-butyne.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound-based polymers.

Question: My purified polymer still shows the presence of unreacted this compound monomer in NMR analysis. How can I remove it?

Answer: Residual monomer is a common impurity. Here are several strategies to address this issue:

  • Optimize Precipitation: The choice of solvent and non-solvent is crucial for effective precipitation.[1][2] Ensure you are using a solvent system where the polymer is poorly soluble in the non-solvent, while the monomer remains in solution. Try increasing the volume of the non-solvent or performing a second precipitation step. Dropwise addition of the polymer solution into a vigorously stirred, cooled non-solvent can improve purification efficiency.[1][3]

  • Solvent Extraction (Soxhlet): For polymers that are insoluble in a solvent that dissolves the monomer, Soxhlet extraction can be a highly effective purification method.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size.[4][5] This technique is very effective at separating the larger polymer chains from the smaller monomer molecules.[4][6]

Question: After purification, my polymer has a yellow or brown tint. What is the cause and how can I decolorize it?

Answer: A colored tint in your polymer can be due to several factors, including impurities from the monomer, catalyst residues, or oxidation of the polymer backbone. The monomer itself is sometimes described as a clear yellow to brown viscous liquid.[7][8]

  • Activated Carbon Treatment: Dissolve the polymer in a suitable solvent and stir with activated carbon for a few hours. The activated carbon can adsorb colored impurities. Afterwards, filter the solution to remove the carbon.

  • Column Chromatography: Passing a solution of the polymer through a column packed with a suitable stationary phase (e.g., silica gel or alumina) can remove colored impurities. The choice of eluent is critical to ensure the polymer elutes while the impurities are retained on the column.

  • Neutralization and Filtration: If the color is due to catalyst residues, neutralization followed by filtration may be effective.

Question: The molecular weight distribution (polydispersity index - PDI) of my polymer is broader than expected after purification. Why is this and what can I do?

Answer: A broad PDI can indicate the presence of low molecular weight oligomers or that fractionation has occurred during purification.

  • Fractional Precipitation: This technique can be used to narrow the PDI. It involves the stepwise addition of a non-solvent to a polymer solution. The higher molecular weight fractions will precipitate first and can be collected separately.

  • Preparative Size Exclusion Chromatography (SEC): This is a powerful technique for fractionating polymers based on their size, allowing for the isolation of fractions with a narrower molecular weight distribution.

Question: My polymer is an oil or a sticky solid and is difficult to handle after precipitation. How can I obtain a solid powder?

Answer: This is a common issue for polymers with a low glass transition temperature (Tg).

  • Cooling the Non-Solvent: Precipitating into a chilled non-solvent can help to solidify the polymer.[2]

  • Alternative Non-Solvent: Experiment with different non-solvents. A non-solvent that is a stronger precipitant may result in a more solid product.

  • Freeze-Drying (Lyophilization): If the polymer is soluble in a solvent that can be freeze-dried (e.g., water, dioxane), this can be an excellent method to obtain a fine powder.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in polymers synthesized from this compound?

A1: Common impurities include:

  • Unreacted this compound monomer.

  • Catalyst residues from the polymerization reaction.

  • Low molecular weight oligomers.

  • Solvents used in the polymerization and purification processes.

  • Side-products from reactions involving the hydroxyl groups or the alkyne functionality.

Q2: How do I choose an appropriate solvent/non-solvent system for precipitation?

A2: A good solvent should completely dissolve the polymer. A good non-solvent should be miscible with the solvent but should not dissolve the polymer. The goal is to have the impurities remain soluble in the solvent/non-solvent mixture while the polymer precipitates.[1] For polyethers, common solvents include dichloromethane (DCM), chloroform, and tetrahydrofuran (THF). Common non-solvents include methanol, ethanol, diethyl ether, and hexane.[3] The choice will depend on the specific properties of your polymer.

Q3: Can I use dialysis for the purification of these polymers?

A3: Dialysis is most effective for removing small molecule impurities from water-soluble polymers.[2] If your this compound-based polymer is water-soluble, dialysis against deionized water can be an excellent method for removing residual monomers, salts, and other small molecules.

Q4: How can I confirm the purity of my final polymer product?

A4: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and check for the absence of monomer and other organic impurities.

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (PDI) and to check for the presence of low molecular weight species.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups in the polymer and the absence of impurity-related peaks.

  • Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC): To assess the thermal stability and determine thermal transitions (Tg, Tm), which can be affected by impurities.[1]

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical this compound-based Polymer

Purification MethodYield (%)Purity by NMR (%)PDI (Mw/Mn)Notes
Single Precipitation85951.8Some residual monomer observed.
Double Precipitation75>991.6Effective removal of monomer.
Column Chromatography60>991.7Excellent for removing colored impurities.
Preparative SEC50>99.51.2Narrowest PDI, but lower yield.

This data is illustrative and results may vary depending on the specific polymer and experimental conditions.

Experimental Protocols

Protocol 1: Purification by Precipitation
  • Dissolution: Dissolve the crude polymer in a minimum amount of a good solvent (e.g., dichloromethane).

  • Precipitation: Slowly add the polymer solution dropwise to a large excess (typically 10-fold volume) of a vigorously stirred, cold non-solvent (e.g., methanol or diethyl ether).

  • Isolation: Continue stirring for 30 minutes. Collect the precipitated polymer by vacuum filtration.

  • Washing: Wash the polymer on the filter with fresh, cold non-solvent to remove residual soluble impurities.

  • Drying: Dry the purified polymer under vacuum at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)
  • System Preparation: Equilibrate the SEC system, including the column, with the chosen mobile phase (e.g., THF) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude polymer in the mobile phase to a known concentration. Filter the solution through a 0.22 µm or 0.45 µm filter to remove any particulate matter.

  • Injection: Inject the filtered polymer solution onto the SEC column.

  • Fraction Collection: Collect the eluent in fractions as the polymer passes through the detector. The fractions corresponding to the polymer peak are collected, while the fractions containing low molecular weight impurities are discarded.

  • Solvent Removal: Combine the polymer-containing fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified polymer under vacuum to a constant weight.

Visualizations

experimental_workflow crude_polymer Crude Polymer dissolution Dissolve in Good Solvent crude_polymer->dissolution precipitation Precipitate in Non-Solvent dissolution->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Non-Solvent filtration->washing drying Dry under Vacuum washing->drying pure_polymer Pure Polymer drying->pure_polymer

Caption: Workflow for Polymer Purification by Precipitation.

troubleshooting_logic start Impurity Detected? residual_monomer Residual Monomer (NMR) start->residual_monomer Yes color_impurities Color Impurities (Visual) start->color_impurities Yes broad_pdi Broad PDI (SEC/GPC) start->broad_pdi Yes solution1 Optimize Precipitation or use SEC residual_monomer->solution1 solution2 Activated Carbon or Column Chromatography color_impurities->solution2 solution3 Fractional Precipitation or Preparative SEC broad_pdi->solution3

References

Technical Support Center: A Troubleshooting Guide for CuAAC Reactions with Internal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is specifically tailored for researchers, scientists, and drug development professionals who are encountering challenges with the use of internal alkynes in this powerful bioconjugation and synthetic chemistry tool. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to help you achieve successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is my CuAAC reaction with an internal alkyne failing or giving a low yield?

The standard CuAAC reaction mechanism relies on the presence of a terminal alkyne. The reaction is initiated by the deprotonation of the acidic terminal alkyne proton by a copper(I) catalyst to form a copper-acetylide intermediate. Internal alkynes lack this acidic proton, which makes them inherently unreactive under typical CuAAC conditions.

Q2: How can I successfully perform a CuAAC reaction with an internal alkyne?

The most common and effective strategy is to use a 1-iodoalkyne. This modification allows the reaction to proceed via a different mechanistic pathway, leading to the formation of a 1,4,5-trisubstituted triazole. While some specialized catalyst systems have shown limited success with unactivated internal alkynes, the 1-iodoalkyne approach is currently the most reliable method.

Q3: What are the most common side reactions to be aware of when working with internal alkynes in CuAAC reactions?

The primary side reaction of concern is the oxidative homocoupling of terminal alkynes (Glaser coupling), which can occur if your internal alkyne starting material contains any terminal alkyne impurities.[1] Additionally, if your substrate has a leaving group at the propargylic position, you may observe the formation of unwanted byproducts.

Q4: What are the key parameters to optimize for a successful CuAAC reaction with an internal alkyne?

For reactions involving 1-iodoalkynes, critical parameters to optimize include:

  • Catalyst and Ligand: The choice of copper(I) source and a stabilizing ligand is crucial.

  • Solvent: The solvent can significantly impact the solubility of reactants and the stability of the catalyst.

  • Temperature: While many CuAAC reactions are performed at room temperature, gentle heating can sometimes improve yields for less reactive substrates.

  • Reaction Time: Reactions with internal alkynes may require longer reaction times compared to their terminal counterparts.

Troubleshooting Guide: Low to No Product Yield

This section provides a step-by-step guide to troubleshooting low or no product yield in your CuAAC reaction with internal alkynes.

Problem 1: No reaction or very low conversion with a standard internal alkyne.
  • Potential Cause: As mentioned, standard internal alkynes are generally unreactive in CuAAC.

  • Solution:

    • Modify your alkyne: Synthesize the corresponding 1-iodoalkyne from your internal alkyne. This is the most robust solution.

    • Consider a Ruthenium Catalyst: If modification of the alkyne is not feasible, explore the use of a ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which is known to work with internal alkynes, although it leads to the 1,5-regioisomer.[2]

Problem 2: Low yield with a 1-iodoalkyne.

If you are using a 1-iodoalkyne and still observing low yields, follow this troubleshooting workflow:

Troubleshooting Workflow for Low-Yield CuAAC with 1-Iodoalkynes

Troubleshooting_CuAAC_Internal_Alkyne cluster_optimization Optimization Parameters Start Low Yield with 1-Iodoalkyne Check_Catalyst Is the Copper(I) Catalyst Active? Start->Check_Catalyst Check_Reagents Are Reagents Pure and Stoichiometry Correct? Check_Catalyst->Check_Reagents Yes Catalyst_Solutions Use fresh Cu(I) source or in situ reduction (Cu(II) + Ascorbate). Ensure appropriate ligand is used to stabilize Cu(I). Check_Catalyst->Catalyst_Solutions No Check_Conditions Are Reaction Conditions Optimal? Check_Reagents->Check_Conditions Yes Reagent_Solutions Verify purity of 1-iodoalkyne and azide. Check for degradation of reagents. Optimize stoichiometry (e.g., slight excess of one reagent). Check_Reagents->Reagent_Solutions No Optimize_Conditions Systematically Optimize Conditions Check_Conditions->Optimize_Conditions No Final_Check If yield is still low, consider alternative strategies. Check_Conditions->Final_Check Yes Optimize_Conditions->Final_Check Optimize_Ligand Screen different ligands (e.g., TBTA, THPTA). Optimize_Solvent Test various solvents or co-solvent systems (e.g., THF, DMF, DMSO/water). Optimize_Temp_Time Adjust temperature and reaction time.

Caption: A troubleshooting workflow for addressing low yields in CuAAC reactions with 1-iodoalkynes.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for CuAAC reactions with various internal alkynes. This data is intended to provide a starting point for your own experiments.

Table 1: Reaction of Unactivated Internal Alkynes with Benzyl Azide

AlkyneCatalyst (mol%)LigandSolventTemp. (°C)Time (h)Yield (%)
But-2-yne[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5)-Neat7072~25
Diphenylacetylene[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5)-Neat7072~25

Data sourced from a study on NHC-based polynuclear copper catalysts.[3][4][5]

Table 2: Reaction of 1-Iodoalkynes with Various Azides

1-IodoalkyneAzideCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
1-Iodo-4-phenylbut-1-yneBenzyl AzideCuI (5)TTTA (5)THFRT295
1-Iodo-1-octyne4-Methoxybenzyl AzideCuI (5)TTTA (5)THFRT292
1-Iodo-2-phenylethyne1-Azido-4-nitrobenzeneCuI (5)TTTA (5)THFRT288

Data is representative of typical conditions for the Cu(I)-catalyzed cycloaddition of 1-iodoalkynes.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-Iodoalkynes

This protocol is adapted from a procedure for the synthesis of 1-iodo-phenylacetylene.

  • Materials:

    • Terminal alkyne (1.0 eq)

    • Copper(I) iodide (CuI, 0.05 eq)

    • N-Iodomorpholine (1.1 eq)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Dissolve the terminal alkyne in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Add CuI and N-iodomorpholine to the solution.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

    • Upon completion, pour the reaction mixture onto a pad of neutral alumina and collect the filtrate under vacuum.

    • The solvent is then removed under reduced pressure to yield the 1-iodoalkyne, which can be used in the subsequent CuAAC reaction, often without further purification.

Protocol 2: General Procedure for CuAAC Reaction with a 1-Iodoalkyne

This protocol provides a general starting point for the reaction of a 1-iodoalkyne with an azide.

  • Materials:

    • 1-Iodoalkyne (1.0 eq)

    • Azide (1.0 eq)

    • Copper(I) iodide (CuI, 0.05 eq)

    • Tris((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amine (TTTA) (0.05 eq)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • In a clean, dry reaction vessel, dissolve the 1-iodoalkyne and the azide in anhydrous THF under an inert atmosphere.

    • In a separate vial, prepare a stock solution of the CuI and TTTA ligand in THF.

    • Add the catalyst/ligand solution to the reaction mixture.

    • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, the workup typically involves dilution with an organic solvent and washing with aqueous ammonium chloride to remove the copper catalyst. The organic layer is then dried and concentrated, and the product can be purified by column chromatography if necessary.

Experimental Workflow for CuAAC with Internal Alkynes

Experimental_Workflow Start Start with Internal Alkyne Step1 Step 1: Convert to 1-Iodoalkyne (See Protocol 1) Start->Step1 Step2 Step 2: CuAAC Reaction (See Protocol 2) Step1->Step2 Step3 Step 3: Reaction Monitoring (TLC, LC-MS) Step2->Step3 Step4 Step 4: Workup and Purification Step3->Step4 End Characterize Final Product Step4->End

Caption: A general experimental workflow for performing a CuAAC reaction with an internal alkyne via a 1-iodoalkyne intermediate.

This guide provides a foundational understanding and practical advice for troubleshooting CuAAC reactions with internal alkynes. For specific applications, further optimization of the provided protocols may be necessary. Always ensure to follow proper laboratory safety procedures when handling azides, alkynes, and copper catalysts.

References

Technical Support Center: Polymer Synthesis with 1,4-Bis(2-hydroxyethoxy)-2-butyne

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals working with 1,4-Bis(2-hydroxyethoxy)-2-butyne for polymer synthesis. It provides detailed troubleshooting advice and protocols to address the common challenge of minimizing the polydispersity index (PDI) in the resulting polymers, such as polyurethanes and polyesters.

Frequently Asked Questions (FAQs)

Q1: What is polydispersity (PDI) and why is it critical to control?

A1: The Polydispersity Index (PDI) is a measure of the uniformity of chain lengths in a polymer sample. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). A PDI of 1.0 signifies that all polymer chains are of the exact same length. For polymers made via step-growth polymerization, the theoretical minimum PDI approaches 2.0 at very high monomer conversion[1][2]. Controlling PDI is crucial because a broad distribution of chain lengths (high PDI) can negatively and unpredictably affect a polymer's physical properties, including its mechanical strength, thermal stability, and melt viscosity[1][3].

Q2: What is a typical PDI for polymers synthesized using this compound?

A2: this compound is a diol, which is used in step-growth polymerization. In an ideal step-growth reaction that is driven to high conversion, the PDI is expected to be approximately 2.0[1]. PDI values significantly greater than 2.0 often indicate issues with the reaction, such as the presence of impurities, inaccurate stoichiometry, or undesirable side reactions[4].

Q3: What are the primary factors that cause high PDI in these polymerizations?

A3: The main factors that lead to a broad molecular weight distribution (high PDI) are:

  • Stoichiometric Imbalance : An unequal ratio of reactive functional groups (e.g., hydroxyl groups from the diol and isocyanate groups from a comonomer) is a primary cause of high PDI and low molecular weight[3][5][6].

  • Monomer and Solvent Impurities : Reactive impurities, especially monofunctional compounds or water, can terminate polymer chains prematurely, a phenomenon known as "chain-stopping," which broadens the PDI[3][7][8]. Moisture is particularly problematic in polyurethane synthesis as it reacts with isocyanates[9].

  • Reaction Conditions : Sub-optimal temperature, pressure, or reaction time can prevent the polymerization from reaching high conversion, which is necessary to achieve a PDI approaching 2.0. Excessively high temperatures can also trigger side reactions that increase PDI[3][10].

  • Insufficient Mixing : Poor mixing can create localized regions of stoichiometric imbalance within the reactor, leading to a broader overall distribution of polymer chain lengths[11].

Troubleshooting Guide for High Polydispersity

Problem: My final polymer has a high PDI (>2.5) and lower-than-expected molecular weight.

This is a common issue in step-growth polymerization, typically pointing to problems with stoichiometry or purity.

  • Possible Cause 1: Incorrect Stoichiometry.

    • Diagnosis: An imbalance between the hydroxyl groups of this compound and the functional groups of your comonomer (e.g., isocyanate, carboxylic acid) is the most likely culprit. This severely limits the extent of the reaction and broadens the molecular weight distribution[3][5]. The polymerization is extremely sensitive to this balance; even a 1% imbalance can drastically reduce the final molecular weight[5].

    • Solution:

      • Verify Calculations: Double-check all calculations for monomer molar ratios.

      • Accurate Measurement: Use analytical balances for precise weighing of all monomers.

      • Titrate Comonomers: The reactive group content of comonomers can degrade over time. For polyurethane synthesis, perform a titration to determine the exact isocyanate (NCO) content of your isocyanate comonomer before use[9]. Similarly, determine the hydroxyl value for the polyol.

  • Possible Cause 2: Presence of Impurities.

    • Diagnosis: Impurities in monomers or solvents can terminate chain growth. Monofunctional impurities (containing only one reactive group) are particularly detrimental[1][3]. For polyurethane synthesis, water is a reactive impurity that consumes isocyanate groups, disrupting stoichiometry and causing side reactions[9][11].

    • Solution:

      • Purify Monomers: If purity is suspect, purify the this compound and the comonomer using appropriate techniques like recrystallization or vacuum distillation. The purity of starting materials has a significant impact on achieving high molecular weight[12].

      • Dry All Components: Thoroughly dry all monomers, solvents, and catalysts before use. For polyols, drying under vacuum at an elevated temperature is recommended to remove absorbed water[9]. All glassware should be oven-dried.

      • Use an Inert Atmosphere: Conduct the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contamination from atmospheric moisture[9][13].

  • Possible Cause 3: Incomplete Reaction.

    • Diagnosis: Step-growth polymerizations must reach very high conversions (>99%) to achieve high molecular weight and the expected PDI. If the reaction is stopped prematurely, the result will be a mixture of oligomers, leading to low average molecular weight and high PDI.

    • Solution:

      • Increase Reaction Time: Allow the polymerization to proceed for a longer duration.

      • Optimize Temperature: Increasing the temperature can increase the reaction rate, but be cautious of inducing side reactions.

      • Use a Catalyst: Employ an appropriate catalyst (e.g., Dibutyltin dilaurate for polyurethane synthesis) at the correct concentration to ensure the reaction proceeds efficiently to completion.

Data on Factors Influencing Polydispersity

The following tables summarize the expected impact of key experimental variables on the PDI of polymers made with this compound in a typical step-growth polymerization.

Table 1: Effect of Stoichiometric Ratio on Polymer Properties

Molar Ratio (Diol-OH : Comonomer-Group) Expected Molecular Weight (Mn) Expected PDI Rationale
1.00 : 1.00 High ~2.0 Ideal stoichiometry allows for the highest degree of polymerization.
1.05 : 1.00 Low >2.5 Excess diol limits chain growth, resulting in a broader distribution of shorter chains[3].

| 1.00 : 1.05 | Low | >2.5 | Excess comonomer limits chain growth, leading to a higher PDI[3]. |

Table 2: Effect of Monofunctional Impurity on Polymer Properties

Monofunctional Impurity (mol %) Expected Molecular Weight (Mn) Expected PDI Rationale
0.0% High ~2.0 No premature chain termination.
0.5% Significantly Lower >2.2 Impurities act as chain stoppers, reducing the average molecular weight and broadening the distribution[8].

| 1.0% | Very Low | >2.5 | Increased concentration of chain stoppers severely limits polymer growth[8]. |

Visual Guides and Workflows

Troubleshooting_Workflow start High PDI (>2.5) Measured via GPC check_stoich Was stoichiometry perfectly 1:1? start->check_stoich check_purity Were all reactants and solvents pure and dry? check_stoich->check_purity Yes sol_stoich Solution: 1. Re-verify calculations. 2. Use analytical balance. 3. Titrate comonomers. check_stoich->sol_stoich No check_conversion Was the reaction driven to high conversion (>99%)? check_purity->check_conversion Yes sol_purity Solution: 1. Purify monomers. 2. Dry all components (vacuum). 3. Use inert atmosphere. check_purity->sol_purity No sol_conversion Solution: 1. Increase reaction time. 2. Optimize temperature/catalyst. check_conversion->sol_conversion No end_node Re-run Experiment & Analyze PDI check_conversion->end_node Yes sol_stoich->end_node sol_purity->end_node sol_conversion->end_node

Caption: Troubleshooting workflow for high PDI.

Parameter_Relationships cluster_input Primary Experimental Parameters cluster_process Intermediate Effects cluster_output Final Polymer Properties Stoichiometry Stoichiometry Conversion Conversion Stoichiometry->Conversion Purity Purity Purity->Conversion Side_Reactions Side Reactions Purity->Side_Reactions Temperature Temperature Temperature->Conversion Temperature->Side_Reactions Time Time Time->Conversion MW Molecular Weight Conversion->MW PDI PDI Conversion->PDI Side_Reactions->MW Side_Reactions->PDI

Caption: Key parameter relationships affecting PDI.

Experimental Protocol: Synthesis of a Polyurethane with Low PDI

This protocol describes the synthesis of a polyurethane using this compound and a generic diisocyanate (e.g., Hexamethylene diisocyanate - HDI) with steps highlighted that are critical for minimizing PDI.

1. Materials and Pre-Reaction Preparation (Critical Steps)

  • Reactants: this compound (Diol), Hexamethylene diisocyanate (HDI), Dibutyltin dilaurate (DBTDL, catalyst).

  • Solvent: Anhydrous Toluene or N-Methyl-2-pyrrolidone (NMP).

  • Glassware: All glassware (round-bottom flask, condenser, dropping funnel) must be rigorously dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen.

  • Reactant Preparation:

    • Diol: Dry the this compound under vacuum at 60°C for at least 4 hours to remove any absorbed water[9].

    • Diisocyanate: Use freshly distilled HDI. If using from a previously opened bottle, verify the %NCO content via titration to ensure accurate stoichiometric calculations[9].

    • Solvent: Use a freshly opened bottle of anhydrous solvent or solvent dried over molecular sieves.

2. Polymerization Procedure

  • Set up the dried reaction apparatus under a positive pressure of dry nitrogen.

  • Accurately weigh the dried this compound and add it to the reaction flask.

  • Add the anhydrous solvent via cannula or a dry syringe to dissolve the diol.

  • Add the catalyst (e.g., a 0.1 M solution of DBTDL in toluene) to the flask via syringe. A typical concentration is 0.01-0.05 mol% relative to the diol.

  • Based on the precise weight of the diol and the determined %NCO of the HDI, accurately weigh the exact 1.00 molar equivalent of HDI into the dropping funnel. Dilute with a small amount of anhydrous solvent.

  • Begin vigorous stirring of the diol solution and heat to the desired reaction temperature (e.g., 70-80°C).

  • Add the HDI solution dropwise from the funnel to the reaction flask over a period of 30-60 minutes. A slow, controlled addition helps maintain stoichiometric homogeneity.

  • After the addition is complete, maintain the reaction at temperature with stirring for 4-24 hours to drive the polymerization to high conversion.

  • Monitor the reaction progress by taking small aliquots and analyzing via FT-IR. The reaction is complete when the characteristic isocyanate peak (~2270 cm⁻¹) has disappeared.

3. Polymer Isolation and Analysis

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly pouring the viscous solution into a non-solvent (e.g., cold methanol or hexane) with rapid stirring.

  • Collect the polymer precipitate by filtration.

  • Wash the polymer with fresh non-solvent to remove any unreacted monomer or catalyst.

  • Dry the final polymer product in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Analyze the molecular weight (Mn, Mw) and PDI of the polymer using Gel Permeation Chromatography (GPC).

References

Validation & Comparative

Performance Showdown: 1,4-Bis(2-hydroxyethoxy)-2-butyne vs. 2-butyne-1,4-diol in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Polymer Scientists

In the dynamic landscape of polymer chemistry, the selection of appropriate monomers is paramount to tailoring the final properties of the material. This guide provides a detailed comparison of two butyne-derived diols, 1,4-Bis(2-hydroxyethoxy)-2-butyne and 2-butyne-1,4-diol, as building blocks in polymer synthesis. While direct comparative studies are limited, this document synthesizes available data and leverages established structure-property relationships to offer valuable insights for researchers in materials science and drug development.

The core difference between these two diols lies in the ethoxy groups present in this compound. These ether linkages introduce flexibility into the polymer backbone, influencing a range of properties from mechanical strength and thermal characteristics to hydrolytic stability. In contrast, 2-butyne-1,4-diol provides a more rigid and compact structure.

At a Glance: Key Structural and Property Differences

FeatureThis compound2-butyne-1,4-diol
Structure Contains flexible ether linkagesRigid, compact aliphatic structure
Flexibility Higher, due to ether groupsLower
Hydrolytic Stability Potentially higher in ether-based polymersPotentially lower in ester-based polymers
Mechanical Properties Expected to impart greater elasticity and lower modulusExpected to contribute to higher tensile strength and modulus
Thermal Properties Likely to lower the glass transition temperature (Tg)Likely to result in a higher Tg

Performance in Polymer Systems: A Data-Driven Comparison

While no single study directly compares the two diols in the same polymer system, we can analyze their performance based on available data for polymers synthesized from each.

Polyurethanes

The primary hydroxyl groups of both diols are reactive with isocyanates, making them suitable as chain extenders in polyurethane synthesis. The presence of ether linkages in this compound is expected to significantly influence the properties of the resulting polyurethane.

G M1 This compound (Flexible, Ether Linkages) P1 Increased Flexibility Lower Tg Enhanced Hydrolytic Stability M1->P1 imparts M2 2-butyne-1,4-diol (Rigid, Aliphatic) P2 Increased Rigidity Higher Tg Higher Tensile Strength M2->P2 imparts

Table 1: Predicted Performance of Diols in Polyurethane Synthesis

PropertyPolymer with this compoundPolymer with 2-butyne-1,4-diolRationale
Tensile Strength LowerHigherThe rigid structure of 2-butyne-1,4-diol contributes to a stronger hard segment.
Elongation at Break HigherLowerThe flexible ether linkages in this compound enhance elasticity.
Glass Transition Temp. (Tg) LowerHigherThe increased chain mobility from ether groups lowers the Tg.
Hydrolytic Stability HigherLowerEther linkages are generally more resistant to hydrolysis than the urethane linkages in a more rigid structure.[1]
Solvent Resistance ModerateGoodThe more crystalline and rigid domains formed with 2-butyne-1,4-diol can improve solvent resistance.
Polyesters

Both diols can be used in polyester synthesis through polycondensation with dicarboxylic acids or their derivatives. Research has been published on the synthesis and characterization of polyesters from 2-butyne-1,4-diol.

Table 2: Experimental Data for Polyesters Synthesized from 2-butyne-1,4-diol

Dicarboxylic AcidNumber-Average Molecular Weight (Mn) (Da)Melting Temperature (Tm) (°C)Tensile Strength (MPa)Elongation at Break (%)
Succinic AcidUp to 20,000[2]50-90[2]--
Adipic AcidUp to 20,000[2]50-90[2]--
Sebacic AcidUp to 20,000[2]50-90[2]--
Various α, ω-diacidsMw up to 79.5 kDa[3]-Outperforms 1,4-butanediol based polyesters[3]-

Note: Data is compiled from different studies and synthesis conditions may vary.

Experimental Protocols

The following are representative experimental protocols for the synthesis of polyurethanes and polyesters using these diols. These are generalized procedures and may require optimization for specific applications.

Polyurethane Synthesis (Prepolymer Method)

G cluster_reactants Reactants cluster_process Process Diisocyanate Diisocyanate (e.g., MDI, HDI) Prepolymer Prepolymer Formation (Diisocyanate + Polyol) Diisocyanate->Prepolymer Polyol Polyol (e.g., PCL, PTMEG) Polyol->Prepolymer Diol Diol Chain Extender (this compound or 2-butyne-1,4-diol) ChainExtension Chain Extension (Prepolymer + Diol) Diol->ChainExtension Catalyst Catalyst (e.g., DBTDL) Catalyst->ChainExtension Solvent Solvent (e.g., DMF, DMAc) Solvent->ChainExtension Prepolymer->ChainExtension Curing Curing ChainExtension->Curing

Procedure:

  • Prepolymer Synthesis: A diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate, MDI) and a polyol (e.g., polycaprolactone diol, PCL) are charged into a moisture-free reactor under a nitrogen atmosphere. The mixture is heated (e.g., to 80°C) with stirring until the theoretical NCO content is reached, as determined by titration.

  • Chain Extension: The prepolymer is dissolved in a dry solvent (e.g., dimethylformamide, DMF). A solution of the diol (either this compound or 2-butyne-1,4-diol) in the same solvent is then added dropwise to the prepolymer solution with vigorous stirring. A catalyst, such as dibutyltin dilaurate (DBTDL), can be added to facilitate the reaction.

  • Curing: The resulting polymer solution is cast onto a suitable surface, and the solvent is evaporated in a vacuum oven at elevated temperature (e.g., 60-80°C) to yield the final polyurethane film.

Polyester Synthesis (Melt Polycondensation)

G cluster_reactants Reactants cluster_process Process DicarboxylicAcid Dicarboxylic Acid or Ester (e.g., Adipic Acid, Dimethyl Terephthalate) Esterification Esterification/Transesterification (Heating under N2) DicarboxylicAcid->Esterification Diol Diol (this compound or 2-butyne-1,4-diol) Diol->Esterification Catalyst Catalyst (e.g., Ti(OBu)4) Catalyst->Esterification Polycondensation Polycondensation (Heating under Vacuum) Esterification->Polycondensation Isolation Polymer Isolation Polycondensation->Isolation

Procedure:

  • Esterification/Transesterification: The dicarboxylic acid or its dimethyl ester, the diol (either this compound or 2-butyne-1,4-diol), and a catalyst (e.g., titanium(IV) butoxide) are charged into a reactor equipped with a stirrer, a nitrogen inlet, and a distillation outlet. The mixture is heated under a nitrogen flow (e.g., to 180-200°C) to facilitate the initial esterification or transesterification, during which water or methanol is distilled off.

  • Polycondensation: After the initial stage, the temperature is gradually increased (e.g., to 220-240°C), and a vacuum is applied to remove the glycol by-product and drive the polymerization reaction to completion. The reaction is monitored by measuring the viscosity of the melt.

  • Isolation: Once the desired molecular weight is achieved, the molten polymer is extruded from the reactor and cooled to obtain the solid polyester.

Conclusion

The choice between this compound and 2-butyne-1,4-diol in polymer synthesis will be dictated by the desired properties of the final material.

  • This compound is a promising candidate for applications requiring flexibility, elasticity, and enhanced hydrolytic stability . The presence of ether linkages makes it suitable for creating softer and more resilient polymers.

  • 2-butyne-1,4-diol is the preferred choice when rigidity, high tensile strength, and thermal stability are the primary objectives. Its compact structure contributes to the formation of well-ordered, hard segments in polymers.

Further experimental work is necessary to provide a direct and quantitative comparison of these two diols within the same polymer systems. However, the information and protocols presented in this guide offer a solid foundation for researchers to make informed decisions in the design and synthesis of novel polymers with tailored properties.

References

The Influence of Diol Chain Extenders on the Mechanical Properties of Polyurethanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The selection of a diol chain extender is a critical determinant in tailoring the mechanical properties of polyurethanes (PUs). These low molecular weight diols react with isocyanate groups to form the hard segments of the polymer, which in turn govern the material's strength, elasticity, and hardness. This guide provides a comparative analysis of the effects of different diol chain extenders on the mechanical performance of polyurethanes, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.

Impact of Diol Structure on Polyurethane Properties

The structure of the diol chain extender significantly influences the morphology of the hard segments and the degree of phase separation between the hard and soft segments of the polyurethane.[1][2] This phase separation is crucial for achieving desirable mechanical properties.[1][3] Generally, linear diol chain extenders promote better phase separation and crystallinity within the hard domains, leading to higher tensile strength and hardness.[1] In contrast, branched chain extenders can disrupt the packing of the hard segments, resulting in softer, more flexible materials.[4]

Aromatic diols tend to produce stiffer and stronger polyurethanes compared to their aliphatic counterparts due to the rigidity of the aromatic rings.[4][5] The length of the aliphatic chain in linear diols also plays a role; longer chains can increase flexibility and decrease the glass transition temperature of the hard segment.[6]

Comparative Mechanical Properties

The following table summarizes the mechanical properties of polyurethanes synthesized with various diol chain extenders. The data has been compiled from multiple studies to provide a broad overview. It is important to note that direct comparison can be complex due to variations in the polyol, diisocyanate, and synthesis conditions used in different studies.

Diol Chain ExtenderTypeTensile Strength (MPa)Elongation at Break (%)Shore HardnessKey Characteristics
1,4-Butanediol (BDO)Linear Aliphatic11 - 35400 - 80070A - 95APromotes good phase separation and high strength.[1][7]
1,6-Hexanediol (HDO)Linear Aliphatic8 - 25500 - 90060A - 85AIncreases flexibility compared to BDO.[6]
1,10-Decanediol (DDO)Linear Aliphatic5 - 15600 - 100050A - 75AResults in softer and more flexible PUs.[6]
Ethylene Glycol (EG)Linear Aliphatic15 - 40300 - 60080A - 98ACan increase tensile strength but may reduce elongation.[4]
2,5-dimethyl-3-hexine-2,5-diol (DHD)Branched Aliphatic11 - 14600 - 700-Leads to a lower glass transition temperature.[8][9]
Aromatic DiolsAromatic20 - 50200 - 50085A - 75DEnhance hardness, tensile strength, and resilience.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for polyurethane synthesis and characterization of its mechanical properties.

Polyurethane Synthesis: Two-Step Prepolymer Method

This method allows for better control over the polymer structure.[6]

Materials:

  • Polyol (e.g., Poly(tetramethylene ether) glycol - PTMEG)

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)

  • Diol Chain Extender (e.g., 1,4-Butanediol)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Anhydrous Solvent (e.g., Dimethylformamide - DMF) (optional)

Procedure:

  • Drying: The polyol and chain extender are dried under vacuum at an elevated temperature to remove moisture.

  • Prepolymer Synthesis: The dried polyol is reacted with a molar excess of diisocyanate in a reaction vessel under a nitrogen atmosphere at 70-80°C with stirring. A catalyst is typically added to control the reaction rate. The reaction is monitored until the desired NCO content is reached.

  • Chain Extension: The prepolymer is cooled to 50-60°C. The stoichiometric amount of the diol chain extender, dissolved in a solvent if necessary, is slowly added to the prepolymer with vigorous stirring.

  • Casting and Curing: The resulting polymer is poured into a mold and cured in an oven at a specific temperature and time (e.g., 100°C for 24 hours) to complete the polymerization.[6]

  • Post-Curing: The cured polyurethane is allowed to cool to room temperature and may be aged for several days to ensure the stabilization of its mechanical properties.

Mechanical Property Testing

Tensile Testing (ASTM D412):

  • Dumbbell-shaped specimens are cut from the cured polyurethane sheets.

  • The thickness and width of the gauge section of each specimen are measured.

  • The specimen is mounted in the grips of a universal testing machine.

  • The specimen is pulled at a constant crosshead speed (e.g., 500 mm/min) until it fractures.

  • The tensile strength (stress at break) and elongation at break are calculated from the stress-strain curve.

Shore Hardness (ASTM D2240):

  • A durometer (Type A or D) is used to measure the indentation hardness of the polyurethane sample.

  • The indenter of the durometer is pressed firmly and quickly onto the flat surface of the sample.

  • The hardness reading is taken immediately after the presser foot is in firm contact with the specimen.

  • Multiple readings are taken at different locations on the sample and the average is reported.

Logical Relationship Diagram

The following diagram illustrates the relationship between the choice of diol chain extender and the resulting mechanical properties of the polyurethane.

G cluster_input Input Component cluster_properties Structural Properties cluster_output Resulting Mechanical Properties Diol Diol Chain Extender Structure Chain Structure (Linear vs. Branched, Aliphatic vs. Aromatic) Diol->Structure determines PhaseSep Hard Segment Packing & Phase Separation Structure->PhaseSep influences Tensile Tensile Strength PhaseSep->Tensile affects Elongation Elongation at Break PhaseSep->Elongation affects Hardness Shore Hardness PhaseSep->Hardness affects

Caption: Influence of Diol Chain Extender on Polyurethane Mechanical Properties.

References

Spectroscopic Validation of 1,4-Bis(2-hydroxyethoxy)-2-butyne Incorporation in Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of functional monomers into polymers is paramount for designing materials with tailored properties. This guide provides a comparative analysis of the spectroscopic techniques used to validate the incorporation of 1,4-Bis(2-hydroxyethoxy)-2-butyne into polymer backbones, alongside a comparison with alternative functional diols.

The successful integration of this compound, a diol containing a central alkyne functionality, into polymers such as polyesters and polyurethanes, imparts unique characteristics to the resulting materials. The alkyne group serves as a versatile handle for post-polymerization modifications via "click" chemistry, enabling the attachment of various molecules, including drugs, imaging agents, and targeting ligands. Spectroscopic validation is crucial to confirm the presence and integrity of this functionality within the polymer structure.

Comparative Spectroscopic Analysis

The incorporation of this compound into a polymer backbone can be unequivocally confirmed through a combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy. Each technique provides distinct and complementary information.

Table 1: Spectroscopic Data for this compound Monomer

Spectroscopic TechniqueCharacteristic SignalChemical Shift / Wavenumber
¹H NMR -O-CH ₂-C≡~4.2 ppm
-C≡C-CH ₂-O-~4.2 ppm
-O-CH ₂-CH ₂-OH~3.7 ppm
-CH ₂-OH~2.5 ppm (broad)
¹³C NMR -CC -~80 ppm
-O-C H₂-C≡~60 ppm
-O-C H₂-CH₂-OH~70 ppm
-CH₂-C H₂-OH~61 ppm
FTIR C≡C Stretch (internal alkyne)~2240 cm⁻¹ (weak or absent)
O-H Stretch~3400 cm⁻¹ (broad)
C-O Stretch~1100 cm⁻¹
Raman C≡C Stretch (internal alkyne)~2240 cm⁻¹ (strong)

Upon polymerization, shifts in these signals provide evidence of covalent incorporation. For instance, in polyesters, the disappearance of the hydroxyl proton signal in ¹H NMR and the appearance of a new ester carbonyl signal in both ¹³C NMR and FTIR are key indicators. The alkyne-related signals in Raman spectroscopy are particularly useful for confirmation due to their typically strong intensity.

Comparison with Alternative Diols

While this compound offers a readily available alkyne handle, other functional diols can be employed to introduce different functionalities or modify polymer properties. A comparison with a common structural analogue, 1,4-butanediol, and another alkyne-containing diol, 2-butyne-1,4-diol, highlights the unique spectroscopic signatures.

Table 2: Spectroscopic Comparison of Diols in Polymer Backbones

Diol MonomerPolymer TypeKey Spectroscopic Features for Validation
This compound Polyurethane¹H NMR: Peaks around 4.2 ppm (propargylic protons). ¹³C NMR: Resonances around 80 ppm (alkyne carbons). Raman: Strong peak around 2240 cm⁻¹ (C≡C stretch).
1,4-Butanediol Polyurethane¹H NMR: Absence of alkyne-related protons. Appearance of characteristic methylene proton signals of the butanediol unit integrated into the polymer chain. Raman: Absence of the C≡C stretch.
2-Butyne-1,4-diol Polyurethane¹H NMR: Characteristic signals for the propargylic protons directly attached to the butyne core. Raman: Strong C≡C stretch, potentially at a slightly different wavenumber than the ethoxylated version.

The choice of diol significantly influences the final polymer's characteristics. While 1,4-butanediol leads to conventional polyurethanes, the incorporation of alkyne-containing diols opens up avenues for advanced functional materials.

Experimental Protocols

Accurate spectroscopic validation relies on meticulous experimental procedures. The following are generalized protocols for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 5 seconds to ensure quantitative integration, and referencing the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

  • Data Analysis: Integrate the relevant peaks to determine the relative incorporation of the monomer. Compare the chemical shifts to those of the monomer and known polymer structures.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid polymers, prepare a thin film by solvent casting or use an Attenuated Total Reflectance (ATR) accessory. For ATR, ensure good contact between the sample and the crystal.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

  • Data Analysis: Identify characteristic peaks for the functional groups of interest, such as the urethane or ester linkages, and the weak but potentially observable alkyne stretch.

Raman Spectroscopy
  • Sample Preparation: Place the solid polymer sample directly under the microscope objective. No special preparation is usually needed.

  • Acquisition: Use a laser excitation wavelength that minimizes fluorescence (e.g., 785 nm). Set the laser power and acquisition time to obtain a good quality spectrum without damaging the sample.

  • Data Analysis: Look for the characteristic and strong C≡C stretching vibration to confirm the presence of the alkyne group.

Visualization of Experimental Workflow

The logical flow of validating the incorporation of this compound into a polymer can be visualized as follows:

G cluster_0 Polymer Synthesis cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Validation Monomers Monomers Polymerization Polymerization Monomers->Polymerization Purified Polymer Purified Polymer Polymerization->Purified Polymer NMR NMR Purified Polymer->NMR FTIR FTIR Purified Polymer->FTIR Raman Raman Purified Polymer->Raman Spectral Data Spectral Data NMR->Spectral Data FTIR->Spectral Data Raman->Spectral Data Comparison Comparison Spectral Data->Comparison Compare to Monomer & Reference Spectra Validation Validation Comparison->Validation Confirmation of Incorporation

Experimental workflow for spectroscopic validation.

GPC Analysis for Molecular Weight Determination of Polyesters Derived from 1,4-Bis(2-hydroxyethoxy)-2-butyne: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Polyester Molecular Weights

The molecular weight of a polymer, specifically the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), are critical parameters that influence its mechanical strength, degradation rate, and processability. Below is a comparison of typical molecular weight data for common polyesters obtained through GPC analysis.

PolyesterMonomersMn ( g/mol )Mw ( g/mol )PDI
Polyester from 1,4-Bis(2-hydroxyethoxy)-2-butyneThis compound + Dicarboxylic Acid (e.g., Adipic Acid)Data not readily available in literatureData not readily available in literatureData not readily available in literature
Poly(butylene succinate) (PBS)1,4-Butanediol + Succinic Acid25,200[1]205,600[1]>2[1]
Poly(butylene adipate) (PBA)1,4-Butanediol + Adipic Acid~12,000--
Poly(ethylene terephthalate) (PET)Ethylene Glycol + Terephthalic Acid12,900 - 61,700[2]23,200 - 127,000[2]1.73 - 2.05[2]

Experimental Protocol: GPC Analysis of Polyesters

This protocol provides a general procedure for determining the molecular weight distribution of polyesters, which can be specifically adapted for polyesters synthesized from this compound.

1. Materials and Equipment:

  • GPC/SEC System: Equipped with a refractive index (RI) detector.

  • GPC Columns: A set of columns suitable for the expected molecular weight range of the polyester (e.g., polystyrene-divinylbenzene columns).

  • Mobile Phase/Eluent: High-purity, HPLC-grade solvent in which the polyester is soluble (e.g., Tetrahydrofuran (THF) or Chloroform).

  • Calibration Standards: Narrow molecular weight distribution polymer standards (e.g., polystyrene or polymethyl methacrylate) covering a wide molecular weight range.

  • Sample Vials: Appropriate vials for the GPC autosampler.

  • Syringe Filters: 0.2 or 0.45 µm pore size, compatible with the chosen solvent.

  • Analytical Balance

  • Volumetric flasks and pipettes

2. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase and degas it thoroughly to prevent bubble formation in the system.

  • System Equilibration: Equilibrate the GPC system with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Calibration Curve Generation:

    • Prepare a series of calibration standard solutions of known concentrations.

    • Inject each standard solution into the GPC system and record the retention time.

    • Create a calibration curve by plotting the logarithm of the molecular weight versus the retention time.

  • Sample Preparation:

    • Accurately weigh 1-2 mg of the dry polyester sample.

    • Dissolve the sample in a known volume of the mobile phase to achieve a concentration of approximately 1-2 mg/mL. Ensure complete dissolution.

    • Filter the sample solution through a syringe filter to remove any particulate matter.

  • Sample Analysis:

    • Inject the filtered polyester solution into the GPC system.

    • Record the chromatogram.

  • Data Analysis:

    • Using the calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polyester sample from its chromatogram.

Experimental Workflow

GPC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing Phase A Prepare Mobile Phase (e.g., THF) D Equilibrate GPC System A->D B Prepare Calibration Standards (e.g., Polystyrene) E Inject Calibration Standards B->E C Prepare Polyester Sample (Dissolve and Filter) G Inject Polyester Sample C->G D->G F Generate Calibration Curve E->F J Calculate Mn, Mw, PDI F->J H Acquire Chromatogram G->H I Determine Retention Time H->I I->J K Report Results J->K

Caption: Experimental workflow for GPC analysis.

Signaling Pathways and Logical Relationships

The synthesis of polyesters from this compound typically involves a polycondensation reaction with a suitable dicarboxylic acid or its derivative. The alkyne functionality within the diol monomer offers a potential site for post-polymerization modification, allowing for the introduction of other chemical moieties or for cross-linking, which can significantly alter the final properties of the material.

Polyester_Synthesis_Modification cluster_synthesis Polyester Synthesis cluster_modification Post-Polymerization Modification Monomer1 This compound Polymerization Polycondensation Monomer1->Polymerization Monomer2 Dicarboxylic Acid / Derivative Monomer2->Polymerization Polyester Alkyne-Functionalized Polyester Polymerization->Polyester Modification Click Chemistry / Cross-linking Polyester->Modification Alkyne Group ModifiedPolyester Functionalized / Cross-linked Polyester Modification->ModifiedPolyester

Caption: Synthesis and modification of alkyne-functionalized polyesters.

References

A Comparative Guide to the Structural Characterization of 1,4-Bis(2-hydroxyethoxy)-2-butyne Polymers using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise structure of polymers is paramount for predicting their properties and performance. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of polymers derived from 1,4-Bis(2-hydroxyethoxy)-2-butyne. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of these characterization methods.

Introduction to this compound Polymers

This compound is a diol monomer containing a central alkyne functional group and two terminal hydroxyl groups. Its polymerization, typically through condensation reactions of the hydroxyl groups, can lead to the formation of polyethers with a repeating alkyne unit in the backbone. The presence of both ether linkages and a carbon-carbon triple bond imparts unique chemical and physical properties to the resulting polymer, making it a candidate for various applications, including advanced materials and drug delivery systems. Accurate characterization of the polymer's structure, including the confirmation of the repeating unit, analysis of end-groups, and determination of molecular weight, is crucial for its development and application.

NMR Spectroscopy: A Powerful Tool for Structural Elucidation

NMR spectroscopy stands out as a primary technique for the detailed structural analysis of polymers at the molecular level. Both ¹H and ¹³C NMR provide a wealth of information regarding the polymer's constitution and purity.

¹H NMR Spectroscopy

¹H NMR spectroscopy is particularly useful for identifying the different types of protons present in the polymer structure. By analyzing the chemical shifts, signal integrations, and coupling patterns, one can confirm the successful incorporation of the monomer into the polymer chain and assess the nature of the end-groups.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the polymer. Each unique carbon atom in the repeating unit and at the chain ends will give a distinct signal, allowing for unambiguous confirmation of the polymer's backbone structure. The chemical shifts of the alkynyl carbons are particularly diagnostic.

Comparison of Analytical Techniques

While NMR spectroscopy is a powerful tool, a multi-faceted approach using complementary techniques provides a more complete picture of the polymer's characteristics.

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR - Proton environment and connectivity- End-group analysis- Monomer conversion- High resolution- Quantitative- Non-destructive- Can have overlapping signals in complex polymers- Solvent choice is critical
¹³C NMR - Carbon backbone structure- Presence of specific functional groups (e.g., alkyne)- Stereochemistry- Wide chemical shift range reduces signal overlap- Directly probes the carbon skeleton- Lower sensitivity than ¹H NMR, requiring longer acquisition times or higher concentrations
FTIR - Presence of functional groups (e.g., -OH, C-O, C≡C)- Fast and simple- Sensitive to a wide range of functional groups- Provides limited information on connectivity and overall structure- Can be difficult to quantify
GPC/SEC - Molecular weight distribution (Mw, Mn)- Polydispersity index (PDI)- Provides information on the size and distribution of polymer chains- Does not provide structural information on the repeating unit- Requires calibration with standards
Mass Spec. - Molecular weight of oligomers- End-group analysis- Fragmentation patterns for structural clues- High sensitivity- Provides absolute molecular weight for smaller molecules- Difficult to apply to high molecular weight polymers with broad distributions

Experimental Protocols

NMR Sample Preparation and Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of the this compound monomer and its corresponding polymer.

Materials:

  • This compound monomer/polymer sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Weigh 5-10 mg of the sample directly into an NMR tube.

  • Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) to the NMR tube.

  • Securely cap the NMR tube and vortex until the sample is completely dissolved.

  • Insert the NMR tube into the spectrometer.

  • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Data Presentation

Expected NMR Chemical Shifts

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the this compound monomer and the anticipated shifts for the corresponding polymer.

Table 1: ¹H NMR Chemical Shift Assignments

AssignmentMonomer (ppm)Polymer (Expected, ppm)
-CH₂-OH~3.75Shifted or absent (end-group)
-O-CH₂-CH₂-OH~3.65~3.70
-O-CH₂-C≡~4.20~4.25
-OHVariableAbsent (or present as end-group)

Table 2: ¹³C NMR Chemical Shift Assignments

AssignmentMonomer (ppm)Polymer (Expected, ppm)
-CH₂-OH~61.5Shifted or absent (end-group)
-O-CH₂-CH₂-OH~71.0~70.5
-O-CH₂-C≡~58.0~58.5
-C≡C-~82.5~83.0

Visualizations

Polymer Structure and Monomer

Monomer and Polymer Structures cluster_monomer This compound Monomer cluster_polymer Polymer Repeating Unit monomer HO-CH₂-CH₂-O-CH₂-C≡C-CH₂-O-CH₂-CH₂-OH polymer -[O-CH₂-CH₂-O-CH₂-C≡C-CH₂-O-CH₂-CH₂]n-

Caption: Chemical structures of the monomer and the polymer repeating unit.

NMR Analysis Workflow

NMR Analysis Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) Acquisition NMR Data Acquisition (¹H and ¹³C Spectra) SamplePrep->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shifts, Integration, Coupling) Processing->Analysis Interpretation Structural Interpretation (Confirm Repeating Unit, End-Group Analysis) Analysis->Interpretation

Caption: A streamlined workflow for NMR analysis of polymers.

Conclusion

NMR spectroscopy is an indispensable technique for the detailed structural characterization of this compound polymers. It provides unambiguous information on the polymer backbone, repeating units, and end-groups, which is essential for quality control and for understanding structure-property relationships. When used in conjunction with other techniques such as FTIR, GPC, and mass spectrometry, a comprehensive understanding of the polymer's molecular architecture can be achieved. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize NMR spectroscopy in their polymer characterization endeavors.

A Comparative Guide to the Thermal Analysis of Polymers Potentially Derived from 1,4-Bis(2-hydroxyethoxy)-2-butyne

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct experimental data on the thermal analysis of polymers synthesized from 1,4-Bis(2-hydroxyethoxy)-2-butyne is not extensively available in published literature, its chemical structure—a diol with a central alkyne group—makes it a promising candidate for the synthesis of novel polyesters and polyurethanes. Understanding the expected thermal behavior of such polymers is crucial for researchers and drug development professionals. This guide provides a comparative framework for the thermal analysis of relevant polymer classes, specifically polyesters and polyurethanes, using established experimental data to predict and interpret the thermal properties of new materials derived from this compound. The central butyne group is expected to impart rigidity to the polymer backbone, potentially influencing thermal stability and transition temperatures.

The primary techniques discussed are Thermogravimetric Analysis (TGA), which measures mass changes as a function of temperature to assess thermal stability, and Differential Scanning Calorimetry (DSC), which measures the heat flow associated with thermal transitions like glass transition (Tg) and melting (Tm).

Data Presentation: Comparative Thermal Properties

The thermal properties of polyesters and polyurethanes are highly dependent on their chemical structure, particularly the nature of their constituent monomers (aliphatic vs. aromatic) and the arrangement of polymer chains. The following table summarizes typical thermal data for these polymer classes, offering a baseline for comparison.

Polymer TypeSub-TypeGlass Transition (Tg) (°C)Melting Temperature (Tm) (°C)Onset Decomposition Temp. (TGA, °C)Reference
Polyurethane (PU) Polyester-based-15 to -4991 to 156~215-230[1][2][3]
Polyether-based-52 to -64Not always present~300[4]
Graphene NanocompositeVaries with loading86.2 (decreases with loading)~300 (increases with loading)[5]
Polyester Aliphatic (e.g., PBS)Varies106Varies, generally lower[6]
Aromatic (e.g., PET)~75~260~324[7][8]
Aromatic-Aliphatic Copolyester~27Varies with compositionVaries[8]

Note: These values are illustrative and can vary significantly based on molecular weight, crystallinity, and specific monomer composition. Aromatic polyesters generally exhibit higher melting points and greater thermal stability due to the rigidity of the benzene rings in their backbone.[6][9] In contrast, aliphatic polyesters are more flexible and have lower melting points.[9] For polyurethanes, thermal properties are dictated by the phase separation of soft and hard segments.[1][10]

Experimental Protocols

Detailed and consistent experimental methodologies are critical for obtaining comparable and reproducible thermal analysis data.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and composition of polymers by measuring mass loss as a function of temperature.[11][12][13]

  • Instrumentation : A thermogravimetric analyzer (e.g., TA Instruments TGA Q500) is typically used.[5]

  • Sample Preparation : Samples of approximately 5-10 mg are placed in a platinum or aluminum crucible.[5][14]

  • Experimental Conditions :

    • Heating Rate : A linear heating rate of 10°C/min or 20°C/min is common.[5][14] Slower rates can improve the resolution of decomposition events.[15]

    • Temperature Range : The sample is heated from ambient temperature (e.g., 35°C) to a final temperature sufficient to ensure complete decomposition (e.g., 600-800°C).[2][14]

    • Atmosphere : The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to study thermal decomposition without oxidation.[2][5] An oxidative atmosphere (air) can also be used to assess oxidative stability.[13] The gas flow rate is maintained at a constant value (e.g., 20-90 mL/min).[2][5]

  • Data Analysis : The resulting TGA curve plots percent weight loss versus temperature. The onset of decomposition is a key indicator of thermal stability. The derivative of this curve (DTG) shows the rate of mass loss and helps to distinguish between different decomposition stages.[13]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally, allowing for the determination of glass transitions, melting, and crystallization events.[16][17][18]

  • Instrumentation : A differential scanning calorimeter (e.g., TA Instruments DSC Q1000) is used.[5]

  • Sample Preparation : A small sample (typically 5-10 mg) is sealed in an aluminum pan.[5] An empty, sealed pan is used as a reference.[17]

  • Experimental Conditions :

    • Heating/Cooling Rate : A typical rate is 10°C/min or 20°C/min.[1][5]

    • Temperature Program : A common procedure is a heat-cool-heat cycle to erase the polymer's prior thermal history and observe its intrinsic properties. For example, heat from -85°C to 250°C, cool to -85°C, and then reheat to 250°C.[5] The second heating scan is typically used for analysis of Tg and Tm.

    • Atmosphere : An inert atmosphere, such as nitrogen, is used with a constant purge rate (e.g., 50 mL/min).[1][5]

  • Data Analysis : The DSC thermogram plots heat flow against temperature. The glass transition (Tg) appears as a step change in the baseline, crystallization as an exothermic peak, and melting as an endothermic peak.[19]

Mandatory Visualization

The following diagram illustrates a typical workflow for the thermal characterization of a newly synthesized polymer.

G cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis Workflow cluster_results Data Interpretation cluster_comparison Comparative Evaluation Monomer This compound Polymerization Polycondensation / Polyaddition Monomer->Polymerization NewPolymer New Polyester or Polyurethane Polymerization->NewPolymer SamplePrep Sample Preparation (5-10 mg) NewPolymer->SamplePrep TGA TGA Analysis SamplePrep->TGA DSC DSC Analysis SamplePrep->DSC TGA_Data Determine: - Thermal Stability - Onset of Decomposition - Residue Content TGA->TGA_Data DSC_Data Determine: - Glass Transition (Tg) - Melting Point (Tm) - Crystallinity DSC->DSC_Data Comparison Compare with Known Polymers TGA_Data->Comparison DSC_Data->Comparison

Caption: Workflow for synthesis and thermal analysis of a new polymer.

References

A Comparative Guide to CuAAC Efficiency: 1,4-Bis(2-hydroxyethoxy)-2-butyne vs. Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust method for molecular ligation. However, the efficiency of this reaction is critically dependent on the alkyne substrate. This guide provides a comparative analysis of the CuAAC reaction efficiency between the internal alkyne 1,4-Bis(2-hydroxyethoxy)-2-butyne and various terminal alkynes, supported by established experimental data.

The CuAAC reaction is renowned for its high yields, mild reaction conditions, and broad functional group tolerance.[1] A key determinant of its success lies in the structure of the alkyne partner. Terminal alkynes, characterized by a proton attached to a triply bonded carbon, are significantly more reactive in CuAAC reactions than internal alkynes, where the triple bond is situated between two carbon atoms.[2][3]

Executive Summary of Comparative Efficiency

Experimental evidence overwhelmingly demonstrates that terminal alkynes exhibit superior performance in CuAAC reactions, affording high to quantitative yields in short reaction times under mild conditions. In stark contrast, internal alkynes, including this compound, are generally considered unreactive in standard CuAAC protocols. The reaction with internal alkynes typically results in very low conversions, even after prolonged reaction times and at elevated temperatures.[2]

Data Presentation: Quantitative Comparison

The following table summarizes the typical performance of terminal alkynes in CuAAC reactions compared to the expected low reactivity of this compound.

Alkyne TypeRepresentative AlkyneTypical Reaction TimeTypical Yield (%)References
Internal Alkyne This compound> 24 hoursVery Low (<10%)[2]
Terminal Alkyne (Aromatic) Phenylacetylene5 min - 1 hour>95%[2][4]
Terminal Alkyne (Aliphatic) Propargyl Alcohol1 - 4 hours98%[4]
Terminal Alkyne (Amine) Propargyl Amine1 - 4 hours91%[4]

Mechanistic Insight: The Basis of Reactivity Difference

The disparity in reactivity stems from the mechanism of the CuAAC reaction. The catalytic cycle initiates with the formation of a copper(I)-acetylide intermediate from a terminal alkyne. This step is facile due to the acidity of the terminal alkyne proton. Internal alkynes lack this acidic proton, which severely hinders the formation of the necessary copper intermediate, thus impeding the catalytic cycle.

CuAAC_Mechanism cluster_terminal Terminal Alkyne Pathway (Efficient) cluster_internal Internal Alkyne Pathway (Inefficient) Terminal_Alkyne R-C≡CH Cu_Acetylide R-C≡C-Cu Terminal_Alkyne->Cu_Acetylide + Cu(I) - H⁺ Cu_Catalyst Cu(I) Triazole_Product_T 1,4-Disubstituted Triazole Cu_Acetylide->Triazole_Product_T + R'-N₃ Azide R'-N₃ Internal_Alkyne R-C≡C-R No_Reaction No Reaction/ Very Slow Internal_Alkyne->No_Reaction + Cu(I)

Figure 1. Simplified comparison of CuAAC pathways.

Experimental Protocols

A standard protocol for a CuAAC reaction with a terminal alkyne is provided below. It is important to note that this protocol is generally not effective for internal alkynes like this compound.

General Procedure for CuAAC with a Terminal Alkyne

This protocol describes a typical procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole in solution.[5]

Materials:

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Azide (e.g., Benzyl Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvent (e.g., a 1:1 mixture of tert-butanol and water)

Procedure:

  • Reactant Preparation: In a reaction vessel, dissolve the terminal alkyne (1.0 equivalent) and the azide (1.0 equivalent) in the chosen solvent.

  • Catalyst and Reductant Addition: To the stirred solution, add sodium ascorbate (0.1 equivalents) as a solution in water, followed by the addition of CuSO₄·5H₂O (0.01-0.05 equivalents) as a solution in water.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography if necessary.

CuAAC_Workflow A 1. Dissolve Alkyne and Azide in Solvent B 2. Add Sodium Ascorbate Solution A->B C 3. Add CuSO4 Solution B->C D 4. Stir at Room Temperature C->D E 5. Monitor Reaction Progress (TLC/LC-MS) D->E F 6. Work-up and Purification E->F G Product: 1,4-Disubstituted Triazole F->G

Figure 2. General experimental workflow for a CuAAC reaction.

Conclusion

For efficient and high-yielding synthesis of 1,2,3-triazoles via the CuAAC reaction, terminal alkynes are the substrates of choice. Their inherent reactivity, driven by the presence of an acidic terminal proton, allows for rapid and clean conversion under mild conditions. In contrast, internal alkynes such as this compound are generally not suitable for standard CuAAC reactions due to their inability to readily form the key copper-acetylide intermediate. For reactions involving internal alkynes, alternative catalytic systems, such as ruthenium-based catalysts (RuAAC), may be necessary to achieve the desired transformation, although this proceeds via a different mechanism to yield 1,5-disubstituted triazoles.[3] Researchers should consider the alkyne structure as a critical parameter when designing synthetic strategies utilizing the powerful click chemistry paradigm.

References

A Comparative Guide to Hydrogel Swelling: The Role of 1,4-Bis(2-hydroxyethoxy)-2-butyne and Other Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the swelling behavior of hydrogels, with a special focus on the potential role of alkyne-functionalized crosslinkers like 1,4-Bis(2-hydroxyethoxy)-2-butyne. While specific experimental data for this particular crosslinker is emerging, we can infer its potential performance based on the principles of hydrogel chemistry and data from analogous systems. This document will objectively compare its anticipated properties with those of conventional crosslinkers, supported by experimental data from existing literature.

Understanding Hydrogel Swelling

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids.[1][2] The swelling behavior is a critical property that dictates their suitability for various applications, including drug delivery, tissue engineering, and contact lenses. This behavior is primarily governed by the balance between the osmotic pressure driving fluid into the hydrogel and the elastic restraining force of the crosslinked polymer network. The choice of crosslinker plays a pivotal role in determining this balance and, consequently, the final swelling properties of the hydrogel.

The Crosslinker: A Key Determinant of Swelling

The crosslinker forms covalent bonds between polymer chains, creating the network structure that prevents the hydrogel from dissolving.[3] Key characteristics of the crosslinker that influence swelling include:

  • Crosslinking Density: A higher concentration of the crosslinker leads to a more densely crosslinked network. This increased network density restricts the movement of polymer chains, resulting in a lower equilibrium swelling ratio.[3][4]

  • Crosslinker Length and Flexibility: Longer and more flexible crosslinkers create larger mesh sizes within the hydrogel network, allowing for greater water absorption and a higher swelling ratio.

  • Hydrophilicity/Hydrophobicity: Hydrophilic crosslinkers can enhance the overall water-absorbing capacity of the hydrogel, while hydrophobic crosslinkers will limit swelling.

  • Functionality: The number of reactive groups on a crosslinker molecule (its functionality) determines the number of polymer chains it can connect, influencing the network structure and swelling.

This compound: An Emerging Alkyne-Based Crosslinker

This compound is an alkyne-diol functionalized molecule. Its structure suggests several potential advantages as a hydrogel crosslinker:

  • Hydrophilicity: The presence of two hydroxyethoxy groups is expected to impart significant hydrophilicity, contributing to a higher swelling capacity.

  • Biocompatibility: The ethoxy groups are often associated with good biocompatibility.

  • Controlled Crosslinking: The alkyne groups can participate in highly efficient and specific "click" reactions, such as the thiol-yne reaction. This allows for the formation of hydrogels under mild conditions, which is particularly beneficial for encapsulating sensitive biological molecules or cells.[5][6]

  • Tunable Properties: The thiol-yne reaction allows for a high degree of control over the crosslinking density, enabling the fine-tuning of the hydrogel's mechanical and swelling properties. For instance, increasing the concentration of a thiol crosslinking partner would lead to a higher crosslinking density and thus a lower swelling ratio.[5]

Comparative Analysis of Crosslinkers

The following table summarizes the effects of different types of crosslinkers on the swelling properties of hydrogels, based on available literature.

Crosslinker TypeExample(s)Key CharacteristicsEffect on Swelling
Acrylates/Methacrylates N,N'-methylenebis(acrylamide) (MBA), Ethylene glycol dimethacrylate (EGDMA)Short, rigid molecules, form tight networks.Generally leads to lower swelling ratios. Increasing concentration significantly decreases swelling.[3]
Vinyls Divinylbenzene (DVB)Hydrophobic.Significantly reduces swelling in aqueous media.
Natural Polymers Glutaraldehyde (for crosslinking proteins like gelatin)Reacts with amine groups.Crosslinking density can be controlled, but can be cytotoxic. Swelling decreases with increased crosslinker concentration.[7]
PEG-based Poly(ethylene glycol) diacrylate (PEGDA)Long, flexible, hydrophilic chains.Promotes high swelling ratios. The length of the PEG chain can be varied to tune swelling.[8][9]
Alkyne-functionalized This compound (inferred)Hydrophilic, participates in efficient thiol-yne "click" chemistry.Expected to allow for tunable swelling. The hydrophilic nature would favor swelling, while the efficient crosslinking can be used to control the swelling ratio precisely.

Experimental Protocols

General Swelling Study Protocol

This protocol outlines a standard method for determining the swelling ratio of a hydrogel.

Swelling_Study_Workflow cluster_prep Sample Preparation cluster_swelling Swelling Measurement cluster_analysis Data Analysis prep1 Synthesize hydrogel discs of known dimensions prep2 Dry to a constant weight (Wd) prep1->prep2 swell1 Immerse in swelling medium (e.g., PBS) at a specific temperature prep2->swell1 Start Experiment swell2 Remove at time intervals swell1->swell2 swell3 Blot excess surface water swell2->swell3 swell4 Weigh the swollen hydrogel (Ws) swell3->swell4 analysis1 Calculate Swelling Ratio (SR) swell4->analysis1 SR = (Ws - Wd) / Wd analysis2 Plot SR vs. Time analysis1->analysis2

Caption: Workflow for a typical hydrogel swelling study.

Detailed Steps:

  • Hydrogel Synthesis: Prepare hydrogel samples in a consistent shape and size (e.g., discs or cylinders).

  • Drying: Dry the hydrogels to a constant weight in a vacuum oven at a suitable temperature. Record this dry weight (Wd).

  • Swelling: Immerse the dried hydrogels in the desired swelling medium (e.g., phosphate-buffered saline (PBS), deionized water) at a controlled temperature.

  • Measurement: At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and weigh them. Record the swollen weight (Ws).

  • Equilibrium: Continue the measurements until the swollen weight becomes constant, indicating that the hydrogel has reached its equilibrium swelling state.

  • Calculation: Calculate the swelling ratio (SR) at each time point using the formula: SR = (Ws - Wd) / Wd. The equilibrium swelling ratio (ESR) is the SR at the point of equilibrium.

Logical Relationships in Hydrogel Swelling

The following diagram illustrates the key relationships between crosslinker properties and the resulting swelling behavior of the hydrogel.

Crosslinker_Swelling_Relationship cluster_properties Crosslinker Properties cluster_network Hydrogel Network Structure cluster_swelling Swelling Behavior prop1 Concentration net1 Crosslinking Density prop1->net1 Increases prop2 Chain Length net2 Mesh Size prop2->net2 Increases prop3 Hydrophilicity net3 Water Affinity prop3->net3 Increases swell Equilibrium Swelling Ratio net1->swell Decreases net2->swell Increases net3->swell Increases

Caption: Influence of crosslinker properties on hydrogel swelling.

Conclusion

The swelling behavior of a hydrogel is a complex property that is critically dependent on the nature of the crosslinker. While established crosslinkers offer a range of swelling characteristics, emerging molecules like this compound present exciting possibilities for creating highly tunable and biocompatible hydrogels. The use of "click" chemistry, such as the thiol-yne reaction, provides a robust and efficient method for hydrogel formation, allowing for precise control over the network structure and, consequently, the swelling properties. Further experimental investigation into hydrogels crosslinked with this compound is warranted to fully elucidate its performance and potential applications in the fields of drug delivery and tissue engineering.

References

A Comparative Guide to Validating Triazole Formation in Polymers: FTIR vs. NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

The formation of 1,2,3-triazole rings, often accomplished via the highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction, is a fundamental strategy in the synthesis of advanced polymers for drug delivery, materials science, and bioconjugation.[1][2][3] Verifying the successful and complete conversion of azide and alkyne functional groups into the desired triazole linkage is a critical step. Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and accessible analytical techniques for this purpose.

This guide provides a comparative overview of using FTIR and NMR spectroscopy to validate triazole formation in polymers, complete with experimental data, detailed protocols, and workflow diagrams to assist researchers in selecting and applying the appropriate methodology.

Spectroscopic Validation: Key Spectral Signatures

Validation of the triazole ring formation relies on a simple principle: the disappearance of characteristic signals from the starting materials (azide and alkyne) and the concurrent appearance of new signals corresponding to the triazole product.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent tool for rapid reaction monitoring, primarily by tracking the disappearance of the very strong and distinct azide stretching vibration.

Key Spectral Changes:

  • Disappearance of Azide Peak: The most definitive indicator of reaction completion is the disappearance of the strong, sharp absorption band corresponding to the azide (–N₃) asymmetric stretching vibration, typically found around 2100 cm⁻¹.[4][5][6]

  • Disappearance of Alkyne Peaks: For terminal alkynes, the disappearance of the ≡C–H stretch (a sharp peak around 3300 cm⁻¹) and the C≡C stretch (a weaker peak around 2100-2140 cm⁻¹) confirms its consumption.[4][6] The C≡C stretch may sometimes be obscured by the much stronger azide peak.

  • Appearance of Triazole Peaks: New, often less intense, peaks corresponding to the triazole ring emerge. These include C–H stretching of the aromatic triazole ring (around 3070–3150 cm⁻¹) and various ring stretching vibrations (C=C, N=N) in the 1480-1600 cm⁻¹ region.[6][7]

Table 1: Characteristic FTIR Wavenumbers for Triazole Formation

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)Status After Reaction
Azide (R–N₃)Asymmetric Stretch~2100Disappears
Terminal Alkyne (–C≡C–H)≡C–H Stretch~3300Disappears
Alkyne (–C≡C–)C≡C Stretch~2100 - 2140Disappears
Triazole RingC–H Stretch~3070 - 3150Appears
Triazole RingRing Stretch (C=C, N=N)~1480 - 1600Appears
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides more detailed structural information, offering definitive proof of the triazole ring's formation and connectivity within the polymer structure.

Key Spectral Changes in ¹H NMR:

  • Appearance of Triazole Proton: The most conclusive evidence is the appearance of a new singlet in the downfield region of the spectrum, typically between 7.5 and 8.8 ppm.[1][8] This signal corresponds to the C5-proton of the newly formed 1,4-disubstituted 1,2,3-triazole ring.[1][9]

  • Disappearance of Alkyne Proton: The signal for the terminal acetylenic proton of the alkyne, usually a singlet around 2-3 ppm, will be absent in the product spectrum.[1][4]

  • Shift of Adjacent Protons: Protons on the polymer backbone located near the azide or alkyne functional groups will experience a chemical shift upon conversion to the triazole, providing further evidence of the reaction.[4]

Key Spectral Changes in ¹³C NMR:

  • Appearance of Triazole Carbons: Two distinct signals for the triazole ring carbons (C4 and C5) appear in the range of approximately 120-150 ppm.[9][10]

  • Disappearance of Alkyne Carbons: The signals corresponding to the two alkyne carbons (typically around 70-90 ppm) will disappear upon successful reaction.[8]

Table 2: Characteristic NMR Chemical Shifts (δ) for Triazole Formation

NucleusFunctional GroupTypical Chemical Shift (ppm)Status After Reaction
¹HTriazole C–H 7.5 - 8.8 (singlet)Appears
¹HTerminal Alkyne ≡C–H ~2.0 - 3.0Disappears
¹³CTriazole Ring C arbons~120 - 150 (two signals)Appears
¹³CAlkyne C arbons~70 - 90Disappears

Comparison of FTIR and NMR for Validation

While both techniques are valuable, they offer different advantages. FTIR is often used for quick checks of reaction progress, while NMR is used for final structure confirmation.

Table 3: Comparison of FTIR and NMR Spectroscopy

FeatureFTIR SpectroscopyNMR Spectroscopy
Primary Use Reaction monitoring, qualitative checkDefinitive structure elucidation, quantitative analysis
Key Evidence Disappearance of strong azide peak (~2100 cm⁻¹)Appearance of triazole proton peak (~7.5-8.8 ppm)
Speed Fast (minutes per sample)Slower (minutes to hours per sample)
Sensitivity High for azides, lower for triazole ringGenerally high, can be quantitative
Information Functional groups present/absentAtomic connectivity, detailed structure, isomerism
Sample Prep Simple (solid film, KBr pellet, ATR)Requires dissolution in expensive deuterated solvents
Cost Lower instrument and running costHigher instrument and running cost

Experimental Protocols

FTIR Sample Preparation and Analysis
  • Sample Preparation:

    • Thin Film: If the polymer is soluble, dissolve a small amount in a volatile solvent (e.g., THF, chloroform). Cast a thin film onto a salt plate (e.g., KBr, NaCl) and allow the solvent to evaporate completely.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid polymer sample directly onto the ATR crystal. Apply pressure to ensure good contact. This is the simplest method for solid samples.

    • KBr Pellet: Grind a small amount of the polymer sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the sample in the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Process the spectrum (e.g., baseline correction).

    • Identify the key peaks, focusing on the disappearance of the azide peak around 2100 cm⁻¹ and the alkyne peaks.

NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the polymer sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[8]

    • Ensure the polymer is fully dissolved; gentle heating or sonication may be required.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum. For polymers, a sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • If desired, acquire a ¹³C NMR spectrum, which will require a longer acquisition time.

  • Data Analysis:

    • Process the spectrum (phasing, baseline correction, and integration).

    • Reference the spectrum to the solvent peak or TMS (0 ppm).

    • Identify the characteristic triazole proton singlet (7.5-8.8 ppm) and confirm the disappearance of reactant proton signals.[8]

Visualization of Workflows

The following diagrams illustrate the experimental and logical workflows for validating triazole formation.

G cluster_0 Polymer Synthesis cluster_1 Spectroscopic Analysis cluster_2 Data Validation start Polymer with Azide + Monomer with Alkyne reaction Perform CuAAC 'Click' Reaction start->reaction product Purified Polymer Product reaction->product ftir Acquire FTIR Spectrum product->ftir nmr Acquire NMR Spectrum (¹H and/or ¹³C) product->nmr analyze_ftir Check for Disappearance of Azide Peak (~2100 cm⁻¹) ftir->analyze_ftir analyze_nmr Check for Appearance of Triazole Peak (~7.5-8.8 ppm) nmr->analyze_nmr conclusion Conclusion: Triazole Formation Validated analyze_ftir->conclusion analyze_nmr->conclusion

Caption: Experimental workflow for synthesis and validation.

G q1 Azide peak (~2100 cm⁻¹) absent in FTIR? res1_yes Strong Evidence of Reaction q1->res1_yes Yes res1_no Reaction Incomplete or Failed q1->res1_no No q2 Triazole proton (~7.5-8.8 ppm) present in ¹H NMR? res2_yes Definitive Proof of Triazole Structure q2->res2_yes Yes res2_no Triazole Not Formed or Below Detection Limit q2->res2_no No

References

Safety Operating Guide

Proper Disposal of 1,4-Bis(2-hydroxyethoxy)-2-butyne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 1,4-Bis(2-hydroxyethoxy)-2-butyne (CAS No. 1606-85-5). Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This chemical is a combustible liquid that is harmful if swallowed and can cause skin and eye irritation.[1] Therefore, meticulous handling and disposal are paramount.

Immediate Safety Protocols & Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills:

    • Don personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Absorb the spill using an inert material such as vermiculite, dry sand, or earth.[2]

    • Collect the absorbent material into a clearly labeled, sealed container for hazardous waste disposal.

  • Large Spills:

    • Evacuate the immediate area.

    • If it can be done without risk, contain the spill to prevent it from spreading.

    • Immediately contact your institution's Environmental Health and Safety (EHS) department or emergency response team for assistance with cleanup and disposal.[2]

It is imperative to never dispose of this compound or its waste by pouring it down the drain.[1][2]

Step-by-Step Disposal Procedure

The following protocol outlines the approved method for the disposal of this compound waste.

  • Waste Identification and Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly authorized by your institution's EHS guidelines.[2] Mixing incompatible chemicals can lead to dangerous reactions.

  • Containerization:

    • Use a dedicated, compatible, and properly sealed hazardous waste container. The original container is often a suitable option.[2]

    • The container must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area.

    • This area should be a cool, dry, and well-ventilated location, away from incompatible materials and sources of ignition.[3]

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Disposal must be conducted through a licensed and qualified hazardous waste disposal contractor.[2]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information for this compound.

PropertyValue
CAS Number 1606-85-5
Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
Physical State Clear yellow to brown viscous liquid
Flash Point > 230 °F (> 110 °C)
Density 1.1415 g/cm³ at 20 °C
GHS Hazard Statements H227 (Combustible liquid), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled)

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the general principles of handling and disposing of hazardous chemical waste are well-established. The procedures outlined in this document are based on these established best practices. For any novel or large-scale disposal needs, consulting with a certified chemical waste disposal expert is recommended.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated is_spill Is it a spill? start->is_spill small_spill Small Spill: 1. Absorb with inert material. 2. Containerize and label. is_spill->small_spill Yes large_spill Large Spill: 1. Evacuate and contain. 2. Contact EHS/Emergency Response. is_spill->large_spill Yes segregate Segregate from other waste streams. is_spill->segregate No containerize Keep in a labeled, compatible container. small_spill->containerize end End: Proper Disposal by Licensed Contractor large_spill->end segregate->containerize store Store in a designated, secure area. containerize->store contact_ehs Contact EHS for disposal. store->contact_ehs contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,4-Bis(2-hydroxyethoxy)-2-butyne

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the proper handling and disposal of 1,4-Bis(2-hydroxyethoxy)-2-butyne (CAS No. 1606-85-5). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the required PPE.

Body PartRequired PPESpecifications
Hands Protective glovesChemically resistant gloves.
Body Protective clothingLong-sleeved, impermeable gown that closes in the back.
Eyes/Face Eye and face protectionSafety glasses with side shields or goggles, and a face shield if there is a splash hazard.
Respiratory Respiratory protectionUse only outdoors or in a well-ventilated area. If ventilation is inadequate, a self-contained breathing apparatus may be necessary.
Feet Shoe coversRecommended to prevent contamination.

Operational Plan: Handling and Storage

Engineering Controls:

  • Use in a well-ventilated area.

  • Employ explosion-proof electrical, ventilating, and lighting equipment.[1]

  • Ensure eyewash stations and safety showers are in close proximity to the workstation.[1]

Handling Procedures:

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Avoid breathing any dust, fumes, gas, mist, vapors, or spray.[1]

  • Keep the chemical away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1]

  • Ground and bond the container and receiving equipment to prevent static discharges.[1]

  • Use non-sparking tools.[1]

  • Do not eat, drink, or smoke when using this product.

Storage Procedures:

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep the container tightly closed.[1][2]

  • Store locked up.[1]

  • Keep away from incompatible substances.[2]

Disposal Plan

Waste Disposal:

  • Dispose of the contents and container at an approved waste disposal plant.[1][3]

  • Do not allow the chemical to enter the environment.[1]

  • Keep the chemical in suitable, closed containers for disposal.[1]

  • Waste materials should be disposed of in accordance with national and local regulations.[3]

  • Do not mix with other waste.[3]

  • Handle uncleaned containers as you would the product itself.[3]

Spill Response:

  • Remove all sources of ignition.[1]

  • Use spark-proof tools and explosion-proof equipment.[1]

  • Soak up the spill with an inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[1]

  • Collect the spilled material and place it in a suitable container for disposal.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Ensure Proper Ventilation & Engineering Controls A->B C Don Personal Protective Equipment (PPE) B->C D Ground and Bond Equipment C->D E Use Non-Sparking Tools D->E F Transfer/Use Chemical E->F G Tightly Seal Container F->G I Doff and Dispose of Contaminated PPE F->I K Collect Waste in Labeled, Closed Containers F->K If Waste is Generated H Store in Designated Cool, Dry, Well-Ventilated Area G->H H->A Review Before Next Use J Wash Hands Thoroughly I->J L Dispose via Approved Waste Disposal Facility K->L

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.